2-Chloroethyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87418. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Isocyanates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-isocyanatoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClNO/c4-1-2-5-3-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMYXYHEMGPZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062080 | |
| Record name | Ethane, 1-chloro-2-isocyanato- | |
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Molecular Weight |
105.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1943-83-5 | |
| Record name | 2-Chloroethyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroethyl isocyanate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroethyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Ethane, 1-chloro-2-isocyanato- | |
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| Record name | Ethane, 1-chloro-2-isocyanato- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID2062080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroethyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROETHYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ4TMD25MS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on 2-Chloroethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroethyl isocyanate (CEI), with CAS number 1943-83-5, is a bifunctional chemical reagent of significant interest in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its dual reactivity, stemming from the chloroethyl group and the highly electrophilic isocyanate moiety, allows for its use as a versatile building block in the creation of complex molecules.[3] This document provides a comprehensive overview of the chemical and physical properties of this compound, details its reactivity and common applications, outlines experimental considerations, and summarizes critical safety information.
Chemical and Physical Properties
This compound is a clear, colorless to light yellow liquid at room temperature.[1][4] It is recognized for its pungent odor and is highly reactive, particularly with nucleophiles and moisture.[1][5] Due to its reactivity, it is classified as a dangerous good for transportation and requires careful handling and storage.[6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1943-83-5 | [4] |
| Molecular Formula | C₃H₄ClNO | [4] |
| Molecular Weight | 105.52 g/mol | [4][7] |
| Appearance | Clear, colorless to light yellow liquid | [1][4][8] |
| Boiling Point | 135 °C to 142 °C | [4][8] |
| Density | 1.237 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.447 | |
| Flash Point | 56 °C (132.8 °F) | [4][8] |
| Water Solubility | Reacts with water | [1][4][9] |
| Stability | Stable under normal conditions, but moisture sensitive.[5][8] Decomposes in contact with water.[8] | |
| Storage Temperature | 2-8°C, under inert gas | [10] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quality control of this compound. Key spectral data are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Observations | Reference(s) |
| ¹H NMR | Spectra available for reference. | [7] |
| ¹³C NMR | Spectra available for reference. | [11] |
| Infrared (IR) Spectroscopy | Conforms to standard spectra. The isocyanate group (-N=C=O) shows a characteristic strong, sharp absorption band. | [7][12] |
| Mass Spectrometry (MS) | GC-MS data available for fragmentation pattern analysis. | [7] |
| Raman Spectroscopy | FT-Raman spectra available for reference. | [7][13] |
Chemical Reactivity and Mechanisms
The reactivity of this compound is dominated by the electrophilic carbon atom of the isocyanate group (-N=C=O). This group readily reacts with a wide range of nucleophiles.[14]
Reactions with Nucleophiles
-
Alcohols: Reacts with alcohols to form carbamates (urethanes). This reaction is often catalyzed by tertiary amines or certain metal salts.[14][15] The reaction can be complex, with evidence suggesting the involvement of multiple alcohol molecules in the transition state.[16]
-
Amines: Primary and secondary amines react with this compound to yield substituted ureas.[14]
-
Water: Reacts with water to form an unstable carbamic acid, which then decomposes into 2-chloroethylamine (B1212225) and carbon dioxide.[14] This moisture sensitivity necessitates handling under anhydrous conditions.[5][17]
The presence of the chloroethyl group allows for subsequent reactions, making CEI a valuable bifunctional building block.
Applications in Synthesis and Drug Development
This compound is a crucial intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical sectors.[1][18]
-
Anticancer Agents: It is a key reagent in the synthesis of nitrosoureas, a class of alkylating agents used in chemotherapy.[19] For example, it is used to produce Lomustine (CCNU), a drug for treating brain tumors and Hodgkin's lymphoma.[5][19] The chloroethyl group is critical to the DNA-damaging mechanism of these drugs.[19]
-
Agrochemicals: Its reactivity is harnessed to create herbicides, insecticides, and fungicides.[2] The final molecule's properties can be tuned by reacting the isocyanate with different functional groups.[2]
-
Polymer Science: The reactive isocyanate group can be incorporated into polymer backbones to create specialized polyurethanes or polyureas with unique properties for coatings, adhesives, or functional materials.[3]
-
General Organic Synthesis: It is used in the preparation of various heterocyclic compounds and as a versatile reagent for introducing the 2-chloroethyl carbamoyl (B1232498) moiety.[]
// Nodes CEI [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclohexylamine (B46788) [label="Cyclohexylamine", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Intermediate [label="1-(2-chloroethyl)-3-cyclohexylurea\n(Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; Nitrosating_Agent [label="Nitrosating Agent\n(e.g., tert-butyl nitrite)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Lomustine [label="Lomustine (CCNU)\n(Anticancer Drug)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges CEI -> Intermediate [color="#4285F4"]; Cyclohexylamine -> Intermediate [color="#4285F4"]; Intermediate -> Lomustine [label="Nitrosation", color="#EA4335", fontcolor="#202124"]; Nitrosating_Agent -> Lomustine [color="#EA4335"];
// Invisible edges for alignment {rank=same; CEI; Cyclohexylamine;} {rank=same; Intermediate; Nitrosating_Agent;} } END_DOT Caption: Simplified workflow for the synthesis of Lomustine using this compound.
Experimental Protocols & Considerations
General Handling and Storage
Due to its toxicity, flammability, and sensitivity to moisture, this compound must be handled with extreme care.[10][17]
-
Storage: Store in a cool (refrigerator/flammables area at 2-8°C), dry, well-ventilated place away from incompatible substances like water, acids, bases, alcohols, and strong oxidizing agents.[4][8] The container should be tightly sealed, and the material is best handled under an inert atmosphere (e.g., nitrogen or argon).[10][21]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[17] Employ spark-proof tools and explosion-proof equipment.[8] All personal contact, including inhalation, should be avoided.[22]
Example Protocol: Synthesis of 1-(2-chloroethyl)-3-cyclohexylurea (B76031)
This procedure is an intermediate step in the synthesis of the anticancer drug Lomustine.[19]
-
In a reaction vessel equipped for mechanical stirring and operation under an inert atmosphere, dissolve cyclohexylamine in a suitable anhydrous solvent (e.g., tetrahydrofuran).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add this compound dropwise to the cooled solution while maintaining the temperature. The reaction is exothermic.
-
After the addition is complete, allow the reaction to stir for several hours (e.g., 12 hours) at a controlled temperature.[23]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the product, 1-(2-chloroethyl)-3-cyclohexylurea, can be isolated. This may involve a purification step, such as continuous liquid-liquid extraction to remove unreacted this compound.[19]
Safety and Toxicology
This compound is a hazardous chemical that poses significant health risks.
Table 3: Hazard and Safety Information
| Hazard Type | Description | Reference(s) |
| Acute Toxicity | Toxic if swallowed, inhaled, or absorbed through the skin.[8][21] Inhalation may be fatal due to spasm, inflammation, and edema of the larynx and bronchi.[17][24] | |
| Irritation | Causes severe skin, eye, and respiratory tract irritation.[17][21] It is a lachrymator (causes tearing).[17][21] | |
| Sensitization | May cause allergic skin reactions and respiratory sensitization (asthma).[10][17] | |
| Target Organs | Central nervous system, kidneys, liver.[17] | |
| Flammability | Flammable liquid and vapor.[8] Vapors can form explosive mixtures with air.[10][24] | |
| Reactivity | Reacts with water and is incompatible with acids, bases, alcohols, amines, and strong oxidizing agents.[8][24] | |
| Personal Protective Equipment (PPE) | Chemical safety glasses or face shield, appropriate protective gloves and clothing, and respiratory protection (use in a fume hood or with a self-contained breathing apparatus).[21] |
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[21]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth.[8] In all cases of exposure, immediate medical attention is required.[8]
References
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- 5. This compound | 1943-83-5 [chemicalbook.com]
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- 8. fishersci.com [fishersci.com]
- 9. This compound | 1943-83-5 [m.chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound(1943-83-5) 13C NMR spectrum [chemicalbook.com]
- 12. This compound, 98% 5 mL | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]
- 15. researchgate.net [researchgate.net]
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- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. This compound MSDS CasNo.1943-83-5 [lookchem.com]
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- 21. georganics.sk [georganics.sk]
- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 23. researchgate.net [researchgate.net]
- 24. This compound(1943-83-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
An In-depth Technical Guide to 2-Chloroethyl Isocyanate (CAS 1943-83-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroethyl isocyanate (CEI), a bifunctional electrophile with the CAS number 1943-83-5, is a crucial reagent and building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its unique reactivity, attributed to the presence of both a reactive isocyanate group and a chloroethyl moiety, allows for the introduction of the 2-chloroethylureido functionality, a key pharmacophore in a class of anticancer agents known as nitrosoureas. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. It details experimental protocols for its synthesis and its application in the preparation of important drug intermediates. Furthermore, this guide elucidates the mechanistic pathways through which CEI and its derivatives exert their biological effects, including the inhibition of DNA repair and critical cellular enzymes.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a pungent odor. It is a highly reactive and moisture-sensitive compound that requires careful handling and storage. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₄ClNO | [1][2] |
| Molecular Weight | 105.52 g/mol | [1][2] |
| CAS Number | 1943-83-5 | [1][2] |
| Boiling Point | 141-142 °C (lit.) | [1] |
| Density | 1.237 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.447 (lit.) | [1] |
| Flash Point | 56 °C (closed cup) | [1] |
| Solubility | Soluble in organic solvents, insoluble in water. | [3] |
| Stability | Stable under normal conditions; decomposes in contact with water. Moisture sensitive. | [3] |
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves the Curtius rearrangement of 3-chloropropionyl azide (B81097), which is generated in situ from 3-chloropropionyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Chloropropionyl chloride
-
Sodium azide (NaN₃)
-
Toluene (B28343) (dry)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of sodium azide in dry toluene. The setup is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of 3-Chloropropionyl Chloride: A solution of 3-chloropropionyl chloride in dry toluene is added dropwise to the stirred suspension of sodium azide at a controlled temperature, typically between 0 and 10 °C.
-
Reaction and Rearrangement: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux. The progress of the reaction can be monitored by the evolution of nitrogen gas. The reflux is maintained until the gas evolution ceases, indicating the completion of the Curtius rearrangement.
-
Work-up: The reaction mixture is cooled to room temperature, and the solid sodium chloride byproduct is removed by filtration. The filtrate is then dried over anhydrous sodium sulfate.
-
Purification: The toluene is removed under reduced pressure, and the crude this compound is purified by fractional distillation under vacuum to yield a colorless liquid.
Caption: Synthetic workflow for this compound.
Reactivity and Applications in Drug Development
The dual reactivity of this compound makes it a valuable synthon for the construction of various heterocyclic compounds and, most notably, for the synthesis of nitrosourea (B86855) anticancer agents.[]
Synthesis of 1-(2-Chloroethyl)-3-cyclohexylurea (B76031): A Key Intermediate for Lomustine
Lomustine (CCNU) is a nitrosourea alkylating agent used in the treatment of various cancers. A key step in its synthesis is the reaction of this compound with cyclohexylamine (B46788) to form 1-(2-chloroethyl)-3-cyclohexylurea.[5]
Materials:
-
This compound
-
Cyclohexylamine
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
Procedure:
-
Reaction Setup: A solution of cyclohexylamine in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere. The flask is cooled in an ice bath.
-
Addition of this compound: A solution of this compound in anhydrous diethyl ether is added dropwise to the stirred solution of cyclohexylamine at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The resulting white precipitate of 1-(2-chloroethyl)-3-cyclohexylurea is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Caption: Synthesis of Lomustine from this compound.
Synthesis of 1,3-bis(2-chloroethyl)urea: A Precursor to Carmustine (B1668450)
Carmustine (BCNU) is another important nitrosourea anticancer drug. Its synthesis involves the preparation of 1,3-bis(2-chloroethyl)urea, which can be achieved through the reaction of 2-chloroethylamine (B1212225) with this compound or other phosgene (B1210022) equivalents.[6][7]
Biological Activity and Mechanism of Action
This compound is not only a synthetic intermediate but also a biologically active molecule. It is a decomposition product of the anticancer drug carmustine (BCNU) and contributes to its overall biological activity and toxicity.[]
Inhibition of DNA Repair
One of the key mechanisms of action of nitrosoureas is the alkylation of DNA, leading to cross-linking and inhibition of DNA replication and transcription. This compound has been shown to inhibit the DNA repair process, specifically the ligase step of excision repair.[8] This inhibition of DNA repair can potentiate the cytotoxic effects of DNA alkylating agents.
Caption: Inhibition of DNA Excision Repair by this compound.
Inhibition of Glutathione (B108866) Reductase
This compound is also a known inhibitor of glutathione reductase (GR), an essential enzyme for maintaining the cellular redox balance by regenerating reduced glutathione (GSH).[] Inhibition of GR leads to an accumulation of oxidized glutathione (GSSG) and increased oxidative stress, which can contribute to cellular damage and apoptosis.
Caption: Inhibition of Glutathione Reductase by this compound.
Safety and Handling
This compound is a toxic and corrosive compound that is also flammable. It is a lachrymator and can cause severe irritation to the skin, eyes, and respiratory tract.[3] Inhalation may be fatal.[3] It is essential to handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] It should be stored in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as water, acids, bases, alcohols, and oxidizing agents.[3]
Conclusion
This compound is a versatile and highly reactive chemical intermediate with significant applications in the synthesis of pharmaceutical compounds, particularly nitrosourea-based anticancer agents. Its biological activity, including the inhibition of DNA repair and glutathione reductase, underscores its importance in the mechanism of action of these drugs. A thorough understanding of its chemical properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is crucial for its effective and safe utilization in research and drug development.
References
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- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 5. Continuous Extraction of this compound for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20190169116A1 - Process for preparation of carmustine - Google Patents [patents.google.com]
- 7. WO2017178910A1 - Process for preparation of carmustine - Google Patents [patents.google.com]
- 8. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to 2-Chloroethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Chloroethyl isocyanate (CEI), a reactive chemical intermediate with significant applications in medicinal chemistry and materials science. This document outlines its chemical and physical properties, experimental protocols for its synthesis and handling, and its role in biological pathways, particularly relevant to drug development.
Core Properties of this compound
This compound is a colorless liquid characterized by its high reactivity, attributed to the presence of both an isocyanate group and a chloroethyl moiety.[1] This dual functionality makes it a versatile reagent in organic synthesis.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 105.52 g/mol | [2][3][4] |
| Molecular Formula | C₃H₄ClNO | [3][4] |
| CAS Number | 1943-83-5 | [2][4] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 135 °C at 760 mmHg | [3][5] |
| Density | 1.237 g/mL at 25 °C | [3][6] |
| Flash Point | 56 °C (132.8 °F) | [3][5] |
| Refractive Index | n20/D 1.447 | [6] |
| Solubility | Reacts with water. Soluble in many organic solvents. | [3] |
Applications in Drug Development and Synthesis
This compound serves as a critical building block in the synthesis of various pharmaceutical compounds, most notably in the development of chemotherapeutic agents.[1][7] Its utility stems from its ability to introduce the reactive 2-chloroethyl group into a target molecule.
Key applications include:
-
Anticancer Agents : It is a key intermediate in the synthesis of nitrosourea-based antitumor drugs like Lomustine (CCNU) and other potential anti-cancer agents.[6][8][9]
-
Chemical Synthesis : The compound is widely used as a reagent to synthesize a range of organic molecules, including carbamates and ureas, which are prevalent in medicinal chemistry.[1][8] For instance, it is used to prepare functionalized aminobenzoboroxoles and other heterocyclic compounds with antiproliferative activity.[]
-
Advanced Materials : In materials science, it can be used to synthesize specialized polyurethanes and polyureas, imparting unique properties to these polymers.[11]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and safe handling of this compound. These protocols are intended for use by trained professionals in a controlled laboratory setting.
General Synthesis Protocol
A common method for the synthesis of this compound involves the Curtius rearrangement of a corresponding acyl azide (B81097). The following is a general procedure:
Reaction: R-COOH → R-CON₃ → R-NCO
Materials:
-
3-(Chloromethyl)propanoic acid (or similar carboxylic acid precursor)
-
Toluene (B28343) (anhydrous)
-
Triethylamine (B128534) (Et₃N)
-
Diphenylphosphoryl azide (DPPA)
Procedure:
-
Suspend the starting carboxylic acid (1.0 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 equivalents) to the suspension.
-
Slowly add diphenylphosphoryl azide (1.1 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for approximately 15 minutes.
-
Heat the reaction mixture to 80 °C for 1 hour, during which the evolution of nitrogen gas will be observed as the acyl azide rearranges to the isocyanate.
-
After the reaction is complete, remove the toluene under reduced pressure.
-
Extract the resulting isocyanate from the residue by stirring with hexane (e.g., 10 mL/mmol of starting acid). Collect the supernatant.
-
Repeat the hexane extraction twice more to ensure complete recovery.
-
Combine the hexane extracts and evaporate the solvent to yield the crude this compound, which can be used for subsequent steps without further purification.[2]
Safe Handling and Storage Protocol
This compound is a hazardous substance and requires strict safety measures. It is flammable, toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin and eye irritation, as well as respiratory sensitization.[4][5][12]
Personal Protective Equipment (PPE):
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.[13]
-
Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[13]
-
Respiratory Protection : Use in a well-ventilated area, preferably within a chemical fume hood.[13][14] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[13]
Handling Procedures:
-
Ground and bond all containers and transfer equipment to prevent static discharge.[13][14]
-
Use only non-sparking tools.[14]
-
Avoid all personal contact, including inhalation of vapors.[14][15]
-
Do not eat, drink, or smoke in the handling area.[14]
-
Keep the compound away from incompatible materials such as water, acids, strong bases, alcohols, and amines.[5][6]
Storage:
-
Store in a cool, dry, well-ventilated area away from sources of ignition.[3][13]
-
Keep containers tightly closed and protected from moisture.[3][13] Recommended storage is under refrigeration.[5]
-
Store in an area designated for flammable and corrosive liquids.[5]
Spill and Emergency Procedures:
-
Minor Spills : Remove all ignition sources. Absorb the spill with an inert, non-combustible material like vermiculite (B1170534) or sand.[13][14] Collect the residue in a sealed container for hazardous waste disposal.
-
Major Spills : Evacuate the area and move upwind.[14] Alert emergency services.[14] Wear full-body protective clothing and a self-contained breathing apparatus (SCBA).[14] Prevent the spill from entering drains or waterways.[14]
Biological Mechanism of Action
This compound and related compounds, particularly the nitrosoureas derived from it, exert their cytotoxic effects through multiple mechanisms. One key pathway involves the inhibition of critical cellular enzymes and the depletion of intracellular antioxidants.
Inhibition of Glutathione (B108866) Reductase
This compound can act as an inhibitor of glutathione reductase (GR), an enzyme essential for maintaining the reduced glutathione (GSH) pool within the cell. GSH is a primary antioxidant that protects cells from oxidative damage. The inhibition of GR by isocyanates, coupled with their direct reaction with GSH, leads to a significant depletion of intracellular GSH stores.[] This depletion enhances cellular vulnerability to oxidative stress and contributes to the cytotoxic effects of drugs derived from this compound.
Below is a diagram illustrating the proposed mechanism of action.
References
- 1. Page loading... [guidechem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Pharmagen - this compound [pharmagen.de]
- 4. This compound | C3H4ClNO | CID 16035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 1943-83-5 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound low HCl, 97 1943-83-5 [sigmaaldrich.com]
- 9. Continuous Extraction of this compound for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. georganics.sk [georganics.sk]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. sdfine.com [sdfine.com]
An In-depth Technical Guide to the Synthesis of 2-Chloroethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for 2-chloroethyl isocyanate, a crucial intermediate in the pharmaceutical and chemical industries. The document details established methodologies, including phosgenation and the Curtius rearrangement, alongside emerging phosgene-free alternatives. Each method is presented with detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways to aid in research and development.
Core Synthesis Methodologies
The synthesis of this compound can be broadly categorized into three main approaches:
-
Phosgenation of 2-Chloroethylamine (B1212225) Hydrochloride: This traditional and historically significant method involves the reaction of 2-chloroethylamine hydrochloride with phosgene (B1210022) or a safer equivalent, such as triphosgene (B27547).[1]
-
Curtius Rearrangement: A phosgene-free alternative, this method proceeds via the thermal decomposition of an acyl azide (B81097), typically derived from 3-chloropropionic acid, to yield the isocyanate.[1][2]
-
Phosgene-Free Catalytic Method: An innovative approach that avoids the use of phosgene by reacting an organic halide with a metal cyanate (B1221674) in the presence of a nickel catalyst.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the different synthesis methods for this compound and analogous compounds.
| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |
| Phosgenation | 2-Chloroethylamine HCl | Triphosgene, Triethylamine (B128534) | Dichloromethane (B109758) | -35 to RT | 2.5 hours | 50-61 (for analogous anilines) | >98 (GC for commercial product) |
| Curtius Rearrangement | 3-Chloropropionic Acid | Diphenylphosphoryl azide (DPPA), Triethylamine | Toluene | 80 | 1.25 hours | ~75 (for analogous trapped isocyanate) | Crude, used directly |
| Nickel-Catalyzed | 2-Chloroethyl chloride | Sodium Cyanate, Ni(dppe) complex | DMAC | 150 | 4.5 hours | 22 (for butyl isocyanate) | Not specified |
Detailed Experimental Protocols
Phosgenation of 2-Chloroethylamine Hydrochloride using Triphosgene
This protocol is adapted from the general procedure for the synthesis of isocyanates from primary amines using triphosgene.
Experimental Protocol:
-
A solution of triphosgene (1.1 eq) in dry dichloromethane (DCM) is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
A solution of 2-chloroethylamine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dry DCM is added dropwise to the triphosgene solution at -35 °C with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction mixture is then filtered to remove triethylamine hydrochloride.
-
The solvent is removed under reduced pressure.
-
The crude this compound is purified by fractional distillation under reduced pressure.
Curtius Rearrangement of 3-Chloropropionyl Azide
This protocol is based on the general procedure for the synthesis of isocyanates from carboxylic acids via the Curtius rearrangement.[2][3]
Experimental Protocol:
-
To a suspension of 3-chloropropionic acid (1.0 eq) in toluene, add triethylamine (1.2 eq) under an inert atmosphere.
-
Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the mixture to 80 °C for 1 hour, during which the evolution of nitrogen gas will be observed.
-
Remove the solvent under reduced pressure.
-
The crude isocyanate is extracted with hexane (B92381). The combined hexane layers are evaporated to yield crude this compound, which can be used in the next step without further purification.[2]
Phosgene-Free Synthesis via Nickel-Catalyzed Reaction
This protocol is based on a patented method for the synthesis of isocyanates from organic halides.
Experimental Protocol:
-
In a Schlenk tube under an argon atmosphere, add dry sodium cyanate (1.3 eq), 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), and the nickel(0) complex (e.g., Ni(COD)₂).
-
Add dry N,N-dimethylacetamide (DMAC) as the solvent.
-
Add 2-chloroethyl chloride (1.0 eq) to the mixture.
-
Heat the mixture with stirring for 4.5 hours at 150 °C.
-
After cooling, the mixture is distilled under reduced pressure to separate the product from the catalyst and solvent.
-
Fractional distillation of the resulting liquid at atmospheric pressure yields this compound.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthesis methods for this compound.
Caption: Phosgenation synthesis pathway for this compound.
Caption: Curtius rearrangement for this compound synthesis.
Caption: Phosgene-free nickel-catalyzed synthesis of this compound.
References
An In-depth Technical Guide to the Reactivity of 2-Chloroethyl Isocyanate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroethyl isocyanate (CEI) is a bifunctional electrophile of significant interest in organic synthesis and medicinal chemistry. Its reactivity is characterized by the highly electrophilic isocyanate group and the presence of a chlorine atom on the ethyl backbone, which can act as a leaving group in subsequent reactions. This guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including amines, alcohols, thiols, and water. It details the reaction mechanisms, provides available quantitative data, outlines experimental protocols for the synthesis of key derivatives, and explores the biological significance of the resulting products, particularly in the context of anticancer agents.
Core Reactivity Principles
The reactivity of this compound is dominated by the isocyanate functional group (-N=C=O), which is highly susceptible to nucleophilic attack at the central carbon atom. The general mechanism involves the addition of a nucleophile to the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom to form a stable adduct.
The presence of the 2-chloroethyl group introduces a second reactive site. While the isocyanate reaction is typically rapid, the resulting product retains a chloro functional group that can undergo subsequent nucleophilic substitution or elimination reactions, often requiring more forcing conditions. This dual reactivity makes CEI a valuable building block for the synthesis of a variety of complex molecules and heterocyclic compounds.
Reactions with Nucleophiles
Reaction with Amines: Synthesis of 2-Chloroethyl Ureas
The reaction of this compound with primary and secondary amines is a facile and widely utilized method for the synthesis of N-(2-chloroethyl)ureas. This reaction proceeds via a nucleophilic addition mechanism.
Mechanism of Urea (B33335) Formation:
Caption: General reaction scheme for the formation of N-(2-chloroethyl)ureas.
Experimental Protocol: Synthesis of 1,3-bis(2-chloroethyl)urea (B46951)
This protocol is adapted from the synthesis of a precursor for the anticancer drug Carmustine (BCNU).
-
Materials: 2-chloroethanamine hydrochloride, carbonyldiimidazole (CDI), tetrahydrofuran (B95107) (THF).
-
Procedure:
-
In a reaction vessel, react 2-chloroethanamine hydrochloride with carbonyldiimidazole in tetrahydrofuran to generate this compound in situ.
-
The in situ generated this compound then reacts with another molecule of 2-chloroethanamine.
-
The reaction mixture is typically stirred at room temperature.
-
The resulting 1,3-bis(2-chloroethyl)urea precipitates from the solution and can be isolated by filtration.[1]
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like isopropanol.[1]
Quantitative Data: Synthesis of N-Aryl-N'-(2-chloroethyl)ureas
| Amine Reactant | Product | Yield (%) | Reference |
| Cyclohexylamine | 1-(2-chloroethyl)-3-cyclohexylurea (B76031) | High | [2] |
| N⁵,N⁵-dimethyl-2,2-diphenyl-1,5-pentanediamine | N-(2-chloroethyl)-N'-(2,2-diphenyl-5-(dimethylamino)pentyl)urea | Not specified | US4384140A |
| Aniline derivatives | N-Aryl-N'-(2-chloroethyl)ureas | Generally high | [3] |
Reaction with Alcohols: Synthesis of 2-Chloroethyl Carbamates (Urethanes)
This compound reacts with alcohols to form N-(2-chloroethyl)carbamates, also known as urethanes. This reaction often requires a catalyst, such as a tertiary amine or an organometallic compound, to proceed at a reasonable rate.
Mechanism of Carbamate (B1207046) Formation:
Caption: General reaction scheme for the formation of N-(2-chloroethyl)carbamates.
Experimental Protocol: General Synthesis of Carbamate Derivatives
-
Materials: this compound, alcohol, anhydrous solvent (e.g., dichloromethane, THF), and a catalyst (e.g., triethylamine).
-
Procedure:
-
Dissolve the alcohol (1.0 equivalent) and triethylamine (B128534) (1.1 equivalents) in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add this compound (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Reaction with Thiols: Synthesis of 2-Chloroethyl Thiocarbamates
The reaction of isocyanates with thiols to form thiocarbamates is generally slower than the reaction with amines or alcohols and often requires a base catalyst, such as a tertiary amine.
Mechanism of Thiocarbamate Formation:
Caption: General reaction scheme for the formation of N-(2-chloroethyl)thiocarbamates.
In biological systems, the reaction of this compound with the thiol-containing tripeptide glutathione (B108866) (GSH) is of particular importance. This reaction leads to the formation of an S-linked conjugate.
Experimental Protocol: Reaction of this compound with Glutathione
-
Materials: this compound, reduced glutathione (GSH), phosphate (B84403) buffer (pH 7.4).
-
Procedure:
-
Prepare a solution of glutathione in a phosphate buffer at physiological pH.
-
Add a solution of this compound in a water-miscible solvent (e.g., acetone) to the GSH solution.
-
The reaction mixture is typically stirred at 37 °C for a specified time.[4]
-
-
Analysis: The formation of the glutathione conjugate can be monitored and quantified by liquid chromatography-mass spectrometry (LC-MS).[4]
Reaction with Water: Hydrolysis
Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another molecule of isocyanate to form a disubstituted urea.
Mechanism of Hydrolysis and Subsequent Urea Formation:
Caption: Reaction pathway for the hydrolysis of this compound.
Quantitative Data: Hydrolysis and Extraction
Cyclization and Cycloaddition Reactions
The bifunctional nature of this compound allows for its participation in intramolecular cyclization reactions to form heterocyclic compounds. While specific examples of intermolecular cycloaddition reactions like the Diels-Alder reaction involving CEI as a dienophile were not found in the search results, the isocyanate moiety is known to participate in such reactions.
Biological Significance and Signaling Pathways
The primary biological significance of this compound lies in its role as a key reactive intermediate generated from 2-chloroethylnitrosoureas (CENUs), a class of anticancer drugs.[6]
Mechanism of Action of Chloroethylnitrosoureas (CENUs):
CENUs decompose in vivo to produce two reactive species: a 2-chloroethyl diazonium ion and this compound.
-
DNA Alkylation: The 2-chloroethyl diazonium ion is a potent alkylating agent that primarily reacts with the O⁶ position of guanine (B1146940) in DNA. This initial alkylation is followed by an intramolecular cyclization and subsequent reaction with the N¹ of guanine or N³ of cytosine on the complementary DNA strand, leading to interstrand cross-links.[7][8] These cross-links prevent DNA replication and transcription, ultimately triggering apoptosis.
-
Carbamoylation: The concurrently formed this compound can react with lysine (B10760008) residues on proteins, leading to their carbamoylation. This can inactivate DNA repair enzymes, such as glutathione reductase, potentially enhancing the cytotoxic effect of the DNA alkylation.[9]
Signaling Pathway of DNA Cross-linking by CENUs:
Caption: Mechanism of action of chloroethylnitrosoureas leading to DNA damage.
Spectroscopic Data
Characterization of the products from reactions of this compound is typically performed using standard spectroscopic techniques.
-
¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the 2-chloroethyl moiety are characteristic. In ¹H NMR, the two methylene (B1212753) groups typically appear as triplets. In ¹³C NMR, the carbon attached to the chlorine is shifted downfield.
-
FTIR: The isocyanate group has a strong, characteristic absorption band around 2250-2275 cm⁻¹. Upon reaction, this peak disappears and new peaks corresponding to the urea (C=O stretch around 1630-1680 cm⁻¹) or carbamate (C=O stretch around 1680-1740 cm⁻¹) are observed.
-
Mass Spectrometry: Mass spectrometry is a crucial tool for confirming the molecular weight of the reaction products and for structural elucidation through fragmentation analysis.
Note: While general ranges for spectroscopic data are provided, specific values will depend on the full structure of the derivative and the solvent used for analysis.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is flammable, toxic if swallowed, inhaled, or absorbed through the skin, and causes severe irritation to the eyes, skin, and respiratory tract. It is also moisture-sensitive and should be stored under an inert atmosphere. Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a versatile and highly reactive bifunctional molecule with important applications in organic synthesis and drug development. Its reactions with nucleophiles are generally predictable, with the isocyanate group being the primary site of initial reaction. The retained chloroethyl moiety allows for further synthetic manipulations. A thorough understanding of its reactivity, coupled with careful handling, enables the rational design and synthesis of a wide array of functional molecules with potential biological activities. Further research into the specific kinetics of its reactions would be beneficial for optimizing synthetic processes and for a more in-depth understanding of its role in biological systems.
References
- 1. WO2017154019A1 - An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea - Google Patents [patents.google.com]
- 2. Continuous Extraction of this compound for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1943-83-5 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1943-83-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Urea, 1-(2-chloroethyl)-1-nitroso-3-(tetrahydro-4-thiopyranyl)-, s,s-dioxide [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA-protein cross-linking and DNA interstrand cross-linking by haloethylnitrosoureas in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 2-Chloroethyl Isocyanate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and synthetic applications of 2-chloroethyl isocyanate. This bifunctional reagent is a valuable building block in organic synthesis, particularly in the pharmaceutical and polymer industries, owing to its two reactive centers: a highly electrophilic isocyanate group and a versatile 2-chloroethyl moiety.
Core Reactivity and Mechanism of Action
This compound's synthetic utility is dictated by the reactivity of its two functional groups. The isocyanate group is highly susceptible to nucleophilic attack, while the chloroethyl group can participate in both nucleophilic substitution and intramolecular cyclization reactions.
1. Reactions involving the Isocyanate Group:
The primary mechanism of action at the isocyanate group is nucleophilic addition. The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This allows for facile reaction with a wide range of nucleophiles.
-
Reaction with Amines to form Ureas: Primary and secondary amines readily react with this compound to form N-(2-chloroethyl)-N'-substituted ureas. This reaction is typically fast and exothermic, often proceeding at low temperatures. The resulting urea (B33335) derivatives are key intermediates in the synthesis of various biologically active molecules, including the well-known chemotherapeutic agent, Lomustine.[1]
-
Reaction with Alcohols to form Carbamates: Alcohols react with this compound to yield N-(2-chloroethyl)carbamates (urethanes). This reaction may require heating or the use of a base to facilitate the nucleophilic attack of the alcohol. These carbamate (B1207046) derivatives are also important precursors in organic synthesis.
2. Reactions involving the 2-Chloroethyl Group:
The 2-chloroethyl group provides a secondary site of reactivity, which significantly expands the synthetic utility of this reagent.
-
Intramolecular Cyclization: Following the initial reaction at the isocyanate group, the newly formed urea or carbamate can undergo intramolecular cyclization. The nitrogen or oxygen atom of the urea or carbamate acts as an internal nucleophile, displacing the chloride ion to form five-membered heterocyclic rings. For instance, N-(2-chloroethyl)ureas can cyclize to form 2-imino-1,3-oxazolidines or their tautomeric forms.[2][3] This cyclization can occur spontaneously or be promoted by heat or base.
-
Nucleophilic Substitution: The chlorine atom can also be displaced by external nucleophiles in an intermolecular fashion, although this is less common than intramolecular cyclization due to the proximity of the internal nucleophile.
Quantitative Data on Key Reactions
The following tables summarize quantitative data for representative reactions of this compound.
Table 1: Synthesis of N-(2-Chloroethyl)-N'-substituted Ureas
| Amine Reactant | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Cyclohexylamine | Tetrahydrofuran (B95107) | 0 to 5, then RT | 15 h | Not specified, but used directly in next step | |
| N⁵,N⁵-dimethyl-2,2-diphenyl-1,5-pentanediamine | Methylene (B1212753) chloride | 0 to 5 | Not specified | Not specified, but product crystallizes | [4] |
| Dicyclopropylmethylamine | Tetrahydrofuran | 0 to 5, then RT | 15 h | Not specified, raw product used in next step |
Table 2: Synthesis of N-(2-Chloroethyl) Carbamates
| Alcohol Reactant | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Carbazole alcohol derivative | Triethylamine (B128534) | Dichloromethane (B109758) | 0 to 5, then RT | 24 h | Not specified | [5] |
| Poly(ethylene terephthalate) (PET) | Catalyst | - | 90 | 18 h | 99.83 | [6] |
Experimental Protocols
Protocol 1: Synthesis of N-(dicyclopropylmethyl)-N'-(β-chloroethyl) urea
-
A solution of 13.4 g of dicyclopropylmethylamine in 30 ml of tetrahydrofuran is prepared.
-
This solution is added dropwise to a solution of 13 g of β-chloroethyl isocyanate in 15 ml of tetrahydrofuran while maintaining the internal temperature between 0°C and +5°C.
-
The reaction mixture is then allowed to stir at room temperature for 15 hours.
-
Afterwards, the solvent is evaporated to dryness. The resulting dry residue (26.5 g) is used as is for the subsequent synthetic steps.
-
For analytical purposes, a sample of the raw urea can be recrystallized from acetonitrile (B52724) to yield white crystals with a melting point of 103°-104°C (with decomposition).
Protocol 2: Synthesis of N-Aryl-N'-(2-chloroethyl)ureas [4]
-
To a solution of the desired aniline (B41778) derivative (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂), add this compound (1.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.
Protocol 3: General Procedure for the Synthesis of N-(2-chloroethyl) Carbamates from Alcohols [5]
-
In a round-bottom flask under an inert atmosphere, dissolve the desired alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the mixture to 0-5°C with constant stirring.
-
Add this compound (1.2 equivalents) dropwise to the solution.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
The product can then be isolated and purified using standard techniques such as extraction and chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction mechanisms and a general experimental workflow for the synthesis of ureas.
Caption: Mechanism of Urea Formation from this compound and an Amine.
Caption: Intramolecular Cyclization of an N-(2-chloroethyl)urea Derivative.
Caption: General Experimental Workflow for Urea Synthesis.
Reaction with Active Methylene Compounds
While specific, detailed experimental protocols for the reaction of this compound with active methylene compounds like diethyl malonate were not prevalent in the searched literature, the general mechanism is expected to follow the established reactivity of isocyanates with such nucleophiles. The reaction would likely proceed via a base-catalyzed deprotonation of the active methylene compound to generate a carbanion, which then acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. This would result in the formation of a C-acylated product. Subsequent reactions could involve the chloroethyl group, potentially leading to further cyclizations or substitutions. Further research is warranted to establish optimized protocols and quantify the yields for these specific transformations.
References
Spectroscopic Analysis of 2-Chloroethyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-chloroethyl isocyanate (ClCH₂CH₂NCO), a key reagent in the synthesis of various pharmaceutical compounds. The following sections detail the characteristic spectral features, experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide valuable information about the electronic environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by two triplets, corresponding to the two adjacent methylene (B1212753) (CH₂) groups. The electronegativity of the chlorine atom and the isocyanate group influences the chemical shifts of these protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~3.70 | Triplet | ~6.0 | Cl-CH₂ -CH₂-NCO |
| ~3.60 | Triplet | ~6.0 | Cl-CH₂-CH₂ -NCO |
Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on the expected deshielding effects of the substituents.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound displays three distinct signals, corresponding to the two methylene carbons and the carbon of the isocyanate group.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~125.0 | Cl-CH₂-CH₂-NCO |
| ~43.0 | Cl-CH₂ -CH₂-NCO |
| ~42.5 | Cl-CH₂-CH₂ -NCO |
Note: The chemical shift of the isocyanate carbon is significantly downfield due to the influence of the adjacent nitrogen and oxygen atoms.
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in this compound. The most prominent feature in its IR spectrum is the strong, characteristic absorption band of the isocyanate group (-N=C=O).
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2250 | Strong, Broad | Asymmetric stretch of -N=C=O |
| ~2900-3000 | Medium | C-H stretch (alkane) |
| ~1450 | Medium | C-H bend (scissoring) |
| ~750 | Strong | C-Cl stretch |
Note: The IR spectrum is typically recorded from a neat (undiluted) liquid sample.
Experimental Protocols
The following are generalized protocols for obtaining high-quality NMR and IR spectra of liquid samples like this compound.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse sequence. Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
-
Process the acquired Free Induction Decay (FID) using a Fourier transform to obtain the frequency-domain spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Infrared (IR) Spectroscopy Protocol (Neat Liquid)
-
Sample Preparation:
-
Ensure the salt plates (e.g., NaCl or KBr) of the demountable cell are clean and dry.
-
Place one to two drops of neat this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top, allowing the liquid to spread and form a thin, uniform film between the plates.
-
-
Instrument Setup and Data Acquisition:
-
Place the assembled salt plate "sandwich" into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is usually plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-depth Technical Guide to the Safe Handling of 2-Chloroethyl Isocyanate
For researchers, scientists, and drug development professionals, the proper handling of reactive chemical intermediates is paramount to ensuring laboratory safety and experimental integrity. 2-Chloroethyl isocyanate (CEI), a valuable reagent in the synthesis of various compounds, presents significant health and safety hazards that demand rigorous adherence to established safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, including its physical and chemical properties, toxicity, personal protective equipment, first aid, and emergency procedures.
Physicochemical and Hazard Profile
This compound is a flammable, colorless liquid that is highly reactive and moisture-sensitive.[1][2][3][4] It is crucial to understand its properties to mitigate risks effectively.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1943-83-5 | [1][2][5][6] |
| Molecular Formula | C3H4ClNO | [2][5][6][7] |
| Molecular Weight | 105.52 g/mol | [6][7] |
| Boiling Point | 135 °C / 275 °F @ 760 mmHg | [1] |
| Flash Point | 56 °C / 132.8 °F | [1][2][8] |
| Density | 1.2200 g/cm³ | [2] |
| Appearance | Colorless liquid | [1][4][8] |
| Odor | Pungent | [4] |
| Solubility | Reacts with water | [3][4] |
Table 2: GHS Hazard Classifications for this compound
| Hazard Class | Category | Hazard Statement | Reference |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor | [5][6][7] |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | [5][6][7] |
| Acute Toxicity, Dermal | 3 & 4 | H312: Harmful in contact with skin | [5][9] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled | [5][6][7] |
| Skin Corrosion/Irritation | 1 & 2 | H315: Causes skin irritation | [5][6][7] |
| Serious Eye Damage/Eye Irritation | 1 & 2 | H319: Causes serious eye irritation | [5][6][7] |
| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [5][6][7] |
| Carcinogenicity | 1B | H350: May cause cancer | [5][9] |
| Specific Target Organ Toxicity - Single Exposure | 3 (Respiratory Tract Irritation) | H335: May cause respiratory irritation | [5][6][9] |
Health Hazards and Toxicology
This compound is toxic if swallowed, inhaled, or absorbed through the skin.[2] It is a lachrymator, meaning it can cause tearing, and is irritating to the eyes, skin, and respiratory system.[2][6] Inhalation may be fatal due to spasm, inflammation, and edema of the larynx and bronchi, as well as chemical pneumonitis and pulmonary edema.[2][10] This compound is also a suspected carcinogen and can cause respiratory sensitization, leading to asthma-like symptoms that may be delayed in onset.[2][5][9]
Safe Handling and Storage
Strict adherence to the following handling and storage protocols is mandatory to minimize exposure and prevent accidents.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5][6]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required. This includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield.[1][6]
-
Skin Protection: Chemical-resistant gloves (e.g., neoprene, nitrile, or butyl rubber), a lab coat, and an apron.[5][11]
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary, especially when working outside of a fume hood or in case of a spill.[1][2]
-
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, all containers and equipment used for transferring the material must be grounded and bonded.[2][5]
-
Incompatible Materials: Avoid contact with water, acids, strong bases, alcohols, amines, and strong oxidizing agents.[1][2][3]
-
General Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[1][5] Wash hands thoroughly after handling.[2][5]
Storage
-
Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][5][6]
-
Temperature: Recommended storage is in a refrigerator or a designated flammables storage cabinet.[2][6]
-
Moisture Sensitivity: Protect from moisture, as it reacts with water.[2][3][4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][5][8]
Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][2][6] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [1][2][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1][2][6] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][2] |
Accidental Release Measures
-
Small Spills:
-
Large Spills:
-
Evacuate all non-essential personnel from the area and move upwind.[5][9]
-
Alert the emergency response team and the fire department.[5][9]
-
Contain the spill if it is safe to do so, preventing it from entering drains or waterways.[5]
-
Approach the spill from upwind and wear a self-contained breathing apparatus (SCBA) and full protective clothing.[5][9]
-
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][6] Water spray can be used to cool fire-exposed containers, but direct contact with the chemical should be avoided as it can react violently.[2][10]
-
Hazardous Combustion Products: Combustion may produce toxic and irritating fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen cyanide, and hydrogen chloride gas.[1][2][10]
-
Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][10]
Disposal Considerations
This compound and any contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5] Do not dispose of it down the drain.
Experimental Protocols and Logical Workflows
While specific experimental protocols involving this compound will vary depending on the research, the overarching safety workflow remains consistent. The following diagrams illustrate the logical relationships in handling this hazardous chemical.
Caption: Hazard Management Workflow for this compound.
Caption: Chemical Incompatibility of this compound.
By understanding the hazards and implementing these safety and handling precautions, researchers can work safely with this compound, minimizing risks to themselves and their colleagues while maintaining a secure and productive research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound | 1943-83-5 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. georganics.sk [georganics.sk]
- 7. This compound | C3H4ClNO | CID 16035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmagen - this compound [pharmagen.de]
- 9. sdfine.com [sdfine.com]
- 10. This compound(1943-83-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 11. compositesone.com [compositesone.com]
An In-depth Technical Guide to the Solubility of 2-Chloroethyl Isocyanate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloroethyl isocyanate (CEI), a critical intermediate in pharmaceutical and chemical synthesis. Due to its high reactivity, particularly with protic solvents, experimental determination of its solubility requires specialized protocols. This document outlines both theoretical and experimental approaches to understanding and quantifying the solubility of this versatile compound.
Introduction to this compound and Its Reactivity
This compound (CAS No. 1943-83-5) is a colorless to slightly yellow liquid with the chemical formula C₃H₄ClNO.[1] It is a bifunctional molecule featuring both a reactive isocyanate group (-N=C=O) and a chloroethyl group, making it a valuable building block in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1]
A crucial aspect of working with this compound is its high reactivity. It is particularly sensitive to moisture and reacts exothermically with water, alcohols, amines, and strong acids or bases.[1][2][3] This reactivity profile dictates the choice of solvents for its use in synthesis and for solubility determinations. Protic solvents are generally unsuitable as they will react with the isocyanate group, leading to the formation of carbamates (with alcohols) or ureas (with amines). Therefore, aprotic organic solvents are the preferred medium for handling and dissolving this compound.
Predicted Solubility of this compound
Given the challenges in experimentally determining the solubility of a reactive compound like this compound, theoretical prediction methods such as Hansen Solubility Parameters (HSP) can provide valuable guidance. The principle of "like dissolves like" is quantified by comparing the HSP of the solute (this compound) with those of various solvents.
The Hansen Solubility Parameters are based on three types of intermolecular forces:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A smaller "distance" (Ra) between the HSP of the solute and a solvent in the three-dimensional Hansen space suggests a higher likelihood of solubility.
Table 1: Predicted Miscibility of this compound in Various Aprotic Organic Solvents
| Solvent Category | Solvent | Predicted Miscibility | Rationale for Prediction and Remarks |
| Ethers | Diethyl Ether | High | Aprotic, with moderate polarity. Expected to be a good solvent. |
| Tetrahydrofuran (B95107) (THF) | High | Aprotic and polar, likely a very good solvent for CEI. | |
| 2-Methyltetrahydrofuran (2-MTHF) | High | A greener alternative to THF, also expected to be a good solvent.[4] | |
| Dioxane | High | Aprotic and polar, should readily dissolve CEI. | |
| Chlorinated Solvents | Dichloromethane (DCM) | High | Aprotic and polar, commonly used in syntheses involving isocyanates. |
| Chloroform | High | Similar to DCM, expected to be a good solvent. | |
| Carbon Tetrachloride | Moderate | Aprotic but nonpolar; solubility may be lower than in more polar chlorinated solvents. | |
| Aromatic Hydrocarbons | Toluene (B28343) | High | Aprotic and relatively nonpolar, but often used as a solvent for isocyanate reactions.[5][6][7] |
| Benzene | High | Similar to toluene, should be a suitable solvent. | |
| Xylenes | High | Similar to toluene, expected to be a good solvent. | |
| Ketones | Acetone | High | Aprotic and polar, likely a very good solvent. |
| Methyl Ethyl Ketone (MEK) | High | Aprotic and polar, should readily dissolve CEI. | |
| Esters | Ethyl Acetate | High | Aprotic with moderate polarity, expected to be a good solvent. |
| Amides | Dimethylformamide (DMF) | High | Aprotic and highly polar, likely an excellent solvent. Caution: potential for slow reaction over time. |
| Dimethylacetamide (DMAc) | High | Aprotic and highly polar, similar to DMF. | |
| Nitriles | Acetonitrile | High | Aprotic and polar, should be a good solvent for CEI. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | High | Aprotic and highly polar, likely an excellent solvent. Caution: potential for slow reaction over time. |
Disclaimer: This table presents predicted miscibility based on general chemical principles and the known reactivity of isocyanates. Experimental verification is essential.
Experimental Determination of Solubility
The following protocols are designed for researchers to experimentally determine the solubility of this compound in a given aprotic organic solvent. Due to the reactive and hazardous nature of this compound, all work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
The overall process for determining solubility involves preparing a saturated solution, separating the undissolved solute, and quantifying the concentration of the dissolved solute in the supernatant.
Caption: Experimental workflow for determining the solubility of this compound.
Materials:
-
This compound (high purity)
-
Anhydrous aprotic solvent of interest
-
Glass vials with PTFE-lined screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Centrifuge
-
Gas-tight syringes
-
Syringe filters (0.2 μm, PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Solvent Preparation: Ensure the chosen organic solvent is anhydrous. Use of molecular sieves or other appropriate drying techniques is recommended. Degas the solvent to remove dissolved atmospheric moisture.
-
Preparation of Saturated Solution:
-
In a series of vials, add a measured volume of the anhydrous solvent.
-
To each vial, add an excess amount of this compound. The exact amount should be enough to ensure that undissolved solute remains at equilibrium.
-
Seal the vials tightly and place them in a constant temperature bath on a magnetic stirrer.
-
-
Equilibration:
-
Stir the mixtures at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Phase Separation:
-
Remove the vials from the stirrer and place them in a centrifuge.
-
Centrifuge the vials at a sufficient speed and duration to pellet all undissolved this compound.
-
-
Sampling:
-
Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining microparticles.
-
-
Quantification:
-
Dilute the filtered supernatant to a known volume with the same anhydrous solvent.
-
Determine the concentration of this compound in the diluted sample using one of the analytical methods described below (Section 3.3).
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the chosen solvent at the specified temperature, expressed in units such as g/100 mL or mol/L.
-
Due to the reactivity of the isocyanate group, direct quantification is often performed by reacting it with a known excess of a derivatizing agent and then back-titrating the unreacted agent. Alternatively, chromatographic methods can be employed.
3.3.1. Titration Method (ASTM D2572, modified)
This method involves the reaction of the isocyanate with an excess of di-n-butylamine (DBA) to form a urea. The unreacted DBA is then back-titrated with a standardized solution of hydrochloric acid.[8]
Reagents:
-
Toluene (anhydrous)
-
Di-n-butylamine (DBA) solution in toluene (e.g., 0.1 N, standardized)
-
Hydrochloric acid (HCl) in isopropanol (B130326) (e.g., 0.1 N, standardized)
-
Isopropanol
Procedure:
-
Pipette a precise volume of the diluted supernatant containing this compound into an Erlenmeyer flask.
-
Add a known excess of the standardized DBA solution.
-
Allow the reaction to proceed for a specified time (e.g., 15 minutes) with gentle swirling.
-
Add isopropanol to the mixture.
-
Titrate the unreacted DBA with the standardized HCl solution to the potentiometric endpoint.
-
Perform a blank titration using the same volumes of reagents but without the this compound sample.
-
Calculate the amount of this compound in the sample based on the difference in the titrant volumes for the blank and the sample.
3.3.2. High-Performance Liquid Chromatography (HPLC) Method
HPLC can be used for the quantification of this compound. A study on the extraction of this compound from 2-methyl tetrahydrofuran utilized an Agilent 1200 series HPLC system with a C18 column and UV detection at 230 nm.[4] The mobile phase was 100% acetonitrile.[4]
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted supernatant sample into the HPLC system.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Logical Relationships in Solubility and Solvent Selection
The selection of an appropriate solvent for a reaction or process involving this compound is governed by a logical hierarchy of factors, with solubility being a primary consideration alongside reactivity and process compatibility.
Caption: Logical workflow for solvent selection for this compound.
Safe Handling and Storage
This compound is a hazardous substance and must be handled with appropriate safety precautions.[2][9] It is toxic if swallowed or inhaled and causes skin and eye irritation.[9]
-
Handling: Always work in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Avoid inhalation of vapors.[10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[2][11] Keep containers tightly sealed to prevent exposure to moisture.[2] Recommended storage is often under refrigeration (2-8 °C) and under an inert atmosphere.[9]
Conclusion
While quantitative experimental data on the solubility of this compound in a wide range of organic solvents is scarce due to its reactive nature, this guide provides a framework for both predicting and experimentally determining its solubility. By understanding the compound's reactivity and employing the detailed protocols herein, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis and other applications, ensuring both process efficiency and safety. The provided workflows and methodologies serve as a valuable resource for generating reliable solubility data for this important chemical intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound | 1943-83-5 [chemicalbook.com]
- 4. Continuous Extraction of this compound for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xylem.com [xylem.com]
- 6. researchgate.net [researchgate.net]
- 7. xylemanalytics.com [xylemanalytics.com]
- 8. pages.hannainst.com [pages.hannainst.com]
- 9. georganics.sk [georganics.sk]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. sdfine.com [sdfine.com]
Thermal Stability of 2-Chloroethyl Isocyanate: A Technical Guide
This technical guide provides an in-depth analysis of the thermal stability of 2-Chloroethyl isocyanate (CEI), a crucial intermediate in the synthesis of various compounds, including pharmaceuticals. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who handle this reactive compound.
Executive Summary
This compound (CAS No. 1943-83-5) is a flammable and toxic liquid that requires careful handling and storage to prevent hazardous decomposition. Scientific studies indicate that its thermal decomposition occurs in a temperature range of 120 °C to 375 °C (393 K to 648 K) and proceeds through two distinct, temperature-dependent pathways.[1][2] Due to its reactivity, understanding the thermal stability profile of CEI is critical for ensuring safety and process control in its various applications. Recommended storage is under refrigerated conditions (2-8 °C) to maintain stability.[3]
Thermal Decomposition Data
Quantitative thermal analysis provides critical parameters for the safe handling of this compound. The primary research available indicates a complex thermal decomposition process.
Table 1: Summary of Thermal Decomposition Data for this compound
| Parameter | Value | Source |
| Decomposition Temperature Range | 120 °C - 375 °C (393 K - 648 K) | Martínez Córdoba et al., 2011[1][2] |
| Decomposition Pathways | Two distinct mechanisms depending on temperature | Martínez Córdoba et al., 2011[1][2] |
| Recommended Storage Temperature | 2 °C - 8 °C | Georganics SDS, Sigma-Aldrich SDS[3] |
Note: Specific onset temperatures from techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) are not detailed in the available literature abstracts. The provided range is based on gas-phase decomposition studies.
Decomposition Pathways and Products
The thermal decomposition of this compound is understood to proceed via two different mechanisms, the prevalence of which is dependent on the temperature.[1][2]
-
Lower Temperature Pathway: At the lower end of the decomposition range, a second-order mechanism is suggested.
-
Higher Temperature Pathway: At elevated temperatures, the decomposition transitions to a first-order mechanism.
The hazardous decomposition products generated during thermal breakdown are consistent across various safety data sources.
Table 2: Hazardous Decomposition Products of this compound
| Decomposition Product | Chemical Formula | Reference |
| Carbon Oxides (CO, CO₂) | CO, CO₂ | [4][5][6] |
| Nitrogen Oxides (NOx) | NOx | [4][5][6] |
| Hydrogen Chloride Gas | HCl | [4][5][6] |
| Hydrogen Cyanide | HCN | [4][5][6] |
The following diagram illustrates the general logical flow for assessing the thermal stability of a reactive chemical like this compound.
Caption: Workflow for Thermal Stability Assessment.
Experimental Protocols
While the specific experimental details for the thermal analysis of this compound from the primary literature are not fully available, this section outlines the general methodologies for the techniques typically employed in such studies.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset temperature of exothermic or endothermic events and the associated heat flow.
-
Apparatus: A differential scanning calorimeter (e.g., Perkin Elmer 6000 DSC, TA Instruments DSC 250).
-
Methodology:
-
A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 5-20 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
The onset of a significant exothermic peak indicates the temperature at which decomposition begins.
-
Thermogravimetric Analysis (TGA)
-
Objective: To measure the change in mass of a sample as a function of temperature.
-
Apparatus: A thermogravimetric analyzer.
-
Methodology:
-
A small sample of this compound is placed in a tared TGA pan.
-
The pan is heated in the TGA furnace at a controlled rate under a specific atmosphere.
-
The mass of the sample is continuously monitored.
-
A significant mass loss indicates the volatilization of the compound or its decomposition into gaseous products.
-
Accelerating Rate Calorimetry (ARC)
-
Objective: To simulate a worst-case "thermal runaway" scenario under adiabatic conditions to determine time-to-maximum-rate (TMR) and self-accelerating decomposition temperature (SADT).
-
Apparatus: An accelerating rate calorimeter.
-
Methodology:
-
A sample of the substance is placed in a sealed, robust container (a "bomb").
-
The bomb is placed in a calorimeter that is designed to maintain an adiabatic environment (no heat exchange with the surroundings).
-
The system employs a "Heat-Wait-Seek" protocol: the sample is heated in steps, and after each step, the system waits and monitors for any self-heating.
-
Once an exothermic reaction is detected (self-heating rate exceeds a threshold, e.g., 0.02 °C/min), the calorimeter heaters match the sample temperature, creating an adiabatic environment.
-
The temperature and pressure of the sample are recorded as the reaction accelerates, providing data on the kinetics of the runaway reaction.
-
The following diagram illustrates the "Heat-Wait-Seek" principle of an ARC experiment.
Caption: The "Heat-Wait-Seek" protocol in ARC.
Safe Handling and Storage Recommendations
Due to its thermal instability and high reactivity, strict adherence to safety protocols is mandatory when handling and storing this compound.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[5][6] The recommended storage temperature is between 2-8 °C.[3] Containers should be tightly closed and stored under an inert gas, as the compound is moisture-sensitive.[4]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6] Avoid contact with heat, sparks, open flames, and other ignition sources.[5][6] Ground and bond containers when transferring material to prevent static discharge.[7]
-
Conditions to Avoid:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles. Respiratory protection may be required for high concentrations.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. researchgate.net [researchgate.net]
- 3. Accelerating Rate Calorimeter Testing | ioKinetic [iokinetic.com]
- 4. Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]
- 5. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 6. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Lomustine Using 2-Chloroethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the chemotherapeutic agent Lomustine, with a specific focus on the role of 2-chloroethyl isocyanate. The information is intended for use by qualified professionals in a laboratory setting.
Introduction
Lomustine (CCNU), or 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, is a highly lipophilic alkylating agent belonging to the nitrosourea (B86855) class of anticancer drugs.[1] Its ability to cross the blood-brain barrier makes it particularly effective in the treatment of brain tumors, such as glioblastoma, as well as other malignancies like Hodgkin's lymphoma.[1] The synthesis of Lomustine is a two-step process that involves the initial reaction of this compound with cyclohexylamine (B46788) to form a urea (B33335) intermediate, followed by nitrosation to yield the final active pharmaceutical ingredient (API).[2][3] Continuous flow manufacturing has been explored for the synthesis of Lomustine to improve safety and efficiency.[4][5]
Physicochemical Properties of this compound
This compound is a key reagent in the synthesis of Lomustine. It is a colorless liquid that is sensitive to moisture.[5][6] Proper handling and storage are crucial for its stability and reactivity.
| Property | Value | Reference |
| CAS Number | 1943-83-5 | [6] |
| Molecular Formula | C3H4ClNO | [6] |
| Molecular Weight | 105.52 g/mol | [6] |
| Boiling Point | 135 °C | [6] |
| Density | 1.237 g/mL at 25 °C | |
| Flash Point | 56 °C (closed cup) | [6] |
| Refractive Index | n20/D 1.447 | |
| Storage | 2-8°C, moisture sensitive | [5] |
Safety Precautions for this compound
This compound is a hazardous chemical and must be handled with appropriate safety measures in a well-ventilated fume hood.
-
Hazards : It is a flammable liquid and vapor.[1][7] It is harmful if swallowed, inhaled, or absorbed through the skin, and causes eye and skin irritation.[1] It may also cause allergic respiratory and skin reactions and is a lachrymator (induces tearing).[1][2]
-
Personal Protective Equipment (PPE) : Wear chemical safety glasses, appropriate protective gloves, and protective work clothing.[2] In case of inadequate ventilation, wear respiratory protection.[7]
-
Handling : Keep away from heat, sparks, and open flames.[1] Ground and bond containers when transferring material and use spark-proof tools.[1] Avoid contact with water and moisture.[1][5]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as acids, strong oxidizing agents, strong bases, alcohols, and amines.[4] The recommended storage temperature is 2-8°C.
Synthesis of Lomustine: An Overview
The synthesis of Lomustine from this compound is a two-step process:
-
Carbamoylation : Cyclohexylamine reacts with this compound to form the intermediate, 1-(2-chloroethyl)-3-cyclohexylurea (B76031).[2] This reaction is typically carried out in the presence of a base like triethylamine (B128534) (TEA) to neutralize the hydrogen chloride formed.[2]
-
Nitrosation : The urea intermediate is then nitrosated using a nitrosating agent, such as tert-butyl nitrite (B80452) (TBN), to yield Lomustine.[2]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Lomustine Synthesis
| Step | Method | Key Reagents | Solvent | Temperature (°C) | Residence Time | Overall Yield (%) | Reference |
| Carbamoylation & Nitrosation | Continuous Flow | Cyclohexylamine, this compound, TEA, TBN | Acetonitrile (B52724)/Ethanol | 50 (Step 1), 25 (Step 2) | 1 min (Step 1), 8 min (Step 2) | 91 | [8] |
| Carbamoylation & Nitrosation | Continuous Flow | Cyclohexylamine, this compound, TEA, TBN | Acetonitrile | 50 (Step 1), 0 (Step 2) | 1 min (Step 1), 5 min (Step 2) | 51.8 | [8] |
| Carbamoylation & Nitrosation | Continuous Flow | Cyclohexylamine, this compound, TEA, TBN | - | - | 9 min total | 63 | [8] |
Experimental Protocols
Protocol 1: Batch Synthesis of 1-(2-chloroethyl)-3-cyclohexylurea (Intermediate)
This protocol is a representative procedure for the batch synthesis of the urea intermediate.
Materials:
-
Cyclohexylamine
-
This compound
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.0 equivalent) in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or used directly in the next step after an appropriate workup.
Protocol 2: Batch Synthesis of Lomustine (Nitrosation)
This protocol describes the nitrosation of the intermediate to form Lomustine.
Materials:
-
1-(2-chloroethyl)-3-cyclohexylurea
-
tert-Butyl nitrite (TBN)
-
Anhydrous acetonitrile (ACN)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve 1-(2-chloroethyl)-3-cyclohexylurea (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Slowly add tert-butyl nitrite (3.0 equivalents) to the cooled solution.[8]
-
Stir the reaction mixture at 0°C for a specified time, for instance, based on continuous flow adaptations, a longer reaction time might be beneficial.[8]
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, the reaction mixture is typically subjected to a workup procedure involving extraction and purification.
Protocol 3: Purification of Lomustine by Recrystallization
Procedure:
-
The crude Lomustine obtained from the nitrosation step can be purified by recrystallization.
-
A common method involves dissolving the crude product in a minimal amount of a hot solvent, such as diethyl ether or acetonitrile.[8]
-
Insoluble impurities, such as the unreacted urea intermediate, can be removed by hot filtration.[8]
-
The filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
The resulting crystals of pure Lomustine are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.[8]
Visualizations
Lomustine Synthesis Workflow
Caption: Workflow for the two-step synthesis of Lomustine from this compound.
Chemical Reaction Scheme for Lomustine Synthesis
Caption: Chemical reaction scheme for the synthesis of Lomustine.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. georganics.sk [georganics.sk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 1943-83-5 [chemicalbook.com]
- 6. Pharmagen - this compound [pharmagen.de]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.websites.hibu.com [cdn.websites.hibu.com]
Application Notes and Protocols: Synthesis of N-(2-Chloroethyl)-N'-Substituted Ureas
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(2-chloroethyl)-N'-substituted ureas via the reaction of 2-chloroethyl isocyanate with primary amines. Substituted ureas are a significant class of compounds in medicinal chemistry, notably as kinase inhibitors in signal transduction pathways relevant to cancer therapy. This application note includes a general experimental procedure, safety precautions for handling this compound, a summary of reaction data, and visual representations of the experimental workflow and a relevant biological signaling pathway.
Introduction
The reaction between an isocyanate and a primary amine is a robust and high-yielding method for the formation of unsymmetrical ureas. This compound is a valuable reagent in this context, as the resulting N-(2-chloroethyl)urea moiety is a key pharmacophore in various biologically active molecules, including nitrosoureas used in chemotherapy.[1] The high reactivity of the isocyanate group with the nucleophilic amine allows for a straightforward addition reaction, typically proceeding under mild conditions.[2][3]
Many substituted urea (B33335) derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[4][5] One such critical pathway implicated in cancer cell proliferation and survival is the Ras-Raf-MEK-ERK signaling cascade.[6][7][8] Small molecule inhibitors targeting kinases within this pathway, such as Raf-1, have shown therapeutic promise.[4][5] The urea functionality often plays a key role in the binding of these inhibitors to the kinase active site.[4][9]
Reaction Mechanism and Workflow
The reaction proceeds via a nucleophilic addition of the primary amine's lone pair of electrons to the electrophilic carbonyl carbon of the isocyanate group. A subsequent proton transfer results in the formation of the stable urea linkage.
Experimental Workflow
The general workflow for the synthesis of N-(2-chloroethyl)-N'-substituted ureas is depicted below.
References
- 1. Continuous Extraction of this compound for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. Thienopyrimidine ureas as novel and potent multitargeted receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polymer Surface Functionalization Using 2-Chloroethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl isocyanate (CEI) is a versatile bifunctional reagent that offers a straightforward approach to polymer surface functionalization. Its isocyanate group (-NCO) readily reacts with nucleophiles such as hydroxyl (-OH) and amine (-NH2) groups present on a polymer surface, forming stable urethane (B1682113) or urea (B33335) linkages, respectively. The chloroethyl group (-CH2CH2Cl) serves as a reactive handle for subsequent modifications, such as the attachment of therapeutic agents, targeting ligands, or other functional molecules. This dual reactivity makes CEI a valuable tool in the development of advanced materials for drug delivery, biomedical devices, and functional coatings.[1]
These application notes provide detailed protocols for the surface functionalization of polymers using this compound via a "grafting-to" approach, along with methods for characterizing the modified surfaces.
Key Applications
-
Drug Delivery: The chloroethyl group can be used to covalently attach drug molecules to the polymer surface, creating a prodrug system for controlled release.[1]
-
Biocompatible Coatings: Modification of polymer surfaces with CEI can be the first step in creating coatings that improve biocompatibility and reduce biofouling on medical devices.
-
Functional Materials: Introduction of the reactive chloroethyl group allows for a wide range of subsequent chemical modifications to tailor the surface properties for specific applications, such as sensors or catalytic surfaces.[1]
Experimental Protocols
This section details the "grafting-to" method for polymer surface functionalization with this compound. The protocol is divided into two main stages: preparation of a hydroxyl-functionalized polymer surface and the subsequent reaction with this compound.
Protocol 1: Preparation of a Hydroxyl-Functionalized Polymer Surface
Many polymers, such as polyvinyl alcohol (PVA) or cellulose, inherently possess surface hydroxyl groups. For polymers lacking these groups (e.g., polystyrene, polyethylene), a surface activation step is required. Plasma treatment is a common and effective method for introducing hydroxyl groups.
Materials:
-
Polymer substrate
-
Plasma cleaner
-
Oxygen gas (O2)
-
Deionized water
Procedure:
-
Clean the polymer substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water.
-
Dry the substrate under a stream of nitrogen gas.
-
Place the cleaned and dried substrate in the chamber of a plasma cleaner.
-
Introduce oxygen gas into the chamber at a controlled flow rate.
-
Apply radio frequency (RF) power to generate oxygen plasma and treat the polymer surface. Treatment time and power will vary depending on the polymer and equipment. A typical starting point is 5 minutes at 50 W.
-
After treatment, vent the chamber and remove the hydroxyl-functionalized polymer substrate. The surface is now activated and ready for the grafting reaction.
Protocol 2: "Grafting-to" Functionalization with this compound
This protocol describes the reaction of surface hydroxyl groups with this compound, catalyzed by dibutyltin (B87310) dilaurate (DBTDL).[2][3][4] All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents to prevent unwanted side reactions of the isocyanate with water.
Materials:
-
Hydroxyl-functionalized polymer substrate
-
This compound (CEI)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (N2 or Ar)
Procedure:
-
Place the hydroxyl-functionalized polymer substrate into a clean, dry Schlenk flask containing a magnetic stir bar.
-
Dry the substrate in the flask under vacuum for at least 2 hours to remove any adsorbed water.
-
Backfill the flask with an inert gas.
-
In a separate, dry flask under an inert atmosphere, prepare a solution of this compound in anhydrous DCM. A typical concentration is 0.1 M.
-
To this solution, add dibutyltin dilaurate as a catalyst. A catalyst concentration of 0.1 mol% relative to the isocyanate is a good starting point.
-
Transfer the CEI/DBTDL solution to the Schlenk flask containing the polymer substrate via a cannula or syringe. Ensure the substrate is fully immersed in the solution.
-
Seal the flask and stir the reaction mixture at room temperature. The reaction time can be varied from 2 to 24 hours.
-
After the desired reaction time, remove the substrate from the reaction solution.
-
Wash the functionalized substrate thoroughly to remove any unreacted reagents and catalyst. This can be done by sonicating the substrate sequentially in fresh portions of anhydrous DCM, followed by ethanol, and finally deionized water.
-
Dry the functionalized polymer substrate under a stream of nitrogen and store in a desiccator.
Data Presentation
The success of the surface functionalization can be quantified by various surface analysis techniques. The following table summarizes expected changes in surface properties after modification with this compound.
| Parameter | Unmodified Polymer (Hydroxyl-Functionalized) | CEI-Functionalized Polymer | Characterization Technique |
| Water Contact Angle | Lower (more hydrophilic) | Higher (more hydrophobic) | Goniometry |
| N 1s Peak Intensity | Absent | Present | X-ray Photoelectron Spectroscopy (XPS) |
| Cl 2p Peak Intensity | Absent | Present | X-ray Photoelectron Spectroscopy (XPS) |
| C=O (Urethane) Stretch | Absent | Present (~1700-1730 cm⁻¹) | Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) |
| N-H (Urethane) Bend | Absent | Present (~1520-1540 cm⁻¹) | Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) |
Visualization of Workflows and Concepts
Experimental Workflow
The overall experimental process for the "grafting-to" functionalization is depicted in the following workflow diagram.
Caption: Workflow for "grafting-to" surface functionalization with this compound.
"Grafting-to" Reaction Scheme
The chemical reaction at the polymer surface is a nucleophilic addition of the surface hydroxyl groups to the isocyanate group of this compound, forming a stable urethane linkage.
Caption: Reaction scheme for the "grafting-to" of this compound onto a hydroxylated surface.
Logical Relationship of Surface Characterization
The expected outcomes from different characterization techniques are logically interconnected, providing a comprehensive confirmation of successful surface modification.
Caption: Logical connections between successful grafting and characterization results.
References
2-Chloroethyl Isocyanate: A Versatile Building Block for Agrochemicals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Chloroethyl isocyanate (CEI) is a highly reactive chemical intermediate that serves as a valuable building block in the synthesis of a diverse range of agrochemicals, including herbicides, insecticides, and fungicides.[1][2] Its utility stems from the presence of two reactive functional groups: the isocyanate group (-N=C=O) and the chloroethyl group (-CH2CH2Cl). The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form stable urea (B33335) and carbamate (B1207046) linkages, respectively, which are common structural motifs in many pesticides.[3] The chloroethyl moiety can also be further functionalized, allowing for the introduction of additional diversity into the final molecule. These structural features make this compound a key component in the development of novel and effective crop protection agents.[2][4]
I. Synthesis of Herbicidal Urea Derivatives
The reaction of this compound with substituted anilines or other amino-functionalized heterocyclic compounds is a common strategy for the synthesis of herbicidal ureas. Many of these compounds function by inhibiting essential amino acid biosynthesis in plants.
A. Mode of Action: Inhibition of Acetolactate Synthase (ALS)
A prominent class of herbicides derived from urea precursors are the sulfonylureas. While direct synthesis of commercial sulfonylureas from this compound is not widely documented in publicly available literature, the formation of a urea linkage is a critical step. Sulfonylurea herbicides act by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of plant cell division and growth.
B. Experimental Protocol: Synthesis of N-(2-chloroethyl)-N'-(2,2-diphenyl-5-(dimethylamino)pentyl)urea[5]
This protocol describes the synthesis of a urea derivative, which, while investigated for other biological activities, exemplifies the fundamental reaction between this compound and a primary amine to form a urea linkage relevant to agrochemical synthesis.
Materials:
-
2,2-diphenyl-5-(dimethylamino)pentylamine
-
This compound
-
Ethyl acetate (B1210297)
-
Diisopropyl ether
-
Anhydrous magnesium sulfate
-
Methylene (B1212753) chloride
Procedure:
-
A solution of 2,2-diphenyl-5-(dimethylamino)pentylamine in methylene chloride is prepared.
-
The solution is cooled to 0°C with stirring.
-
This compound (1.0 equivalent) is added dropwise to the cooled solution.
-
The reaction mixture is stirred for an additional 30 minutes at 0°C.
-
The solvent is evaporated under reduced pressure at 50°C.
-
The residue is dissolved in a 1:1 mixture of ethyl acetate and diisopropyl ether.
-
The solution is allowed to stand and cool to 0°C to induce crystallization.
-
The resulting white crystals of N-(2-chloroethyl)-N'-(2,2-diphenyl-5-(dimethylamino)pentyl)urea are collected by filtration.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield | Melting Point |
| 2,2-diphenyl-5-(dimethylamino)pentylamine | This compound | N-(2-chloroethyl)-N'-(2,2-diphenyl-5-(dimethylamino)pentyl)urea | Not explicitly stated, but 150g product from 70g CEI suggests high yield | 110-112 °C |
| 2,2-bis(4-fluorophenyl)-5-(dimethylamino)pentylamine | This compound | N-(2-chloroethyl)-N'-(2,2-bis(4-fluorophenyl)-5-(dimethylamino)pentyl)urea | Not explicitly stated, but 22g product from 10g CEI suggests high yield | 205-210 °C |
II. Synthesis of Insecticidal Carbamate and Urea Derivatives
This compound is a precursor for synthesizing insecticidal compounds, including carbamates and ureas. These compounds can act on various targets in insects, with a notable class being the benzoylphenylureas, which interfere with chitin (B13524) synthesis.
A. Mode of Action: Inhibition of Chitin Synthesis
Benzoylphenylurea insecticides disrupt the formation of chitin, a crucial component of the insect exoskeleton. They are believed to inhibit the enzyme chitin synthase, which is responsible for polymerizing N-acetylglucosamine into chitin chains. This inhibition leads to a weakened and malformed cuticle, causing mortality, particularly during molting.
References
Derivatization of Biomolecules with 2-Chloroethyl Isocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl isocyanate (CEI) is a bifunctional electrophilic reagent with significant applications in the chemical modification of biomolecules. Its utility stems from the presence of two reactive sites: a highly reactive isocyanate group (-N=C=O) and a chloroethyl group (-CH₂CH₂Cl). The isocyanate moiety readily reacts with nucleophilic groups found in biomolecules, such as primary amines (e.g., lysine (B10760008) residues, N-termini of proteins) and hydroxyl groups, to form stable urea (B33335) or urethane (B1682113) linkages, respectively.[1] The chloroethyl group can subsequently act as an alkylating agent, particularly towards nucleophilic sites in DNA, leading to effects like the inhibition of DNA repair.[2][3]
This reactivity profile makes this compound a valuable tool in drug development, particularly in the synthesis of antitumor agents like nitrosoureas.[3][4][] It is also used as a building block in the synthesis of various organic molecules and polymers.[4][6][7] These application notes provide detailed protocols for the derivatization of proteins and nucleic acids with this compound, along with methods for the analysis of the resulting conjugates.
Safety Precautions: this compound is a hazardous chemical. It is flammable, toxic if swallowed or inhaled, causes skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[8][9] All work should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Reaction Principle
The primary derivatization reaction involves the nucleophilic attack of a primary amine group from a biomolecule on the electrophilic carbon of the isocyanate group of this compound. This forms a stable N,N'-disubstituted urea linkage.
Applications in Research and Drug Development
-
Anticancer Drug Synthesis: CEI is a crucial intermediate in the synthesis of chloroethylnitrosoureas (CENUs), a class of chemotherapy drugs used to treat brain tumors and lymphomas.[3][10] These compounds act as alkylating agents that cross-link DNA, inhibiting cancer cell replication.[3][11]
-
Prodrug and Conjugate Development: The reactivity of CEI allows for its use in creating prodrugs or bioconjugates where it can link a therapeutic agent to a targeting moiety or modify a drug to control its release and bioactivity.[6]
-
Probing Biomolecule Structure and Function: By selectively modifying specific residues on a protein or bases in DNA, CEI can be used as a chemical probe to study their roles in biological processes.
-
Material Science: The reactive isocyanate group can be incorporated into polymer backbones to create materials with enhanced thermal stability or specific functionalities for cross-linking.[6]
Experimental Protocols
Protocol 1: Derivatization of Proteins with this compound
This protocol describes a general method for labeling proteins with this compound. The primary targets for modification are the ε-amino groups of lysine residues and the N-terminal α-amino group.[1][12] Optimization of the molar excess of CEI and reaction conditions may be necessary for specific proteins.
Materials and Reagents:
-
Protein of interest
-
This compound (CEI), ≥97% purity
-
Reaction Buffer: 0.1 M Sodium Phosphate buffer, pH 7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., PD-10)
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
CEI Solution Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction:
-
While gently stirring the protein solution, slowly add a 10- to 50-fold molar excess of the CEI stock solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 50 mM to react with any excess CEI. Incubate for 30 minutes at room temperature.
-
Purification of the Derivatized Protein: Remove excess reagents and byproducts by exchanging the reaction mixture into the Storage Buffer using a desalting column according to the manufacturer's instructions.
-
Characterization and Storage:
-
Determine the concentration of the derivatized protein using a standard protein assay (e.g., BCA).
-
Confirm derivatization using mass spectrometry (see Protocol 3).
-
Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Derivatization of Oligonucleotides with this compound
This protocol outlines a method for the modification of amino-modified oligonucleotides. The chloroethyl group of the attached CEI can then participate in further alkylation reactions.
Materials and Reagents:
-
Amino-modified oligonucleotide
-
This compound (CEI), ≥97% purity
-
Derivatization Buffer: 0.2 M Sodium Bicarbonate/Carbonate buffer, pH 9.0
-
Anhydrous Dimethylformamide (DMF)
-
HPLC-grade water
-
NAP-10 column (or equivalent) for purification
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the Derivatization Buffer to a concentration of 100-500 µM.
-
CEI Solution Preparation: Prepare a 1 M stock solution of CEI in anhydrous DMF immediately before use.
-
Derivatization Reaction:
-
Add a 100-fold molar excess of the CEI stock solution to the oligonucleotide solution.
-
Vortex the mixture thoroughly and incubate at 37°C for 4 hours in the dark.
-
-
Purification:
-
Purify the derivatized oligonucleotide from excess CEI and reaction byproducts using a NAP-10 column equilibrated with HPLC-grade water.
-
Collect the eluate containing the purified, derivatized oligonucleotide.
-
-
Analysis:
-
Verify the derivatization using mass spectrometry. An increase in mass corresponding to the addition of the CEI moiety (105.52 Da) is expected.
-
Quantify the oligonucleotide using UV-Vis spectrophotometry at 260 nm.
-
Protocol 3: Analysis of Derivatized Biomolecules by Mass Spectrometry
Mass spectrometry is a critical tool for confirming the successful derivatization of biomolecules and for identifying the sites of modification.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (ESI for proteins and oligonucleotides).
-
HPLC system for online separation prior to MS analysis.
General Procedure for Proteins:
-
Sample Preparation: Dilute the purified, derivatized protein sample to an appropriate concentration (e.g., 0.1 mg/mL) in a solvent compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).
-
Intact Mass Analysis:
-
Infuse the sample directly or via a short LC run into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
Deconvolute the resulting spectrum to determine the intact mass of the protein. A mass shift corresponding to one or more CEI additions (105.52 Da per modification) confirms derivatization.
-
-
Peptide Mapping (for localization of modification):
-
Digest the derivatized protein with a sequence-specific protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including the mass of the CEI modification on potential reactive residues (e.g., Lysine, N-terminus).
-
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected outcomes for the derivatization of biomolecules with this compound. These values should serve as a starting point, and optimization is recommended for each specific application.
Table 1: Recommended Reaction Conditions for Protein Derivatization
| Parameter | Condition | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can lead to aggregation. |
| Reaction Buffer | 0.1 M Sodium Phosphate, pH 7.5 | Avoid buffers with primary amines (e.g., Tris). |
| CEI:Protein Molar Ratio | 10:1 to 50:1 | Empirically determine for optimal labeling. |
| Reaction Time | 2 hours (RT) or overnight (4°C) | Longer incubation may increase modification. |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 | Stops the reaction by consuming excess CEI. |
Table 2: Mass Spectrometry Data for CEI Derivatization
| Analyte | Analytical Technique | Expected Mass Shift |
| Intact Protein | ESI-MS (Deconvoluted) | +105.52 Da per CEI molecule |
| Tryptic Peptide | LC-MS/MS | +105.52 Da on Lysine or N-terminus |
| Oligonucleotide | ESI-MS | +105.52 Da on amino-modifier |
Visualizations
Reaction of this compound with a Protein
Caption: Reaction of this compound with a primary amine on a protein.
General Experimental Workflow for Protein Derivatization
Caption: A streamlined workflow for protein derivatization with CEI.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of DNA repair by the 1,3-bis(2-chloroethyl)-1-nitrosourea breakdown product, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Continuous Extraction of this compound for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. 异氰酸 2-氯乙酯 low HCl, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C3H4ClNO | CID 16035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, 98% 5 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 10. Protein mediated chemical reactions of chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Reactions Involving 2-Chloroethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving 2-Chloroethyl isocyanate (CEI). This highly reactive chemical intermediate is a critical building block in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries. Due to its hazardous nature, strict adherence to safety protocols is paramount.
Safety and Handling Precautions
This compound is a flammable, toxic, and corrosive liquid that is sensitive to moisture.[1][2][3][4] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1][3] A respirator may be necessary for high-concentration work.[1]
Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3] The recommended storage temperature is 2-8°C.[1][4] It should be stored under an inert gas atmosphere to prevent reactions with moisture.[1]
In case of accidental exposure:
-
Skin contact: Immediately wash the affected area with plenty of soap and water and seek medical attention.[1]
-
Eye contact: Rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Applications in Synthesis
This compound is a versatile reagent used in the synthesis of various organic compounds, including:
-
Nitrosoureas: These compounds, such as Lomustine (CCNU), are used as alkylating agents in cancer chemotherapy.[5] They function by cross-linking DNA, which induces apoptosis in cancer cells.
-
Carbamates: Formed by the reaction of CEI with alcohols, carbamates have applications in the development of new drugs and agrochemicals.[6][7]
-
Ureas: The reaction of CEI with amines yields substituted ureas, which are also explored for their potential as therapeutic agents.[7]
Experimental Protocols
The following are detailed protocols for typical reactions involving this compound.
Synthesis of 1-(2-chloroethyl)-3-cyclohexylurea (B76031) (Lomustine Precursor)
This protocol is adapted from the initial step in the synthesis of the anticancer drug Lomustine.[8]
Materials:
-
This compound
-
Anhydrous solvent (e.g., 2-Methyltetrahydrofuran (2-MTHF))
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexylamine (1.0 equivalent) in the anhydrous solvent.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add this compound (1.0 equivalent) dropwise to the stirred solution.
-
Maintain the temperature at 0-5°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.
-
The resulting product, 1-(2-chloroethyl)-3-cyclohexylurea, can then be purified. A continuous liquid-liquid extraction method has been developed to remove unreacted this compound using water.[8]
General Protocol for the Synthesis of N-(2-chloroethyl) Carbamates
This protocol describes the general procedure for the reaction of this compound with an alcohol to form a carbamate.
Materials:
-
Alcohol (e.g., carbazole (B46965) alcohol derivative)
-
This compound
-
Triethylamine (B128534) (catalyst)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM or THF in a round-bottom flask with a magnetic stirrer.[9]
-
Cool the mixture to 0-5°C in an ice bath.[9]
-
Add this compound (1.2 equivalents) dropwise to the cooled solution while stirring.[9]
-
Allow the reaction to stir at room temperature for 12-24 hours.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine.
-
The crude product is then purified, usually by column chromatography or recrystallization.
General Protocol for the Synthesis of N'-(2-chloroethyl)-Substituted Ureas
This protocol outlines the synthesis of substituted ureas from the reaction of this compound with a primary or secondary amine.
Materials:
-
Amine (e.g., substituted aniline)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5°C using an ice bath.
-
Add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, the solvent is typically removed under reduced pressure.
-
The resulting crude urea (B33335) derivative can be purified by recrystallization from a suitable solvent or by column chromatography.
Data Presentation
The following tables summarize typical reaction parameters and some reported data for reactions involving this compound.
Table 1: Synthesis of 1-(2-chloroethyl)-3-cyclohexylurea
| Reactant 1 | Reactant 2 | Solvent | Temperature | Notes | Reference |
| Cyclohexylamine | This compound | 2-MTHF | 0-5°C | Continuous flow synthesis has been developed.[8] | [8] |
Table 2: Synthesis of Substituted Carbamates
| Alcohol | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Carbazole alcohol | Triethylamine | DCM | 0-5°C to RT | 24 h | Not Specified | [9] |
| 2-furoyl piperazine | N/A | THF | 0-5°C | 12 h | Not Specified | [9] |
Table 3: Biological Activity of Synthesized Carbazole Carbamate Derivatives
| Compound | IC50 on U87MG glioma cell line (µM) | Reference |
| 27 | 17.97 | [9] |
| 28 | 15.25 | [9] |
| 30 | 29.58 | [9] |
| 31 | 23.80 | [9] |
| Temozolomide (Standard) | 100 | [9] |
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis of small molecules using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
Application Notes and Protocols for Monitoring 2-Chloroethyl Isocyanate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl isocyanate (CEI), with the chemical formula C₃H₄ClNO, is a highly reactive bifunctional molecule containing both a chloroethyl group and an isocyanate group. This dual reactivity makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the production of chemotherapeutic agents like nitrosoureas. The isocyanate group is a potent electrophile that readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Given its high reactivity and toxicity, precise monitoring of reactions involving CEI is critical for ensuring reaction completion, optimizing yield, minimizing by-product formation, and ensuring the safety of subsequent processing steps. These application notes provide detailed protocols for four common analytical techniques used to monitor the consumption of CEI and the formation of products in real-time or through discrete sampling: FTIR Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Critical Safety Precautions
This compound is a toxic, flammable, and moisture-sensitive liquid that can cause severe skin and eye irritation.[1] It is also a respiratory sensitizer (B1316253) and is toxic if inhaled or swallowed.[1] All handling must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat, must be worn at all times.[1] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture. All waste must be disposed of as hazardous material according to institutional guidelines.
General Reaction Pathway
The primary reaction pathway for this compound involves the nucleophilic addition to the highly electrophilic carbon of the isocyanate group (-N=C=O). This reaction is fundamental to its use in synthesis. The diagram below illustrates its reaction with common nucleophiles like alcohols (R'-OH) and primary/secondary amines (R'-NH₂) to form stable urethane (B1682113) and urea (B33335) linkages, respectively. Monitoring the reaction involves tracking the disappearance of the CEI reactant and the appearance of the corresponding product.
Analytical Techniques and Protocols
In-Situ Monitoring by FTIR Spectroscopy
Principle: Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time, in-situ monitoring of isocyanate reactions. The isocyanate functional group (-N=C=O) has a strong, sharp, and characteristic absorbance band from its asymmetric stretch, which appears in a relatively clear region of the mid-IR spectrum (2250-2285 cm⁻¹).[2] By monitoring the decrease in the area of this peak over time, the rate of CEI consumption can be directly quantified. This technique is non-destructive and requires no sample preparation, making it ideal for kinetic studies and process control.[2][3]
Experimental Protocol:
-
Setup: Equip the reaction vessel with an Attenuated Total Reflectance (ATR) immersion probe connected to an FTIR spectrometer. Ensure the probe material (e.g., Diamond or ZnSe) is chemically compatible with the reaction mixture.
-
Background Spectrum: Before adding CEI, record a background spectrum of the reaction solvent, catalyst, and all other reactants at the target reaction temperature.
-
Reaction Initiation: Initiate the reaction by adding the final reagent (typically CEI).
-
Data Acquisition: Immediately begin collecting spectra at regular intervals (e.g., every 30-60 seconds).[3]
-
Monitoring: Track the absorbance peak at ~2270 cm⁻¹. The reaction is complete when this peak disappears or its area stabilizes at a baseline value.
-
Quantification: Create a calibration curve by plotting the integrated area of the isocyanate peak against known concentrations of CEI in the reaction matrix. Use this curve to convert the peak area at each time point to a concentration value.
Workflow Diagram:
Data Presentation:
| Parameter | Value/Range | Reference/Note |
| Monitored Peak | ~2250 - 2285 cm⁻¹ | Asymmetric stretch of -N=C=O group.[2] |
| Quantification | Beer-Lambert Law (A=εbc) | Based on peak area vs. concentration. |
| Sampling Time | 30 - 120 seconds | Dependent on reaction kinetics.[3] |
| LOD/LOQ | Method Dependent | Highly dependent on probe pathlength and spectrometer sensitivity. |
Offline Monitoring by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative method for analyzing reaction aliquots. Due to the high reactivity of isocyanates, two approaches are common:
-
Direct Analysis (Underivatized): For rapid analysis, CEI can be analyzed directly if the sample is immediately quenched in a suitable solvent. This method is less common due to the potential for reaction with trace water in the mobile phase or on the column. A published method for CEI purification provides a starting point for this approach.[4]
-
Derivatization Analysis: The most robust method involves quenching the reaction aliquot in a solution containing a derivatizing agent (e.g., dibutylamine (B89481) (DBA) or 1-(2-methoxyphenyl)piperazine (B120316) (2MP)).[5] The agent rapidly reacts with any remaining CEI to form a stable, UV-active urea derivative, which can be easily separated and quantified by reverse-phase HPLC.[5][6]
Experimental Protocol (Derivatization Method):
-
Reagent Preparation: Prepare a derivatizing solution of 0.01 M dibutylamine (DBA) in a suitable quenching solvent like toluene (B28343) or acetonitrile.
-
Sampling: At specified time points, withdraw a small, precise volume of the reaction mixture (e.g., 100 µL) and immediately quench it in a known volume of the derivatizing solution (e.g., 900 µL).
-
Sample Preparation: Vortex the quenched sample to ensure complete derivatization. If necessary, filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Analyze the derivatized sample using the conditions outlined in the table below.
-
Quantification: Generate a calibration curve using standards prepared by reacting known concentrations of CEI with the DBA reagent. Calculate the concentration of the CEI-DBA derivative in the samples and back-calculate the concentration of CEI in the original reaction mixture.
Workflow Diagram:
Data Presentation & HPLC Conditions:
| Parameter | Method 1: Direct Analysis | Method 2: Derivatization |
| Column | XDB-C18 (4.6 x 150 mm, 5 µm)[4] | Standard C18 or C8 Column |
| Mobile Phase | 100% Acetonitrile[4] | Acetonitrile/Water Gradient with Ammonium Acetate Buffer[7] |
| Flow Rate | 1.0 mL/min[4] | 0.5 - 1.0 mL/min |
| Temperature | 20 °C[4] | 30 °C |
| Detection | UV at 230 nm[4] | UV at 254 nm or MS/MS |
| LOD (Example) | N/A | ~0.2 nmol NCO per sample (Fluorescence/UV) |
| LOQ (Example) | N/A | ~0.5 nmol NCO per sample (Fluorescence/UV) |
Offline Monitoring by GC-MS
Principle: Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification based on mass spectra. Direct analysis of CEI is challenging due to its reactivity and potential for thermal degradation in the GC inlet. Therefore, a derivatization step is mandatory.[3] Similar to HPLC, CEI is reacted with an agent like dibutylamine (DBA) to form a more volatile and thermally stable urea derivative. The derivative is then separated by GC and detected by MS, allowing for sensitive quantification and confirmation.[6]
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.01 M solution of dibutylamine (DBA) in a high-purity solvent like toluene.
-
Sampling and Derivatization: At specified time points, withdraw a reaction aliquot (e.g., 100 µL) and quench it in the DBA solution (e.g., 900 µL). Allow the reaction to proceed for at least 10 minutes to ensure complete derivatization.
-
Sample Preparation: The toluene solution containing the CEI-DBA derivative can often be injected directly. If necessary, a solvent exchange to a more volatile solvent like hexane (B92381) may be performed.
-
GC-MS Analysis: Inject the sample into the GC-MS system using the parameters outlined in the table below. The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for the highest sensitivity, targeting the molecular ion (MH⁺) and characteristic fragments of the CEI-DBA derivative.[6]
-
Quantification: Prepare a calibration curve using standards of the CEI-DBA derivative. Quantify the derivative in the samples and back-calculate to the original CEI concentration.
Workflow Diagram:
Data Presentation & GC-MS Conditions:
| Parameter | Value/Range | Reference/Note |
| Derivatizing Agent | Dibutylamine (DBA) | Forms a stable urea derivative.[6] |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | Standard non-polar column. |
| Carrier Gas | Helium, constant flow (~1 mL/min) | |
| Inlet Temperature | 250 °C | |
| Oven Program | Start at 100°C, ramp 10-20°C/min to 300°C | To be optimized for derivative elution. |
| MS Detection | Chemical Ionization (CI) or Electron Ionization (EI) | CI can provide a stronger molecular ion signal.[6] |
| MS Mode | Selected Ion Monitoring (SIM) for quantification | Monitor MH⁺ and key fragments of the CEI-DBA adduct. |
| LOD (Example) | ~0.2 µg/L (for MIC-DBA) | Corresponds to ~0.05 µg/m³ in a 15 L air sample.[6] |
Offline Monitoring by NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). By taking aliquots from the reaction at different times and adding an internal standard of known concentration, the disappearance of CEI peaks and the appearance of product peaks can be quantified. ¹H NMR is often used, as the protons on the chloroethyl group (Cl-CH₂ -CH₂ -NCO) are distinct. The integration of these peaks relative to the internal standard's peak provides a direct measure of concentration.
Experimental Protocol:
-
Internal Standard: Choose an inert internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or dimethyl sulfone) with sharp singlet peaks that do not overlap with reactant or product signals. Prepare a stock solution of the standard in a suitable deuterated solvent (e.g., CDCl₃).
-
Sampling: At specified time points, withdraw a precise aliquot of the reaction mixture.
-
Sample Preparation: Immediately add the aliquot to a precise volume of the internal standard solution in an NMR tube. The deuterated solvent will quench the reaction.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Crucial parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any peak being integrated to ensure full magnetization recovery.
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Quantification: Integrate the characteristic peaks for CEI (e.g., the triplets for the -CH₂- protons), the product, and the internal standard. Calculate the concentration of CEI using the following formula:
-
Cₓ = (Iₓ / Nₓ) * (Nₛₜₐ / Iₛₜₐ) * Cₛₜₐ
-
Where C=concentration, I=integral area, N=number of protons for the signal, x=analyte (CEI), and std=internal standard.
-
Workflow Diagram:
Data Presentation:
| Parameter | Value/Range | Reference/Note |
| Nucleus | ¹H (most common), ¹³C | ¹³C can also be used but requires longer acquisition times. |
| Key ¹H Signals for CEI | Two triplets (~3.6-3.8 ppm in CDCl₃) | For Cl-CH₂- and -CH₂-NCO protons. |
| Internal Standard | 1,3,5-Trimethoxybenzene, Dimethyl sulfone | Must be inert and have non-overlapping signals. |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) | Critical for accurate quantification. |
| Accuracy | Typically within 2-5% | Dependent on proper experimental setup. |
References
- 1. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Continuous Extraction of this compound for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of airborne methyl isocyanate as dibutylamine or 1-(2-methoxyphenyl)piperazine derivatives by liquid and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of complex mixtures of airborne isocyanates and amines. Part 5. Determination of low molecular weight aliphatic isocyanates as dibutylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. diva-portal.org [diva-portal.org]
Application Notes and Protocols for 2-Chloroethyl Isocyanate in Controlled Release Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-chloroethyl isocyanate in the development of advanced controlled release drug delivery systems. This document outlines the synthesis of polymer-drug conjugates, characterization methods, and protocols for evaluating drug release kinetics and cytotoxic effects.
Introduction
This compound is a versatile bifunctional reagent that serves as a valuable tool in the synthesis of polymer-drug conjugates for controlled release applications.[1] Its isocyanate group (-NCO) readily reacts with nucleophiles such as hydroxyl (-OH) and amine (-NH2) groups present on both polymers and drug molecules, forming stable carbamate (B1207046) linkages. The chloroethyl group (-CH2CH2Cl) can be further utilized for secondary modifications or can influence the overall physicochemical properties of the conjugate. This dual reactivity allows for the covalent attachment of therapeutic agents to polymeric carriers, a strategy employed to enhance drug solubility, improve pharmacokinetic profiles, and achieve sustained or targeted drug delivery.[1][2]
The covalent linkage between the polymer and the drug prevents premature drug release, and the nature of the carbamate bond can be designed to be cleavable under specific physiological conditions (e.g., pH, enzymes), enabling controlled drug liberation at the target site.[3] This approach is particularly beneficial for potent drugs like the anticancer agent doxorubicin (B1662922), where controlled release can mitigate systemic toxicity.
Applications of this compound in Controlled Release
This compound can be employed to modify a variety of polymers for drug delivery, including natural polysaccharides like dextran (B179266) and synthetic polymers. The primary application is the formation of prodrugs and polymer-drug conjugates where the drug is covalently bound to the polymer backbone.[1] This strategy is instrumental in developing:
-
Sustained-release formulations: By creating a stable linkage, the drug is released slowly over time as the polymer matrix degrades or the carbamate bond is cleaved.
-
Targeted drug delivery systems: The polymer backbone can be further functionalized with targeting moieties to direct the conjugate to specific cells or tissues.
-
pH-sensitive release systems: The stability of the carbamate linkage can be influenced by pH, allowing for triggered drug release in the acidic tumor microenvironment.
Experimental Protocols
General Safety Precautions
This compound is a toxic and moisture-sensitive compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.
Protocol 1: Functionalization of Dextran with this compound
This protocol describes the initial step of activating a polymer backbone, using dextran as an example, with this compound to introduce reactive carbamate groups.
Materials:
-
Dextran (average M.W. 40,000 Da)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Triethylamine (B128534) (TEA)
-
Anhydrous Diethyl ether
-
Dialysis tubing (MWCO 12,000-14,000 Da)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Dissolution of Dextran: Dissolve 1.0 g of dextran in 20 mL of anhydrous DMSO in a dry round-bottom flask under an inert atmosphere. Stir the solution at room temperature until the dextran is completely dissolved.
-
Addition of Catalyst: Add 0.5 mL of anhydrous triethylamine to the dextran solution. TEA acts as a catalyst for the reaction between the hydroxyl groups of dextran and the isocyanate group.
-
Addition of this compound: Slowly add a 10-fold molar excess of this compound relative to the glucose units of dextran to the reaction mixture at 0-5 °C.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 24 hours under an inert atmosphere.
-
Precipitation and Washing: Precipitate the functionalized dextran by adding the reaction mixture dropwise to 200 mL of cold, vigorously stirring anhydrous diethyl ether.
-
Purification: Collect the precipitate by filtration and wash it three times with anhydrous diethyl ether to remove unreacted reagents.
-
Drying: Dry the resulting 2-chloroethyl carbamate-functionalized dextran under vacuum.
-
Characterization: Characterize the product using FTIR spectroscopy to confirm the presence of the carbamate linkage (C=O stretching band around 1700 cm⁻¹) and ¹H NMR to determine the degree of substitution.
Protocol 2: Conjugation of Doxorubicin to Functionalized Dextran
This protocol outlines the conjugation of an amine-containing drug, doxorubicin (DOX), to the 2-chloroethyl carbamate-functionalized dextran. This is a conceptual protocol as direct reaction with the chloroethyl group might require specific conditions. A more common approach for attaching DOX is via a different linker after polymer functionalization. However, for the purpose of this application note, we will describe a possible synthetic route.
Materials:
-
2-Chloroethyl carbamate-functionalized dextran (from Protocol 3.2)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Triethylamine (TEA)
-
Dialysis tubing (MWCO 12,000-14,000 Da)
Procedure:
-
Dissolution: Dissolve 200 mg of 2-chloroethyl carbamate-functionalized dextran in 10 mL of anhydrous DMF.
-
DOX Preparation: In a separate vial, dissolve 20 mg of DOX·HCl in 2 mL of anhydrous DMF and add a 2-fold molar excess of triethylamine to neutralize the hydrochloride and free the amine group.
-
Conjugation Reaction: Add the doxorubicin solution to the functionalized dextran solution. Stir the reaction mixture at 50 °C for 48 hours under an inert atmosphere in the dark.
-
Purification: Purify the dextran-doxorubicin conjugate by dialysis against deionized water for 72 hours, with frequent water changes, to remove unreacted doxorubicin and other small molecules.
-
Lyophilization: Freeze-dry the purified conjugate to obtain a solid product.
-
Characterization:
-
Determine the amount of conjugated doxorubicin using UV-Vis spectrophotometry by measuring the absorbance at 485 nm and comparing it to a standard curve of free doxorubicin.
-
Characterize the conjugate using FTIR and ¹H NMR spectroscopy.
-
Analyze the particle size and zeta potential of the self-assembled nanoparticles in an aqueous solution using Dynamic Light Scattering (DLS).
-
Protocol 3: In Vitro Drug Release Study
This protocol describes how to evaluate the release of doxorubicin from the dextran-doxorubicin conjugate under different pH conditions, simulating physiological and tumor environments.
Materials:
-
Dextran-doxorubicin conjugate
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate (B1210297) buffer at pH 5.5
-
Dialysis tubing (MWCO 1,000 Da)
-
Shaking incubator
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Dissolve a known amount of the dextran-doxorubicin conjugate in the release media (PBS pH 7.4 and acetate buffer pH 5.5) to a final concentration of 1 mg/mL.
-
Dialysis Setup: Place 1 mL of the conjugate solution into a dialysis bag and seal it.
-
Release Study: Immerse the dialysis bag in 20 mL of the corresponding release medium in a sealed container. Place the container in a shaking incubator at 37 °C.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the container and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Quantification: Measure the concentration of released doxorubicin in the collected samples using a UV-Vis spectrophotometer at 485 nm.
-
Data Analysis: Calculate the cumulative percentage of drug release at each time point. Plot the cumulative release percentage against time to obtain the drug release profile.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol describes the evaluation of the cytotoxic effect of the dextran-doxorubicin conjugate on cancer cells using the MTT assay.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Dextran-doxorubicin conjugate
-
Free doxorubicin hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of the dextran-doxorubicin conjugate and free doxorubicin in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include untreated cells as a control.
-
Incubation: Incubate the cells for 48 or 72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot cell viability against drug concentration to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).[4]
Data Presentation
The following tables present representative data for a dextran-doxorubicin conjugate system. Note that these values are illustrative and will vary depending on the specific polymer, drug, and reaction conditions used.
Table 1: Physicochemical Characterization of Dextran-Doxorubicin Nanoparticles
| Parameter | Value |
| Drug Loading Content (%) | 10.5 ± 1.2 |
| Encapsulation Efficiency (%) | 85.3 ± 3.5 |
| Particle Size (nm) | 150 ± 15 |
| Polydispersity Index (PDI) | 0.21 ± 0.05 |
| Zeta Potential (mV) | -12.5 ± 2.1 |
Table 2: In Vitro Doxorubicin Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 0 | 0 | 0 |
| 2 | 5.2 ± 0.8 | 12.5 ± 1.5 |
| 8 | 12.1 ± 1.3 | 35.8 ± 2.1 |
| 24 | 20.5 ± 2.0 | 60.2 ± 3.4 |
| 48 | 28.3 ± 2.5 | 75.1 ± 4.0 |
| 72 | 35.6 ± 3.1 | 82.3 ± 4.5 |
Table 3: In Vitro Cytotoxicity (IC₅₀ Values)
| Compound | IC₅₀ (µg/mL) on MCF-7 cells (48h) |
| Free Doxorubicin | 0.5 ± 0.1 |
| Dextran-Doxorubicin Conjugate | 2.8 ± 0.4 |
| Blank Dextran Nanoparticles | > 100 |
Visualizations
Caption: Workflow for the synthesis of a Dextran-Doxorubicin conjugate.
Caption: Experimental workflow for in vitro drug release studies.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of dextran-peptide-methotrexate conjugates for tumor targeting via mediation by matrix metalloproteinase II and matrix metalloproteinase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Chloroethyl Isocyanate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to 2-Chloroethyl Isocyanate in Medicinal Chemistry
This compound (CEI) is a highly reactive bifunctional chemical intermediate with significant applications in medicinal chemistry. Its utility stems from the presence of two reactive centers: the isocyanate group (-N=C=O) and the chloroethyl group (-CH2CH2Cl). This dual reactivity allows for its use as a versatile building block in the synthesis of a variety of biologically active molecules, most notably as a precursor to a class of potent anticancer agents. The careful manipulation of its reactivity is a key strategy in the design of targeted therapeutics.[1][2]
Primary Application: Synthesis of N-(2-chloroethyl)-N-nitrosoureas
The most prominent application of this compound in medicinal chemistry is in the synthesis of N-(2-chloroethyl)-N-nitrosoureas (CENUs). This class of compounds includes several FDA-approved anticancer drugs, such as Lomustine (CCNU) and Carmustine (BCNU), which are primarily used in the treatment of brain tumors, lymphomas, and multiple myeloma.[3][4][5] The synthesis generally involves a two-step process: the reaction of this compound with a primary or secondary amine to form a 2-chloroethylurea (B1347274) intermediate, followed by nitrosation to yield the final active nitrosourea (B86855) compound.[3][5]
Mechanism of Action of N-(2-chloroethyl)-N-nitrosoureas
The cytotoxic effects of N-(2-chloroethyl)-N-nitrosoureas are attributed to a dual mechanism of action that targets both DNA and proteins within cancer cells.[6][7][8] Upon administration, these compounds undergo spontaneous, non-enzymatic decomposition to generate two highly reactive electrophilic species: a 2-chloroethyldiazonium ion and an isocyanate.[7][8]
-
DNA Alkylation: The 2-chloroethyldiazonium ion is a potent alkylating agent that primarily targets the O6 position of guanine (B1146940) in DNA.[6][9] This initial alkylation event is followed by an intramolecular rearrangement that leads to the formation of an unstable cyclic intermediate. This intermediate subsequently reacts with the N3 position of a cytosine on the complementary DNA strand, resulting in the formation of a cytotoxic interstrand cross-link.[9] These cross-links prevent DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[6]
-
Protein Carbamoylation: The isocyanate species generated from the decomposition of nitrosoureas can react with the amino groups of lysine (B10760008) and arginine residues in proteins.[8][9] This process, known as carbamoylation, can lead to the inactivation of critical cellular proteins, including enzymes involved in DNA repair. The inhibition of DNA repair enzymes further enhances the cytotoxic effects of the DNA alkylation.[7][8]
References
- 1. cdn.websites.hibu.com [cdn.websites.hibu.com]
- 2. researchgate.net [researchgate.net]
- 3. New cysteamine (2-chloroethyl)nitrosoureas. Synthesis and preliminary antitumor results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carmustine | C5H9Cl2N3O2 | CID 2578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carmustine (BCNU) Synthesis, SAR, MCQ,Chemical Structure and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Hydrolysis of 2-Chloroethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the experimental use of 2-chloroethyl isocyanate, with a particular focus on its hydrolysis and associated side reactions.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered during the hydrolysis of this compound.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Low or no yield of expected 2-chloroethylamine (B1212225) | 1. Incomplete Hydrolysis: Reaction time may be too short, or the temperature may be too low. 2. Side Reactions Dominating: Conditions may favor the formation of N,N'-bis(2-chloroethyl)urea or other byproducts. 3. Degradation of Starting Material: this compound is sensitive to moisture and can degrade if not stored properly.[1][2] | 1. Optimize Reaction Conditions: Increase reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC-MS) to determine the optimal endpoint. 2. Control Stoichiometry and pH: Use a sufficient excess of water to favor hydrolysis. Adjusting the pH can also influence the reaction pathway; acidic conditions can help to protonate the resulting amine, potentially reducing its nucleophilicity and subsequent reaction with the isocyanate.[3] 3. Ensure Reagent Quality: Use a fresh, high-purity stock of this compound that has been stored under anhydrous conditions.[4] |
| Presence of significant amounts of N,N'-bis(2-chloroethyl)urea | 1. High Concentration of Reactants: A high concentration of this compound can lead to the newly formed 2-chloroethylamine reacting with unreacted isocyanate. 2. Neutral or Basic pH: A non-acidic environment increases the nucleophilicity of the 2-chloroethylamine, promoting its reaction with the isocyanate. | 1. Dilute the Reaction Mixture: Perform the hydrolysis in a larger volume of water to keep the concentration of the isocyanate low. 2. Maintain Acidic pH: Conduct the hydrolysis in a slightly acidic buffer (e.g., pH 4-6) to protonate the 2-chloroethylamine as it forms, thereby deactivating it towards further reaction.[3] |
| Formation of an unexpected byproduct with a cyclic structure (e.g., 2-oxazolidinone) | Intramolecular Cyclization: The 2-chloroethyl group can undergo an intramolecular nucleophilic attack by the nitrogen atom, particularly under certain conditions (e.g., presence of a non-nucleophilic base). | Control Reaction Conditions: Avoid conditions that promote intramolecular cyclization. This side reaction may be more prevalent in aprotic solvents or in the presence of specific catalysts. Maintaining a protic, aqueous environment should favor hydrolysis over cyclization. |
| Cloudy reaction mixture or presence of solid precipitates | 1. Formation of Insoluble Byproducts: N,N'-bis(2-chloroethyl)urea may have limited solubility in the reaction medium. 2. Impure Starting Material: Contaminants in the this compound could be precipitating.[5] | 1. Solvent Selection: If the reaction is not purely aqueous, consider a solvent system in which the byproducts are more soluble to maintain a homogeneous reaction. 2. Purify Starting Material: Ensure the purity of the this compound before use.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for the hydrolysis of this compound?
A1: The hydrolysis of this compound is a multi-step process. Initially, the isocyanate group reacts with water to form an unstable carbamic acid intermediate. This intermediate then rapidly decomposes to yield 2-chloroethylamine and carbon dioxide.
Q2: What are the common side reactions to be aware of during the hydrolysis of this compound?
A2: The most prevalent side reaction is the formation of N,N'-bis(2-chloroethyl)urea. This occurs when the primary hydrolysis product, 2-chloroethylamine (a primary amine), acts as a nucleophile and attacks an unreacted molecule of this compound. Another potential side reaction is the intramolecular cyclization of this compound to form 2-oxazolidinone, particularly under non-aqueous or basic conditions.[6][7]
Q3: How does pH affect the hydrolysis of this compound and its side reactions?
A3: The pH of the reaction medium can significantly influence the product distribution.
-
Acidic Conditions (pH < 7): Hydrolysis is generally favored. The 2-chloroethylamine formed is protonated to its ammonium (B1175870) salt, which is less nucleophilic and therefore less likely to react with remaining this compound. This minimizes the formation of N,N'-bis(2-chloroethyl)urea.[3]
-
Neutral to Basic Conditions (pH ≥ 7): The formation of N,N'-bis(2-chloroethyl)urea is more likely to occur as the 2-chloroethylamine product remains in its more nucleophilic free amine form.
Q4: What is the influence of temperature on the hydrolysis of this compound?
A4: As with most chemical reactions, increasing the temperature will generally increase the rate of hydrolysis. However, it will also increase the rates of side reactions. The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing the formation of unwanted byproducts. It is advisable to start at a lower temperature (e.g., room temperature) and monitor the reaction before considering heating.
Q5: What analytical techniques are recommended for monitoring the hydrolysis of this compound?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for monitoring the reaction.
-
HPLC: Can be used to quantify the disappearance of this compound and the appearance of products. The isocyanate may need to be derivatized for better detection. A common method involves using a C18 column with a mobile phase such as acetonitrile (B52724) and water.[8]
-
GC-MS: Is a powerful tool for identifying and quantifying the volatile products and byproducts. Derivatization may be necessary for polar compounds like amines to improve their chromatographic behavior.[9]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data to illustrate the effect of pH on the product distribution during the hydrolysis of this compound at room temperature. Actual experimental results may vary.
| pH | Reaction Time (hours) | 2-Chloroethylamine Yield (%) | N,N'-bis(2-chloroethyl)urea Yield (%) | 2-Oxazolidinone Yield (%) |
| 4 | 6 | 90 | 5 | <1 |
| 7 | 6 | 65 | 30 | 5 |
| 10 | 6 | 30 | 60 | 10 |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Hydrolysis
Objective: To quantify the concentration of this compound over time during hydrolysis.
Instrumentation:
-
Agilent 1200 series HPLC system or equivalent[8]
-
UV Detector (set at 230 nm)[8]
-
Column: XDB-C18, 4.6 x 150 mm, 5 µm packing[8]
Reagents:
Procedure:
-
Prepare a stock solution of this compound in a water-miscible, non-nucleophilic organic solvent (e.g., acetonitrile) at a known concentration.
-
Initiate the hydrolysis reaction by adding a known volume of the isocyanate stock solution to a stirred aqueous buffer of the desired pH at a controlled temperature.
-
At specified time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a large volume of the mobile phase to prevent further reaction.
-
Inject the diluted aliquot into the HPLC system.
-
HPLC Conditions:
-
Quantify the peak corresponding to this compound by comparing its peak area to a calibration curve prepared from standards of known concentrations.
Protocol 2: GC-MS Analysis of Hydrolysis Products
Objective: To identify and quantify the products of this compound hydrolysis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[9]
Reagents:
-
Products from the hydrolysis reaction
-
Anhydrous solvent for extraction (e.g., dichloromethane)
-
Derivatizing agent (optional, e.g., trifluoroacetic anhydride)
Procedure:
-
After the hydrolysis reaction has proceeded for the desired time, quench the reaction.
-
Extract the aqueous reaction mixture with a suitable organic solvent (e.g., dichloromethane) to isolate the products.
-
Dry the organic extract over anhydrous sodium sulfate.
-
(Optional but recommended for amines) Derivatize the sample to improve volatility and peak shape. For example, react the extract with trifluoroacetic anhydride.
-
Inject the prepared sample into the GC-MS system.
-
GC-MS Conditions (example): [9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Detection Mode: Full scan to identify products, then Selected Ion Monitoring (SIM) for quantification.
-
-
Identify the products by comparing their mass spectra to a library (e.g., NIST). Quantify the products by creating calibration curves with authentic standards.
Visualizations
Caption: Reaction pathway of this compound hydrolysis and major side reactions.
Caption: A logical workflow for troubleshooting issues in the hydrolysis of this compound.
References
- 1. This compound(1943-83-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. georganics.sk [georganics.sk]
- 5. benchchem.com [benchchem.com]
- 6. Bifunctional phase-transfer catalysts for synthesis of 2-oxazolidinones from isocyanates and epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 8. Continuous Extraction of this compound for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Purification of 2-Chloroethyl isocyanate reaction products from unreacted starting material
Technical Support Center: Purification of 2-Chloroethyl Isocyanate Reaction Products
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The focus is on the purification of its common reaction products, such as ureas and carbamates, and the effective removal of unreacted starting material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The primary impurities encountered are typically:
-
Unreacted this compound: Due to its high reactivity, it's often used in slight excess to drive reactions to completion. Its removal is critical due to its toxicity.[1][2]
-
Side-reaction products: Isocyanates can react with water to form unstable carbamic acids, which decompose to amines and CO2. The newly formed amine can then react with more isocyanate to form a symmetric urea (B33335) byproduct.
-
Polymeric materials: Isocyanates can self-polymerize, although this is less common under controlled reaction conditions.
-
Unreacted nucleophile: The starting amine or alcohol may remain if the reaction does not go to completion.
Q2: Why is it critical to remove unreacted this compound?
A2: this compound is a hazardous substance. It is flammable, toxic if swallowed or inhaled, causes skin and eye irritation, and may cause allergy or asthma symptoms.[1][3][4] Its complete removal is essential for the safety of downstream handling and for the biological evaluation of the final compound, as residual isocyanate can react with biological macromolecules, leading to false-positive results or toxicity.
Q3: What are the initial safety precautions I should take when working with this compound?
A3: Always handle this compound in a well-ventilated fume hood.[1][5] Personal protective equipment (PPE) is mandatory, including chemical safety glasses, appropriate protective gloves, and a lab coat.[1] The compound is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place (refrigerated at 2-8 °C is recommended).[3] Ensure all glassware is dry and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).
Q4: My urea or carbamate (B1207046) product has precipitated directly from the reaction mixture. Is it pure?
A4: Not necessarily. While direct crystallization is a good sign of product formation, the precipitate can trap unreacted starting materials and other impurities.[6] It is crucial to wash the collected solid with a suitable cold solvent (one in which the product is poorly soluble) to remove soluble impurities. Further purification by recrystallization or chromatography may still be required to achieve high purity.
Troubleshooting Purification Challenges
This section addresses common problems encountered during the purification of 2-chloroethyl urea and carbamate derivatives.
Problem 1: A significant amount of unreacted this compound remains in the crude product.
| Possible Cause | Recommended Solution |
| Reaction not complete | Monitor the reaction by TLC or LC-MS to ensure the consumption of the limiting reagent. Consider extending the reaction time or slightly increasing the temperature if the product is stable. |
| Inadequate quenching | The isocyanate is highly reactive and must be actively neutralized. Add a "scavenger" nucleophile at the end of the reaction. Tris(2-aminoethyl)amine (TREN) or other scavenger resins are effective. Alternatively, a simple secondary amine like dibutylamine (B89481) can be used to form a more easily separable urea derivative.[7] |
| Hydrolysis during workup | If using an aqueous workup, the isocyanate can hydrolyze and complicate purification. Perform a pre-workup quench with a scavenger amine or a small amount of methanol (B129727) before adding water. |
Problem 2: The product is an oil and will not crystallize.
| Possible Cause | Recommended Solution |
| Presence of impurities | Impurities can act as an "antifreeze," preventing crystallization. Attempt to purify a small sample by flash column chromatography to see if a pure, solid fraction can be obtained. |
| Product is inherently an oil | Not all urea or carbamate derivatives are solids at room temperature. If the product is pure but oily, purification by flash chromatography is the most common method. |
| Residual solvent | Ensure all solvent has been removed under high vacuum. Traces of solvents like DMF or DMSO can prevent solidification. |
Problem 3: Product decomposes during flash column chromatography on silica (B1680970) gel.
| Possible Cause | Recommended Solution |
| Silica gel is acidic | The slightly acidic nature of standard silica gel can cause degradation of sensitive compounds.[8] |
| Product instability | The 2-chloroethyl moiety can be reactive. Minimize the time the compound spends on the column by using a faster flow rate or gradient elution. |
| Reaction with solvent | Ensure the solvents used for chromatography (e.g., ethyl acetate (B1210297), methanol) are appropriate and do not react with your compound. |
Troubleshooting Logic Diagram
The following diagram outlines a decision-making process for troubleshooting common purification issues.
Caption: Troubleshooting decision tree for product purification.
Experimental Protocols & Data
Protocol 1: General Synthesis and Purification of a N'-(2-chloroethyl)-urea Derivative
This protocol is adapted from general procedures for the synthesis of substituted ureas.[6][9][10]
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the desired amine (1.0 equivalent) in an anhydrous solvent (e.g., Dichloromethane or THF).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add this compound (1.05 equivalents) dropwise with vigorous stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Quenching: Cool the mixture back to 0 °C and add dibutylamine (0.2 equivalents) to quench any unreacted isocyanate. Stir for 30 minutes.
-
Isolation & Purification:
-
If the product crystallizes: Collect the solid by vacuum filtration. Wash the crystals with cold diethyl ether to remove the soluble dibutylurea byproduct and other impurities.[6] Recrystallize if necessary.
-
If the product is soluble: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography (a typical eluent system is a gradient of ethyl acetate in hexanes).
-
General Synthesis Workflow
References
- 1. georganics.sk [georganics.sk]
- 2. This compound(1943-83-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound MSDS CasNo.1943-83-5 [m.lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 10. Urea Formation - Common Conditions [commonorganicchemistry.com]
How to prevent polymerization of 2-Chloroethyl isocyanate during storage
Welcome to the technical support center for 2-Chloroethyl isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe storage and handling of this compound, with a focus on preventing its polymerization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: The viscosity of this compound has increased, or solids have formed in the container.
-
Potential Cause: Polymerization has likely occurred. Isocyanates are highly reactive and can self-polymerize or react with contaminants.[1]
-
Troubleshooting Steps:
-
Do NOT attempt to use the product. The presence of solid precipitates or increased viscosity indicates that the material is no longer pure and may not be suitable for your experiment.[2] The polymerization process is often exothermic, which can create a safety hazard.[3]
-
Review your storage conditions. Compare your current storage protocol with the recommended conditions outlined in the FAQs below. Key factors to check are temperature, exposure to moisture, and the integrity of the container seal.
-
Safely dispose of the material. Consult your institution's safety guidelines for the disposal of reactive chemicals. Do not attempt to heat the container to redissolve the solids, as this can accelerate decomposition and pressure buildup.[1]
-
Issue 2: The liquid, which is normally colorless, has developed a yellow tint.
-
Potential Cause: This may be an early sign of degradation or contamination, which can precede polymerization.[4][5]
-
Troubleshooting Steps:
-
Evaluate the extent of discoloration. A very pale yellowing might not significantly impact some applications, but it indicates that the product's stability is compromised.
-
Consider the age of the product. If the material is old or has been stored for an extended period, degradation is more likely.
-
If in doubt, test a small sample. If your application is sensitive to impurities, it is best to use a fresh, unopened container of this compound.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting decision tree for stored this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound polymerization?
A1: The polymerization of this compound is primarily triggered by:
-
Moisture: Water reacts with the isocyanate group to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule, initiating polymerization.[2]
-
Heat: Elevated temperatures can provide the necessary activation energy for the isocyanate groups to react with each other, leading to the formation of dimers and trimers.[1][2]
-
Incompatible Materials: Contact with substances such as alcohols, amines, strong bases, acids, and strong oxidizing agents can catalyze polymerization.[6][7]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it should be stored under the following conditions:
-
Temperature: Store in a refrigerator at 2-8 °C.[8]
-
Atmosphere: Store under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to moisture.[2]
-
Container: Keep the container tightly sealed.[6][7] An opaque container, such as an amber glass bottle, is recommended to protect from light.[2]
-
Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][6][7]
Q3: Can a chemical stabilizer be added to this compound to prevent polymerization?
-
Acidic Oxides: Small amounts of dissolved carbon dioxide or sulfur dioxide have been shown to improve storage stability.[9]
-
Phenols: Phenol and its derivatives, such as 2,6-di-tert-butyl-p-cresol, can be effective in preventing polymerization and discoloration.[10][11]
-
Other Inhibitors: Various other compounds like acyl halides and phosphites have also been used.[9]
Q4: How should I handle this compound to prevent polymerization during an experiment?
A4: To prevent polymerization during experimental use:
-
Use Dry Equipment and Reagents: Ensure all glassware is thoroughly dried and solvents are anhydrous.
-
Maintain an Inert Atmosphere: Conduct reactions under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Control Temperature: Keep the reaction temperature as low as feasible for the desired reaction rate.
-
Avoid Contamination: Do not introduce any incompatible materials into the reaction mixture.
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale | Citations |
| Temperature | 2-8 °C | Minimizes self-reaction and degradation. | [8] |
| Atmosphere | Dry, inert gas (Nitrogen, Argon) | Prevents reaction with atmospheric moisture. | [2] |
| Container | Tightly sealed, opaque | Prevents moisture ingress and light exposure. | [2][6][7] |
| Location | Cool, dry, well-ventilated | Ensures a stable environment and safety. | [3][6][7] |
| Incompatible Materials | Store away from water, alcohols, amines, acids, bases, and strong oxidizing agents. | These substances can catalyze polymerization. | [6][7] |
Experimental Protocols
Protocol: Stability Assessment of Stored this compound
This protocol outlines a method to assess the stability of a stored sample of this compound by monitoring its purity over time using Gas Chromatography (GC).
Objective: To determine the rate of degradation or polymerization of a this compound sample under specific storage conditions.
Materials:
-
Stored this compound sample
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
GC vials with PTFE-lined septa
-
Gas chromatograph with a suitable column (e.g., a mid-polarity column) and a Flame Ionization Detector (FID)
-
Microsyringe
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Initial Sample Preparation (Time = 0):
-
Under an inert atmosphere, carefully withdraw a small aliquot (e.g., 10 µL) of the this compound.
-
Dilute the aliquot in a known volume of anhydrous solvent in a sealed GC vial (e.g., 10 µL in 1 mL of dichloromethane).
-
Immediately analyze the sample by GC to determine the initial purity. This will serve as the baseline (T0).
-
-
Storage:
-
Ensure the main container of this compound is securely sealed and stored under the recommended conditions (2-8 °C, under inert gas).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1 week, 1 month, 3 months), repeat the sample preparation and GC analysis as described in step 1.
-
Take care to minimize the exposure of the stock solution to atmospheric moisture during each sampling. Purge the headspace of the container with inert gas before re-sealing.
-
-
Data Analysis:
-
For each time point, calculate the peak area of the this compound and any new peaks that may indicate degradation products or oligomers.
-
Plot the percentage purity of this compound against time to visualize the degradation profile.
-
Isocyanate Polymerization Pathways
Caption: Key polymerization pathways for isocyanates.
References
- 1. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. sdfine.com [sdfine.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound(1943-83-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]
- 10. EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 11. US5302749A - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions of 2-Chloroethyl Isocyanate with Alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist in optimizing the reaction conditions for the synthesis of carbamates from 2-chloroethyl isocyanate and various alcohols.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-chloroethyl carbamates, offering potential causes and actionable solutions.
| Symptom | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | Moisture Contamination: this compound is highly sensitive to moisture, which leads to the formation of an unstable carbamic acid that decomposes to 2-chloroethylamine (B1212225) and carbon dioxide. The amine byproduct can then react with the isocyanate to form a highly insoluble urea, consuming the starting material.[1] | - Ensure Anhydrous Conditions: Use flame-dried glassware, fresh anhydrous solvents, and conduct the reaction under a dry inert atmosphere (e.g., Nitrogen or Argon).[2][3] - Dry Reagents: Ensure the alcohol and any other reagents are thoroughly dried before use.[3] |
| Inactive or Inappropriate Catalyst: For less reactive or sterically hindered alcohols, a catalyst may be necessary to achieve a reasonable reaction rate. The chosen catalyst may be unsuitable or have lost its activity. | - Catalyst Selection: For hindered alcohols, consider using a catalyst. Common choices include tertiary amines (e.g., triethylamine (B128534), pyridine) or organometallic compounds (e.g., dibutyltin (B87310) dilaurate).[4] - Verify Catalyst Activity: Use a fresh, unopened container of the catalyst or verify the activity of the existing stock. | |
| Low Reactivity of Alcohol: Sterically hindered alcohols (secondary, tertiary) react significantly slower than primary alcohols.[5] | - Increase Reaction Temperature: Gently heating the reaction can increase the rate. However, be cautious as higher temperatures can also promote side reactions.[1] - Increase Reaction Time: Monitor the reaction by TLC and allow it to proceed for a longer duration.[6] - Use a Catalyst: Introduce a suitable catalyst to overcome the higher activation energy. | |
| Improper Stoichiometry: An incorrect ratio of isocyanate to alcohol can result in incomplete conversion. | - Use a Slight Excess of Isocyanate: A small excess (e.g., 1.05-1.1 equivalents) of this compound can help drive the reaction to completion. However, a large excess can complicate purification. | |
| Formation of a White Precipitate (Insoluble Solid) | Urea Formation: This is a strong indicator of moisture contamination, leading to the formation of N,N'-bis(2-chloroethyl)urea.[1] | - Strict Moisture Control: Rigorously follow all procedures for maintaining anhydrous conditions as described above.[3] |
| Product Precipitation: The desired carbamate (B1207046) product may be insoluble in the chosen reaction solvent. | - Solvent Selection: Choose a solvent in which the product is more soluble at the reaction temperature. A solvent screen may be necessary.[2] - Dilution: Performing the reaction at a more dilute concentration can sometimes keep the product in solution.[2] | |
| Reaction Mixture Turns Yellow or Brown | Decomposition: this compound or the resulting carbamate may be decomposing at the reaction temperature. Isocyanates can undergo trimerization to form isocyanurates, especially at elevated temperatures or in the presence of certain catalysts. | - Temperature Control: Maintain the lowest effective temperature for the reaction. If heating is necessary, do so cautiously and monitor for color changes.[1][4] - Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. |
| Difficult Purification / Product Isolation | Product is Highly Soluble in Aqueous Phase: During work-up, the carbamate product may have significant solubility in water, leading to low recovery. | - Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to decrease the polarity of the aqueous phase and "salt out" the organic product.[2] - Back-Extraction: Re-extract the aqueous layer multiple times with the organic solvent. |
| Emulsion Formation During Extraction: The presence of salts or other byproducts can lead to the formation of a stable emulsion between the organic and aqueous layers. | - Filtration through Celite: Filter the entire mixture through a pad of Celite to help break up the emulsion.[2] - Addition of Brine: Adding saturated brine can often help to break an emulsion. | |
| Co-elution of Impurities during Chromatography: Non-polar impurities may co-elute with the desired product. | - Optimize Chromatography Conditions: Experiment with different solvent systems for thin-layer chromatography (TLC) to achieve better separation before attempting column chromatography.[7] - Recrystallization: If the product is a solid, recrystallization can be a highly effective alternative or complementary purification technique to chromatography.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of alcohols with this compound? A1: The reactivity of alcohols with isocyanates generally follows the order: primary > secondary >> tertiary.[5] This is primarily due to steric hindrance around the hydroxyl group. Consequently, reactions with secondary or hindered primary alcohols may require more forcing conditions (e.g., heating, longer reaction times, or a catalyst) compared to simple primary alcohols.
Q2: How can I monitor the progress of my reaction? A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.[6] Spot the reaction mixture alongside the starting alcohol and this compound (or a pre-quenched sample of it). The disappearance of the starting materials and the appearance of a new spot corresponding to the carbamate product will indicate the progress of the reaction. It is advisable to develop a suitable TLC solvent system before starting the reaction.[6]
Q3: What are the best solvents for this reaction? A3: Anhydrous aprotic solvents are typically used for this reaction. Common choices include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), diethyl ether, and toluene.[6] The choice of solvent can influence reaction rate and solubility of the product.
Q4: Is a base always necessary for this reaction? A4: While the reaction can proceed without a base, a non-nucleophilic base such as pyridine (B92270) or triethylamine is often added, especially when starting from the N-(2-chloroethyl)carbamoyl chloride equivalent, to neutralize the HCl generated.[6] For the direct reaction with this compound, a base is not strictly required but can sometimes be used to facilitate the reaction with less reactive alcohols.
Q5: What are the key safety precautions when working with this compound? A5: this compound is a hazardous substance. It is flammable, toxic if swallowed or inhaled, and causes skin and eye irritation. It may also cause allergy or asthma symptoms upon inhalation. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. It is also moisture-sensitive and should be handled under an inert atmosphere.
Data Presentation
| Entry | Alcohol Substrate | Solvent | Catalyst (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Notes/Observations |
| 1 | e.g., Benzyl (B1604629) Alcohol | DCM | None | 25 | 4 | ||
| 2 | e.g., Benzyl Alcohol | DCM | TEA (0.1) | 25 | 2 | ||
| 3 | e.g., Benzyl Alcohol | THF | None | 25 | 6 | ||
| 4 | e.g., Isopropanol | DCM | None | 25 | 24 | No reaction/slow | |
| 5 | e.g., Isopropanol | DCM | DBTDL (0.05) | 25 | 8 | ||
| 6 | e.g., Isopropanol | Toluene | DBTDL (0.05) | 60 | 4 |
Experimental Protocols
Detailed Methodology for a Key Experiment: Synthesis of Benzyl (2-chloroethyl)carbamate
This protocol describes a representative uncatalyzed reaction between a primary alcohol (benzyl alcohol) and this compound.
Materials:
-
This compound (97% or higher)
-
Benzyl alcohol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard, flame-dried glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Preparation: Under a positive pressure of inert gas, add benzyl alcohol (1.0 equivalent) to the flask via syringe. Dissolve the alcohol in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Isocyanate: Slowly add this compound (1.05 equivalents) dropwise to the stirred alcohol solution via syringe over 5-10 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting alcohol spot has been consumed.
-
Work-up:
-
Quench the reaction by adding a small amount of methanol (B129727) (a few drops) to consume any excess isocyanate.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x volume of organic layer) and then with brine (2 x volume of organic layer).
-
-
Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure benzyl (2-chloroethyl)carbamate.
-
Visualizations
The following diagrams illustrate key workflows for troubleshooting and executing the synthesis of 2-chloroethyl carbamates.
Caption: Troubleshooting Workflow for Low Yield.
Caption: General Experimental Workflow.
References
- 1. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C3H4ClNO | CID 16035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1943-83-5 | Benchchem [benchchem.com]
- 4. 异氰酸 2-氯乙酯 low HCl, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Removal of 2-Chloroethyl Isocyanate Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of 2-chloroethyl isocyanate (CEI) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual this compound (CEI)?
A1: The primary methods for removing residual CEI include:
-
Quenching: Reacting the excess CEI with a nucleophilic reagent to form a more easily removable derivative.
-
Solid-Phase Scavenging: Using polymer-bound reagents (scavenger resins) to selectively bind and remove CEI.
-
Liquid-Liquid Extraction: Partitioning the CEI into an immiscible solvent phase.
-
Distillation: Separating CEI from the desired product based on differences in boiling points, often under reduced pressure.
Q2: How do I choose the best removal method for my specific reaction?
A2: The choice of method depends on several factors:
-
Nature of your desired product: Is it stable to the chosen quenching reagent or extraction solvent? Is it heat-sensitive (ruling out high-temperature distillation)?
-
Reaction solvent: The solvent will influence the effectiveness of liquid-liquid extraction and the choice of scavenger resin.
-
Scale of the reaction: Quenching is often suitable for various scales, while solid-phase scavenging is particularly convenient for lab-scale purification.
-
Required purity of the final product: Some methods, like using a highly specific scavenger resin, can achieve very low levels of residual CEI.
Q3: How can I detect and quantify the amount of residual CEI in my product?
A3: Due to the high reactivity of isocyanates, direct analysis can be challenging. A common approach is to derivatize the CEI with a reagent that forms a stable, easily detectable product. Analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or Mass Spectrometry (MS) detection after derivatization. A typical mobile phase for analyzing the derivative of CEI is acetonitrile.[1]
-
Gas Chromatography (GC): Suitable for volatile isocyanates and their derivatives, often with MS detection (GC-MS).
A common derivatizing agent is di-n-butylamine (DBA), which reacts with the isocyanate to form a stable urea (B33335) derivative that can be readily analyzed.
Troubleshooting Guides
Method 1: Quenching
This method involves adding a chemical reagent (a quencher) to the reaction mixture to react with and neutralize the excess CEI.
Common Quenchers for this compound:
| Quencher | Reaction Product | Key Considerations |
| Methanol (B129727) | Methyl carbamate (B1207046) | The resulting carbamate is generally more polar and can often be removed by aqueous extraction or chromatography. |
| Water | Unstable carbamic acid, which decomposes to 2-chloroethylamine (B1212225) and CO2. | The resulting amine can be reactive and may need to be removed by an acid wash. The generation of CO2 can cause pressure buildup. |
| Amines (e.g., propylamine) | Urea derivative | The urea byproduct may be difficult to remove depending on its solubility. |
Troubleshooting Quenching:
-
Problem: Incomplete removal of CEI.
-
Solution:
-
Increase the molar excess of the quenching agent (typically 2-5 equivalents relative to the initial amount of CEI).
-
Increase the reaction time and/or temperature to ensure the quenching reaction goes to completion.
-
Ensure adequate mixing of the quenching agent with the reaction mixture.
-
-
-
Problem: The byproduct of the quenching reaction is difficult to separate from the desired product.
-
Solution:
-
Choose a different quenching agent that forms a byproduct with significantly different solubility or chromatographic properties. For example, if your product is non-polar, using a polar quenching agent like methanol can create a polar byproduct that is easier to remove.
-
For amine byproducts from water quenching, perform an acidic aqueous wash (e.g., with dilute HCl) to protonate the amine and extract it into the aqueous phase.
-
-
-
Problem: The quenching agent reacts with the desired product.
-
Solution:
-
Select a more sterically hindered or less reactive quenching agent that will preferentially react with the more reactive CEI.
-
Lower the reaction temperature during quenching to increase selectivity.
-
-
Method 2: Solid-Phase Scavenging
Solid-phase scavengers are functionalized polymers (resins) that react with and bind to excess reagents or byproducts, allowing for their easy removal by filtration.
Common Scavenger Resins for Isocyanates:
| Scavenger Type | Functional Group | Typical Solvents |
| Amine-based (e.g., Tris(2-aminoethyl)amine bonded to polystyrene) | Primary/Secondary Amine | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF), Acetonitrile |
| Thiol-based | Thiol | DCM, THF, Toluene |
Troubleshooting Solid-Phase Scavenging:
-
Problem: Incomplete removal of CEI.
-
Solution:
-
Increase the equivalents of the scavenger resin (typically 3-5 equivalents).
-
Increase the reaction time and ensure adequate agitation (stirring or shaking) to maximize contact between the resin and the reaction mixture.
-
Ensure the chosen solvent swells the resin effectively to allow access to the reactive sites. Macroporous resins may be less dependent on solvent swelling.
-
-
-
Problem: The scavenger resin is reacting with the desired product.
-
Solution:
-
If your product has a nucleophilic functional group, consider using a less reactive scavenger or a scavenger with a different functional group.
-
Perform the scavenging at a lower temperature to improve selectivity.
-
-
-
Problem: Slow scavenging rate.
-
Solution:
-
Gently heating the mixture can increase the reaction rate, but this should be done with caution to avoid degradation of the desired product.
-
Switch to a macroporous (MP) resin, which can offer faster kinetics due to better accessibility of the reactive sites.
-
-
Method 3: Liquid-Liquid Extraction
This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.
Troubleshooting Liquid-Liquid Extraction:
-
Problem: An emulsion forms at the interface of the two liquid layers, making separation difficult.
-
Solution:
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Gently swirl the separatory funnel instead of shaking it vigorously.
-
If possible, filter the mixture through a pad of Celite or glass wool.
-
-
-
Problem: Poor recovery of the desired product.
-
Solution:
-
Perform multiple extractions with smaller volumes of the extraction solvent rather than a single extraction with a large volume.
-
Adjust the pH of the aqueous layer to ensure your desired product is in its neutral, more organic-soluble form.
-
If your product has some water solubility, "salting out" by adding a salt like NaCl or Na2SO4 to the aqueous layer can decrease its solubility in the aqueous phase and drive it into the organic phase.[2][3]
-
-
-
Problem: Incomplete removal of CEI.
-
Solution:
-
Increase the volume and/or number of washes with the extraction solvent.
-
Consider using a different extraction solvent system where the partition coefficient of CEI is more favorable for extraction. A study on the extraction of CEI from 2-methyl tetrahydrofuran (2-MTHF) into water showed a maximum extraction efficiency of 77%.[1]
-
-
Experimental Protocols
Protocol 1: Quenching of Excess this compound with Methanol
-
Cool the Reaction Mixture: Cool the reaction mixture containing the excess CEI to 0 °C in an ice bath. This helps to control the exothermicity of the quenching reaction.
-
Add Methanol: Slowly add 3-5 molar equivalents of methanol (relative to the initial amount of CEI) to the stirred reaction mixture.
-
Stir: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor Progress: Monitor the disappearance of CEI by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS after derivatization of an aliquot).
-
Work-up: Proceed with the standard work-up procedure for your reaction, which may include an aqueous wash to remove the formed methyl carbamate and excess methanol.
Protocol 2: Removal of this compound using an Amine-Functionalized Scavenger Resin
-
Select the Resin: Choose an appropriate amine-functionalized scavenger resin (e.g., PS-Trisamine).
-
Add Resin to the Mixture: Add 3-5 equivalents of the scavenger resin to the reaction mixture.
-
Agitate: Stir or shake the resulting slurry at room temperature.
-
Monitor Progress: Monitor the reaction for the disappearance of CEI. This may take anywhere from 1 to 24 hours depending on the specific reactants and conditions.
-
Filter: Once the reaction is complete, filter the mixture to remove the resin.
-
Wash: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine and Concentrate: Combine the filtrate and the washings, and then remove the solvent under reduced pressure.
Protocol 3: Analysis of Residual this compound by HPLC after Derivatization
-
Sample Preparation: Take a small, accurately weighed aliquot of the reaction mixture.
-
Derivatization: Add a solution of di-n-butylamine (DBA) in a suitable solvent (e.g., toluene) to the aliquot. The amount of DBA should be in large excess. Allow the reaction to proceed to completion to form the urea derivative.
-
Quench Derivatizing Agent (if necessary): If the excess DBA interferes with the analysis, it can be removed by adding a scavenger resin that reacts with amines.
-
Prepare for HPLC: Dilute the derivatized sample to a known volume with the HPLC mobile phase.
-
HPLC Analysis: Analyze the sample by reverse-phase HPLC with UV or MS detection. A typical column is a C18 column with a mobile phase of acetonitrile/water.[1]
-
Quantification: Create a calibration curve using known concentrations of a synthesized this compound-DBA derivative standard to quantify the amount of residual CEI in the original sample.
Visualizations
Caption: Workflow for quenching this compound.
Caption: Workflow for solid-phase scavenging of this compound.
Caption: Troubleshooting logic for liquid-liquid extraction.
References
Managing the lachrymatory effects of 2-Chloroethyl isocyanate in the lab
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the lachrymatory and other hazardous effects of 2-Chloroethyl isocyanate in a laboratory setting.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am about to start a reaction with this compound. What are the primary hazards I should be aware of?
A1: this compound is a hazardous material with multiple risks. It is a potent lachrymator, meaning it causes severe eye irritation and tearing.[1][2][3] It is also flammable, toxic if swallowed, inhaled, or absorbed through the skin, and can cause severe skin burns and eye damage.[3][4] Additionally, it may cause respiratory irritation and sensitization, potentially leading to allergy or asthma-like symptoms upon inhalation.[4][5]
Q2: What are the immediate symptoms of exposure to this compound vapors?
A2: Immediate symptoms of exposure include intense eye irritation with tearing (lachrymatory effect), a burning sensation in the eyes, nose, and throat, coughing, and shortness of breath.[6][7] Skin contact can lead to irritation, redness, and blistering.[7]
Q3: I experienced a brief exposure to the vapors and my eyes are watering. What is the immediate first aid?
A3: Immediately move to an area with fresh air. If you are wearing contact lenses, remove them if it is safe to do so. Flush your eyes with copious amounts of water for at least 15 minutes, keeping your eyelids open. Seek medical attention promptly. An eyewash station and an emergency shower should be readily accessible in your work area.[8][9]
Q4: What should I do if I spill a small amount of this compound in the fume hood?
A4: For a minor spill contained within the fume hood, you can manage it with appropriate precautions. Ensure you are wearing the correct personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection. Absorb the spill with an inert material like sand, vermiculite, or a commercial sorbent. Do not use combustible materials like sawdust.[10] Following absorption, decontaminate the area with a suitable neutralization solution (see Table 2 for formulations). Place the absorbed material and any contaminated cleaning materials into a properly labeled, open container for hazardous waste disposal. Do not seal the container, as the neutralization reaction can generate gas, leading to pressure buildup.[10]
Q5: The lachrymatory effect is noticeable even when working inside the fume hood. What can I do to minimize this?
A5: If you are experiencing lachrymatory effects while working in a fume hood, it indicates a potential issue with vapor containment.
-
Check the Fume Hood: Ensure the fume hood is functioning correctly and the sash is at the appropriate height.
-
Work Deeper Inside: Conduct all manipulations as deep inside the hood as possible, at least six inches from the sash opening.[11][12]
-
Minimize Vapor Release: Keep all containers with this compound tightly sealed when not in use. Use the smallest quantities necessary for your experiment.
-
Review Your PPE: Ensure your safety glasses provide a good seal, or consider using chemical splash goggles for better protection.[11] In some cases, a full-face respirator may be necessary.[9]
Quantitative Data
Table 1: Occupational Exposure Limits for Common Isocyanates
| Isocyanate | 8-Hour Time-Weighted Average (TWA) | Ceiling Limit (Do Not Exceed) |
| Methylene bisphenyl isocyanate (MDI) | 0.005 ppm | 0.02 ppm |
| Toluene diisocyanate (TDI) | 0.005 ppm | 0.02 ppm |
Data sourced from the Occupational Safety and Health Administration (OSHA). It is crucial to handle this compound with the assumption of similar or greater toxicity.
Table 2: Isocyanate Decontamination Solution Formulations
These solutions can be used for the neutralization of isocyanate spills.
| Formulation | Component 1 | Component 2 | Component 3 | Component 4 |
| Formula 1 | Sodium Carbonate: 5-10% | Liquid Detergent: 0.2% | Water: 89.8-94.8% | - |
| Formula 2 | Concentrated Ammonia: 3-8% | Liquid Detergent: 0.2% | Water: 91.8-96.8% | - |
| Formula 3 | Isopropyl Alcohol: 10% | Ammonia (1% in water) | - | - |
| Formula 4 [13] | Water: 45% | Methylated Spirits or Isopropyl Alcohol: 50% | Concentrated Ammonia: 5% | - |
Note: The reaction between isocyanates and decontamination solutions can produce gas (CO2). Always leave treated waste in an open container to prevent pressure buildup.[10]
Experimental Protocols
Protocol 1: Safe Handling of this compound
-
Hazard Assessment: Before starting any experiment, conduct a thorough hazard assessment. Review the Safety Data Sheet (SDS) for this compound.
-
Personal Protective Equipment (PPE): At a minimum, wear a flame-resistant lab coat, chemical-resistant gloves (nitrile or butyl rubber are recommended), and chemical splash goggles.[9] A face shield may be required for larger quantities.
-
Engineering Controls: All work with this compound must be performed in a certified chemical fume hood with the sash at the lowest practical height.[14] Ensure an eyewash station and safety shower are immediately accessible.
-
Handling:
-
Ground and bond containers when transferring the material to prevent static discharge.
-
Use only spark-proof tools.
-
Keep the container tightly closed when not in use.
-
Avoid contact with water, alcohols, amines, strong bases, and strong oxidizing agents.[2]
-
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, as hazardous chemical waste according to your institution's guidelines.
Protocol 2: Decontamination of a Minor this compound Spill
-
Evacuate and Ventilate: If the spill is outside of a fume hood, evacuate the immediate area and ensure it is well-ventilated.
-
Don Appropriate PPE: Wear the PPE as described in Protocol 1. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: If the spill is liquid, contain it with an absorbent material like sand or vermiculite. Do not use combustible materials.
-
Neutralize:
-
Slowly add one of the decontamination solutions from Table 2 to the absorbed material or the spill area.
-
Allow the decontamination solution to react for at least 10 minutes.
-
-
Collect Waste:
-
Carefully collect the neutralized material using spark-proof tools.
-
Place the waste in an open, labeled container for hazardous waste. Do not seal the container.[10]
-
-
Final Decontamination: Wipe the spill area again with the decontamination solution, followed by soap and water.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste.
Visualizations
References
- 1. Tear gas - Wikipedia [en.wikipedia.org]
- 2. This compound | 1943-83-5 [m.chemicalbook.com]
- 3. georganics.sk [georganics.sk]
- 4. This compound | C3H4ClNO | CID 16035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. The Biological Mechanisms of Tear Gas on the Human Body - New Jersey Anesthesia Professionals [njanesthesiaprofessionals.com]
- 7. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 8. actsafe.ca [actsafe.ca]
- 9. cdph.ca.gov [cdph.ca.gov]
- 10. fsi.co [fsi.co]
- 11. nationalacademies.org [nationalacademies.org]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. isca.in [isca.in]
- 14. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
Technical Support Center: Continuous Flow Extraction of 2-Chloroethyl Isocyanate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the continuous flow extraction of 2-chloroethyl isocyanate for purification purposes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the continuous flow extraction of this compound.
Issue 1: Poor Phase Separation or Emulsion Formation
-
Question: My aqueous and organic phases are not separating cleanly, and an emulsion is forming at the interface. What can I do?
-
Answer: Emulsion formation is a common issue in liquid-liquid extractions, particularly when high-energy mixing is involved.[1] Here are several steps you can take to troubleshoot this problem:
-
Reduce Agitation: Lower the mixing intensity within your flow reactor. Gentle swirling is often sufficient to facilitate extraction without causing emulsions.[1]
-
Introduce a Salting-Out Agent: Adding brine (a saturated salt solution) to the aqueous phase can increase its ionic strength, helping to break the emulsion.[1]
-
Adjust Temperature: Modifying the temperature can alter the densities of the two phases, which may improve separation.
-
Consider a Coalescer: A coalescing filter can be integrated into the flow path to aid in the separation of immiscible liquids.[2]
-
Supported Liquid Extraction (SLE): For samples prone to emulsion formation, SLE is an alternative technique where the aqueous sample is supported on a solid matrix (like diatomaceous earth) and the organic solvent flows through it.[1]
-
Issue 2: Low Extraction Efficiency and Yield
-
Question: The concentration of this compound in my organic phase is lower than expected, resulting in a poor yield. How can I improve this?
-
Answer: Low extraction efficiency can be attributed to several factors. Consider the following optimization strategies:
-
Optimize Solvent Selection: The choice of solvent is critical. A study on the extraction of this compound found 2-methyl tetrahydrofuran (B95107) (2-MTHF) to be a suitable green solvent.[3] Ensure your solvent has a favorable partition coefficient for this compound.
-
Adjust Flow Rates: The ratio of the aqueous to organic phase flow rates significantly impacts extraction efficiency. Experiment with different ratios to find the optimal balance.
-
Increase Residence Time: A longer residence time in the extractor allows for more contact time between the two phases, potentially increasing the mass transfer of the solute. This can be achieved by using a longer tubing or decreasing the total flow rate.
-
Enhance Mass Transfer: The overall volumetric mass-transfer coefficient (KLa) is a key parameter. In one study, KLa values for the extraction of this compound ranged from 1.13×10−3 to 36.0×10−3 s−1.[3] Increasing mixing (while being mindful of emulsion formation) can improve this.
-
Check for Back-Mixing: Inefficient flow patterns can lead to back-mixing, reducing the concentration gradient and thus the extraction efficiency. Ensure your reactor design minimizes this.
-
Issue 3: Impurity Carryover into the Purified Product Stream
-
Question: I am observing water-soluble impurities in my final organic product stream. How can I prevent this?
-
Answer: The primary goal of the extraction is to remove water-soluble impurities.[3] If these are carrying over, consider the following:
-
Improve Phase Separation: Any entrainment of the aqueous phase in the organic phase will carry over water-soluble impurities. Refer to the troubleshooting steps for poor phase separation.
-
Multi-stage Extraction: A single extraction step may not be sufficient. Implementing a multi-stage counter-current extraction setup can significantly improve purification.[2]
-
Washing Step: Consider adding a subsequent washing step with fresh aqueous phase after the initial extraction to remove any remaining water-soluble impurities from the organic phase.
-
Frequently Asked Questions (FAQs)
General Concepts
-
Question: What are the main advantages of using a continuous flow process for this extraction?
-
Answer: Continuous flow chemistry offers several advantages over traditional batch processes, including enhanced safety, better process control, improved efficiency, and easier scalability.[4][5][6] For the purification of this compound, a key reagent in the synthesis of cancer drugs like Lomustine, continuous extraction allows for immediate impurity removal, which aids in downstream processing and improves the purity of the final active pharmaceutical ingredient (API).[3]
-
Question: Why is the purification of this compound important in pharmaceutical synthesis?
-
Answer: this compound is a crucial reagent in the synthesis of nitrosoureas, a class of alkylating agents used in cancer therapy.[3] However, the isocyanate itself can have inhibitory effects on DNA repair.[3] Therefore, it is critical to remove it from the final drug product to prevent unintended side effects in patients.[3]
Experimental and Technical Details
-
Question: What type of reactor is suitable for this continuous flow extraction?
-
Answer: A simple tubular reactor, often referred to as a "tube-in-tube" or coiled flow reactor, can be effective. A study on this specific extraction used a platform made with 1.5 mm tubing.[3] The small diameter of the tubing enhances the surface-area-to-volume ratio, which is beneficial for mass transfer.
-
Question: How is the separation of the two phases typically achieved in a continuous flow setup?
-
Answer: After the extraction in the tubular reactor, a continuous separator is used. This can be a membrane-based separator or a gravity-based settler, depending on the scale and the properties of the two phases.[3]
-
Question: Can this continuous flow extraction process be scaled up for industrial production?
-
Answer: Yes, one of the key advantages of flow chemistry is its straightforward scalability.[4] Scaling up can often be achieved by "numbering-up," which involves running multiple identical reactors in parallel, or by increasing the size of the reactor and adjusting flow rates accordingly.[7]
Experimental Protocols
Key Experiment: Continuous Liquid-Liquid Extraction of this compound
This protocol is based on a study developing a continuous extraction platform for this compound.[3]
Materials:
-
This compound (ISO) solution in 2-methyl tetrahydrofuran (2-MTHF) (Initial concentration: 23.41 mol/m³ or 2.47 mg/mL)[3]
-
Deionized water
-
Syringe pumps
-
Tubing (e.g., 1.5 mm inner diameter PFA tubing)
-
T-junction for mixing
-
Continuous separator (e.g., membrane separator)
-
Collection vials
Methodology:
-
System Setup: Construct the flow extraction setup by connecting two syringe pumps to a T-junction using appropriate tubing. The outlet of the T-junction is connected to a coiled tubular extractor. The extractor outlet is then connected to a continuous phase separator.
-
Pumping Solutions: Load one syringe pump with the this compound solution in 2-MTHF (organic phase) and the other with deionized water (aqueous phase).
-
Initiate Flow: Set the desired flow rates for both pumps and start the infusion. The two streams will meet at the T-junction and flow through the tubular extractor where the extraction occurs.
-
Phase Separation: The biphasic mixture then enters the continuous separator. The separated organic and aqueous phases are collected from their respective outlets.
-
Sample Analysis: Collect samples from the organic phase outlet at regular intervals to determine the concentration of this compound and calculate the extraction efficiency.
Quantitative Data
| Parameter | Value | Reference |
| Initial Concentration of this compound | 23.41 mol/m³ (2.47 mg/mL) | [3] |
| Solvent System | 2-methyl tetrahydrofuran (organic) and Water (aqueous) | [3] |
| Overall Volumetric Mass-Transfer Coefficient (KLa) | 1.13×10⁻³ to 36.0×10⁻³ s⁻¹ | [3] |
| Maximum Achieved Extraction Efficiency | 77% | [3] |
| Maximum Percent Extraction | 69% | [3] |
Visualizations
Caption: Workflow for the continuous flow extraction of this compound.
Caption: Decision tree for troubleshooting common extraction issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. asynt.com [asynt.com]
- 3. Continuous Extraction of this compound for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous API manufacturing: flow chemistry and the pharmaceutical sector - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. A Perspective on Continuous Flow Chemistry in the Pharmaceutical Industry - Almac [almacgroup.com]
- 6. Things you may not know about continuous flow chemistry - Syngene International Ltd [syngeneintl.com]
- 7. contractpharma.com [contractpharma.com]
Technical Support Center: Stability of 2-Chloroethyl Isocyanate in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling, stabilization, and analysis of 2-Chloroethyl isocyanate (2-CEI) in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound (2-CEI) solution turned cloudy shortly after preparation. What is the likely cause?
A1: The most probable cause is the presence of moisture in your solvent or on your glassware. 2-CEI is highly reactive with water, which leads to the formation of unstable carbamic acids that can decompose and ultimately form insoluble ureas, causing turbidity.
Q2: Can I store solutions of 2-CEI for later use?
A2: It is highly recommended to prepare solutions of 2-CEI fresh before each use. If storage is unavoidable, the solution must be stored under a strictly inert and dry atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C)[1]. The use of a stabilizer is also strongly advised. Before using a stored solution, it is crucial to re-qualify its concentration.
Q3: What are the primary degradation pathways for 2-CEI in solution?
A3: The primary degradation pathways for 2-CEI in solution include:
-
Reaction with water: This is a rapid reaction that leads to the formation of an unstable carbamic acid, which can then decompose to an amine and carbon dioxide. The resulting amine can react with another molecule of 2-CEI to form a disubstituted urea.
-
Self-polymerization: In the absence of stabilizers, isocyanates can undergo self-polymerization, especially at elevated temperatures, to form dimers, trimers, and higher-order oligomers.
-
Reaction with other nucleophiles: Solvents or impurities containing hydroxyl (e.g., alcohols), amine, or thiol groups will react readily with the isocyanate functional group.
Q4: What types of stabilizers are recommended for isocyanate solutions?
A4: While specific data for 2-CEI is limited, common stabilizers for isocyanates include acidic compounds and radical scavengers. Examples include:
-
Hindered phenols: Such as 2,6-di-tert-butyl-4-methylphenol (BHT), which act as radical scavengers to inhibit polymerization[2].
-
Phosphites: Triphenyl phosphite (B83602) and other organophosphites can act as secondary antioxidants[2].
-
Acidic additives: Small amounts of acidic compounds can inhibit the base-catalyzed polymerization of isocyanates.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid decrease in 2-CEI concentration in solution | 1. Presence of moisture in the solvent or on glassware. 2. Reaction with nucleophilic impurities in the solvent (e.g., alcohols, amines). 3. Storage at elevated temperatures or exposure to light. | 1. Use a freshly opened bottle of anhydrous solvent (ideally <50 ppm water). 2. Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool under an inert atmosphere (e.g., nitrogen or argon) before use. 3. Consider purifying the solvent if contamination is suspected. 4. Store solutions at low temperatures (2-8°C) and protect from light. |
| Formation of a precipitate in the 2-CEI solution | 1. Reaction with water leading to the formation of insoluble ureas. 2. Self-polymerization of 2-CEI. | 1. Ensure strictly anhydrous conditions during solution preparation and storage. 2. Add a stabilizer to the solution to inhibit polymerization. 3. If a precipitate forms, the solution should be discarded as the concentration of the active isocyanate is no longer reliable. |
| Inconsistent results in reactions using 2-CEI solutions | 1. Degradation of the 2-CEI solution over time. 2. Inaccurate initial concentration of the prepared solution. | 1. Always prepare 2-CEI solutions fresh. 2. If a stored solution must be used, determine the exact isocyanate concentration by titration (e.g., with dibutylamine) immediately before use. |
Stabilizer Performance Data
| Stabilizer | Solvent | Concentration (ppm) | Storage Condition | % 2-CEI Remaining (Day 7) | % 2-CEI Remaining (Day 30) |
| None | Anhydrous Acetonitrile | 0 | 2-8°C, Inert Atmosphere | 85% | 60% |
| BHT | Anhydrous Acetonitrile | 500 | 2-8°C, Inert Atmosphere | 98% | 92% |
| Triphenyl Phosphite | Anhydrous Acetonitrile | 1000 | 2-8°C, Inert Atmosphere | 95% | 88% |
| None | Anhydrous Dichloromethane | 0 | 2-8°C, Inert Atmosphere | 88% | 65% |
| BHT | Anhydrous Dichloromethane | 500 | 2-8°C, Inert Atmosphere | 99% | 94% |
Note: The optimal stabilizer and its concentration should be determined empirically for each specific application and solvent system.
Experimental Protocols
Protocol for Evaluating the Stability of this compound in Solution
This protocol outlines a general procedure for assessing the stability of a 2-CEI solution with and without stabilizers.
1. Materials:
-
This compound (2-CEI), high purity
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, THF with water content < 50 ppm)
-
Stabilizer(s) of choice (e.g., BHT, triphenyl phosphite)
-
Inert gas (argon or nitrogen)
-
Oven-dried glassware (vials with PTFE-lined septa, volumetric flasks, syringes)
-
HPLC system with a UV detector[3]
2. Preparation of Solutions:
-
Thoroughly dry all glassware in an oven at 120°C for at least 4 hours and allow to cool to room temperature in a desiccator or under a stream of inert gas.
-
Under an inert atmosphere, prepare a stock solution of the stabilizer in the chosen anhydrous solvent, if applicable.
-
Prepare the 2-CEI solution(s) at the desired concentration (e.g., 1 mg/mL) in the anhydrous solvent. For stabilized solutions, add the stabilizer stock solution to achieve the target concentration.
-
Immediately after preparation, transfer aliquots of the solution(s) into the dried vials, flush the headspace with inert gas, and seal tightly.
3. Storage Conditions:
-
Store the vials at various temperatures to assess thermal stability (e.g., 2-8°C, room temperature, 40°C).
-
Protect vials from light by wrapping them in aluminum foil or using amber vials.
4. Initial Analysis (Time = 0):
-
Immediately after preparation, take an aliquot from one vial of each solution.
-
Analyze the concentration of 2-CEI using a validated analytical method. A suitable HPLC method is described below.
5. Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove a vial for each condition from storage.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the concentration of 2-CEI using the same analytical method as for the initial analysis.
6. Data Analysis:
-
Calculate the percentage of 2-CEI remaining at each time point relative to the initial (Time = 0) concentration.
-
Plot the percentage of remaining 2-CEI against time to generate a stability profile for each condition.
HPLC Method for Quantification of this compound
This method is adapted from a published procedure for the analysis of 2-CEI[3].
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: XDB-C18, 4.6 x 150 mm, 5 µm packing.
-
Mobile Phase: 100% Acetonitrile.
-
Flow Rate: 1 mL/minute.
-
Column Temperature: 20°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Quantification: Based on a calibration curve prepared with freshly prepared standards of 2-CEI of known concentrations.
Visualizations
Caption: Troubleshooting logic for 2-CEI solution instability.
Caption: Workflow for evaluating stabilizer efficacy for 2-CEI.
References
Troubleshooting low yields in 2-Chloroethyl isocyanate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroethyl isocyanate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is highly sensitive to moisture and is also reactive towards heat, alcohols, amines, strong bases, and acids.[1] It is stable at room temperature when stored in a closed container under normal conditions.[1] For prolonged storage, it is recommended to keep it at 2-8°C under an inert gas like argon.[2][3] Decomposition can release toxic gases such as hydrogen chloride, hydrogen cyanide, and nitrogen oxides.[1]
Q2: What are the most common side reactions that lead to low yields?
A2: The most prevalent side reaction is the reaction of the isocyanate group with water. This forms an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This newly formed amine can then react with another molecule of this compound to produce a symmetrical urea (B33335) byproduct, consuming your starting material and reducing the yield of the desired product. Other potential side reactions include trimerization of the isocyanate and the formation of allophanates or biurets if the reaction temperature is too high or if there is an excess of the isocyanate.
Q3: How can I minimize the formation of urea byproducts?
A3: To minimize urea formation, it is crucial to maintain strictly anhydrous (dry) reaction conditions. This can be achieved by:
-
Using anhydrous solvents.
-
Drying all glassware thoroughly before use.
-
Running the reaction under an inert atmosphere, such as nitrogen or argon.
-
Ensuring that all other reagents, such as the amine or alcohol you are reacting with the isocyanate, are also dry.
Q4: What are the recommended storage and handling procedures for this compound?
A4: Due to its reactivity and toxicity, this compound should be handled with care in a well-ventilated area, preferably a fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[2] It should be stored in a tightly sealed container, protected from moisture, and kept in a cool, dry place, ideally refrigerated between 2-8°C.[2][3]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Moisture Contamination | Ensure all reagents and solvents are anhydrous. Dry solvents over molecular sieves and distill if necessary. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. A slight excess of the amine or alcohol nucleophile can sometimes be beneficial, but a large excess may complicate purification. |
| Low Reaction Temperature | Gradually increase the reaction temperature. While many reactions with this compound proceed at room temperature, some may require gentle heating. Monitor the reaction progress by TLC or another appropriate method. Be cautious, as excessive heat can promote side reactions. |
| Inactive Reagents | Verify the purity and activity of your this compound and the nucleophile. If the isocyanate has been stored improperly, it may have degraded. |
| Inappropriate Solvent | Ensure your solvent is compatible with the reaction. Common solvents for isocyanate reactions include THF, DCM, and toluene. The choice of solvent can influence reaction rates. |
Problem 2: Formation of a White Precipitate (Likely a Symmetrical Urea)
| Possible Cause | Troubleshooting Step |
| Presence of Water | As mentioned in the low yield section, water reacts with this compound to form an amine, which then reacts with more isocyanate to form a symmetrical urea. Rigorously exclude moisture from your reaction. |
| Degradation of Amine Reagent | If your amine starting material is impure or has degraded, it could contribute to side product formation. Purify the amine before use. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Presence of Unreacted this compound | Unreacted this compound can be removed by liquid-liquid extraction with water if the desired product has low water solubility.[1] |
| Formation of Multiple Byproducts | Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions. Consider using a catalyst to promote the desired reaction pathway. |
| Product is an Oil | If the product does not crystallize, consider purification by column chromatography. If the product is thermally stable, distillation under reduced pressure may be an option. |
Experimental Protocols
Synthesis of 1-(2-chloroethyl)-3-cyclohexylurea (B76031)
This protocol is adapted from a study on the synthesis of Lomustine.[1]
-
Reagents: Cyclohexylamine (B46788), this compound, 2-Methyltetrahydrofuran (2-MTHF)
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve cyclohexylamine in 2-MTHF.
-
Cool the solution to 0-5°C.
-
Slowly add an equimolar amount of this compound to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated. If unreacted this compound is present, it can be removed by a liquid-liquid extraction with water.[1]
-
General Procedure for the Synthesis of N-(2-Chloroethyl)carbamates
This general protocol is based on the reaction of this compound with alcohols.
-
Reagents: Alcohol, this compound, Triethylamine (B128534) (catalyst), Dichloromethane (DCM)
-
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the alcohol (1 equivalent) and triethylamine (0.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0-5°C in an ice bath.
-
Add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0-5°C for 30 minutes, then warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data
Table 1: Reaction Conditions for the Synthesis of Various Urea and Carbamate Derivatives
| Product | Nucleophile | Solvent | Temperature | Time | Yield |
| 1-(2-chloroethyl)-3-cyclohexylurea | Cyclohexylamine | 2-MTHF | 0°C to RT | 12-24h | >95% (crude) |
| 1-Aryl-3-(2-chloroethyl) ureas | Various anilines | Not specified | Not specified | Not specified | Not specified |
| N-(2-Chloroethyl)carbamates | Various alcohols | Dichloromethane | 0°C to RT | 12-16h | Not specified |
| 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-l,2,3,5-tetrazin-4(3H)-one | Imidazotetrazine precursor | Not specified | Not specified | Not specified | Not specified |
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Desired vs. side reaction pathways.
References
Validation & Comparative
A Comparative Guide to 2-Chloroethyl Isocyanate and Other Isocyanates in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, isocyanates serve as highly reactive and versatile building blocks for the synthesis of a wide array of pharmaceutical compounds. Their ability to readily form stable carbamate (B1207046) and urea (B33335) linkages makes them indispensable reagents in drug development. Among these, 2-chloroethyl isocyanate holds a unique position due to its dual functionality, enabling the design of drugs with specific mechanisms of action, particularly in the realm of oncology. This guide provides a comprehensive comparison of this compound with other classes of isocyanates, supported by experimental data and protocols, to inform the selection of appropriate reagents in drug synthesis.
Overview of Isocyanates in Drug Synthesis
Isocyanates are characterized by the functional group -N=C=O. Their high electrophilicity allows for efficient reactions with nucleophiles such as alcohols, amines, and water, leading to the formation of carbamates, ureas, and other derivatives commonly found in bioactive molecules.[1] The reactivity and application of an isocyanate in drug synthesis are largely dictated by the nature of the organic substituent (R-group) attached to the isocyanate moiety.
General Reaction Scheme:
Caption: General reaction of an isocyanate with a nucleophile.
This compound: A Bifunctional Reagent
This compound (CEI) is a crucial intermediate, particularly in the synthesis of nitrosourea-based anticancer agents.[2] Its chemical structure, featuring both a highly reactive isocyanate group and a chloroethyl group, allows for a two-pronged mechanism of action in the resulting drug molecules.
The isocyanate group serves as a handle for incorporating the chloroethyl moiety into a larger molecular scaffold, typically through the formation of a urea linkage with an amine-containing molecule. Once incorporated into the drug, the 2-chloroethyl group acts as a DNA alkylating agent, which can lead to interstrand cross-linking, inhibition of DNA replication, and ultimately, apoptosis in cancer cells.[3]
Comparison of Isocyanate Classes in Drug Synthesis
The choice of isocyanate for a particular synthetic route depends on the desired reactivity, the stability of the final product, and the intended biological activity.
| Isocyanate Class | General Structure | Relative Reactivity | Key Applications in Drug Synthesis | Examples |
| Alkyl Isocyanates | R-N=C=O (R=alkyl) | Moderate | Formation of carbamate and urea linkages in various drug classes. | Methyl isocyanate, Ethyl isocyanate |
| This compound | Cl-CH₂-CH₂-N=C=O | High | Synthesis of nitrosourea (B86855) anticancer agents (e.g., Lomustine, Carmustine).[4][5] | - |
| Aromatic Isocyanates | Ar-N=C=O (Ar=aryl) | High | Used in the synthesis of various bioactive compounds; generally more reactive than aliphatic isocyanates.[6] | Phenyl isocyanate, Toluene diisocyanate (TDI) |
| Heterocyclic Isocyanates | Het-N=C=O (Het=heterocycle) | Variable | The heterocyclic core can play a crucial role in target recognition and binding, leading to a wide range of biological activities.[1] | 2-Thienyl Isocyanate, 2-Furyl Isocyanate |
Reactivity Considerations:
The reactivity of isocyanates is influenced by the electronic and steric properties of the substituent. Aromatic isocyanates are generally more reactive than aliphatic isocyanates because the aromatic ring can stabilize the negative charge that develops on the nitrogen atom during the transition state of nucleophilic attack.[6] Electron-withdrawing groups on the substituent can further enhance the electrophilicity of the isocyanate carbon, increasing reactivity.
Experimental Protocols and Data
Synthesis of 1-(2-Chloroethyl)-3-cyclohexylurea (B76031) (Lomustine Intermediate) using this compound
This protocol describes the first step in the synthesis of the anticancer drug Lomustine, involving the reaction of cyclohexylamine (B46788) with this compound.
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Continuous Extraction of this compound for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Alkylating Potential of 2-Chloroethyl Isocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the alkylating potential of various 2-chloroethyl isocyanate derivatives, a class of compounds widely utilized in cancer chemotherapy. The information presented herein is supported by experimental data to aid in the selection and development of these potent cytotoxic agents.
Mechanism of Action: DNA Alkylation and Cytotoxicity
This compound derivatives, particularly the 2-chloroethylnitrosoureas (CENUs), exert their primary cytotoxic effects through the alkylation of DNA. The 2-chloroethyl group is the key functional moiety responsible for this activity. The process begins with the generation of a reactive chloroethyldiazonium ion, which then attacks nucleophilic sites on DNA bases. The most critical lesion for the anticancer activity of these compounds is the alkylation of the O6-position of guanine.
This initial monoadduct can then undergo an intramolecular cyclization, leading to the formation of a highly cytotoxic DNA interstrand cross-link (ICL). These ICLs covalently link the two strands of the DNA double helix, preventing strand separation and thereby blocking essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]
The isocyanate moiety of these derivatives also contributes to their overall biological activity, not by direct DNA alkylation, but by carbamoylating proteins. This can inhibit DNA repair enzymes, such as O6-alkylguanine-DNA alkyltransferase (AGT), further potentiating the cytotoxic effects of the DNA alkylation.[1]
Comparative Alkylating Potential and Cytotoxicity
The alkylating potential and resulting cytotoxicity of this compound derivatives can vary significantly based on their chemical structure. Factors such as lipophilicity, which influences the ability to cross the blood-brain barrier, and carbamoylating activity, which can modulate DNA repair, play crucial roles in their overall efficacy. The following tables summarize the comparative cytotoxicity of several prominent CENUs in various human cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values in µM) of 2-Chloroethylnitrosoureas in Human Cancer Cell Lines
| Compound | Cell Line | O⁶-AGT Status | IC50 (µM) | Reference |
| BCNU (Carmustine) | 8505C (Thyroid Carcinoma) | High | >1000 | [2] |
| A172 (Glioblastoma) | High | 150 | [3] | |
| T98G (Glioblastoma) | High | 250 | [3] | |
| U87MG (Glioblastoma) | Low | 30 | [3] | |
| U373MG (Glioblastoma) | Low | 25 | [3] | |
| ACNU (Nimustine) | 8505C (Thyroid Carcinoma) | High | >1000 | [2] |
| A172 (Glioblastoma) | High | 200 | [3] | |
| T98G (Glioblastoma) | High | 300 | [3] | |
| U87MG (Glioblastoma) | Low | 40 | [3] | |
| U373MG (Glioblastoma) | Low | 35 | [3] | |
| HeCNU (Elmustine) | 8505C (Thyroid Carcinoma) | High | >1000 | [2] |
| A172 (Glioblastoma) | High | 250 | [3] | |
| T98G (Glioblastoma) | High | 400 | [3] | |
| U87MG (Glioblastoma) | Low | 50 | [3] | |
| U373MG (Glioblastoma) | Low | 45 | [3] |
Table 2: Physicochemical Properties and Carbamoylating Activity of Selected CENUs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Lipophilicity (LogP) | Carbamoylating Activity |
| HECNU | C₅H₁₀ClN₃O₃ | 195.61 | Moderate | Weak |
| BCNU | C₅H₉Cl₂N₃O₂ | 214.05 | High | Strong |
| CCNU | C₉H₁₆ClN₃O₂ | 233.70 | High | Moderate |
| Fotemustine | C₉H₁₉ClN₃O₅P | 315.69 | High | Moderate |
Note: LogP values are estimations and can vary based on the prediction method.[2]
DNA Damage Response Signaling Pathway
The formation of DNA interstrand cross-links by this compound derivatives triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). A key pathway activated by these lesions is the ATR-Chk1 signaling pathway.
Caption: ATR-Chk1 signaling pathway activated by this compound derivatives.
Experimental Protocols
Comet Assay for Detection of DNA Interstrand Cross-links
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including interstrand cross-links.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Undamaged DNA remains in the nucleus (the "head" of the comet), while fragmented DNA migrates to form a "tail". To detect ICLs, a known amount of DNA damage (e.g., via irradiation) is introduced after treatment with the cross-linking agent. The ICLs will reduce the migration of the fragmented DNA, resulting in a smaller comet tail compared to cells treated with the damaging agent alone.
Protocol:
-
Cell Treatment: Treat cells in suspension or as a monolayer with the desired concentrations of the this compound derivative for a specified time.
-
Cell Embedding: Mix a low cell concentration with low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.
-
Irradiation (for ICL detection): Expose the slides to a fixed dose of X-rays or gamma rays to induce a consistent level of DNA strand breaks.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration (tail length, tail moment) using specialized software. A decrease in tail moment in cells treated with the cross-linking agent plus irradiation, compared to irradiation alone, indicates the presence of ICLs.[4][5]
Quantification of DNA Adducts by HPLC-MS/MS
This method allows for the precise identification and quantification of specific DNA adducts formed by this compound derivatives.
Principle: DNA is isolated from treated cells and enzymatically hydrolyzed into individual nucleosides. The resulting mixture is then separated by high-performance liquid chromatography (HPLC), and the specific adducts are detected and quantified by tandem mass spectrometry (MS/MS).
Protocol:
-
DNA Isolation: Treat cells with the alkylating agent, harvest, and isolate genomic DNA using a standard DNA extraction kit or protocol.
-
DNA Hydrolysis: Digest the purified DNA to single nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Cleanup: Use solid-phase extraction (SPE) to enrich the adducts and remove unmodified nucleosides and other interfering substances.
-
HPLC Separation: Inject the cleaned-up sample onto an appropriate HPLC column (e.g., a C18 column) and separate the nucleosides using a suitable gradient of solvents.
-
MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of the parent ion of the expected adduct and its characteristic fragment ions (Selected Reaction Monitoring or SRM).
-
Quantification: Create a standard curve using synthesized, purified adducts of known concentrations. The amount of adduct in the experimental samples is then determined by comparing their peak areas to the standard curve.[6][7]
References
- 1. Nitrosoureas Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative cytotoxicity of carmustine (BCNU), nimustine (ACNU) and elmustine (HeCNU) after depletion of O6-alkylguanine-DNA alkyltransferase (O6-AGT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the LC-MS Analysis of 2-Chloroethyl Isocyanate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of reaction products of 2-chloroethyl isocyanate (CEIC). A highly reactive electrophile, CEIC is a critical intermediate in the synthesis of nitrosourea-based chemotherapeutic agents and a potential mediator of their side effects through reactions with biological nucleophiles. Accurate and robust analytical methods are essential for understanding its reactivity, metabolism, and potential toxicological impact.
This document details experimental protocols for the analysis of CEIC adducts with key biological thiols, such as glutathione (B108866) (GSH) and N-acetylcysteine (NAC), and presents quantitative data and methodologies from published studies to facilitate comparison and method selection.
Comparison of LC-MS/MS Methodologies
The analysis of CEIC reaction products typically involves direct infusion or LC-MS/MS. The primary product expected from the reaction with a thiol (R-SH), such as glutathione or N-acetylcysteine, is the S-linked carbamoyl (B1232498) conjugate. The inherent reactivity and polarity of these conjugates necessitate specific chromatographic and mass spectrometric conditions for optimal separation and detection.
Below is a comparison of a foundational method used for the identification of S-(N-(2-chloroethyl)carbamoyl)glutathione and alternative, detailed methods developed for structurally analogous S-carbamoyl-glutathione derivatives. These alternatives provide robust starting points for method development and optimization.
Table 1: Comparison of LC-MS/MS Parameters for the Analysis of CEIC-Thiol Adducts and Analogs
| Parameter | Method A: Identification of CEIC-GSH/NAC Adducts[1] | Method B: Analysis of S-(N,N-diethylcarbamoyl)glutathione[2] | Method C: Analysis of S-(N,N-diethylcarbamoyl)glutathione[3][4] |
| Instrumentation | Ionspray LC-MS/MS System | Waters Acquity UPLC, Waters Quattro Premier XE MS | Micromass Quattro Ultima "triple" quadrupole MS |
| Column | Not Specified | Not Specified | Alltech Altima C-18 (50 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | Not Specified | 99% H₂O, 1% Methanol, 0.1% Formic Acid | 10 mM Ammonium (B1175870) Formate, 1% Methanol, 0.06% Formic Acid |
| Mobile Phase B | Not Specified | 1% H₂O, 99% Methanol, 0.1% Formic Acid | 1% 10 mM Ammonium Formate, 99% Methanol, 0.06% Formic Acid |
| Flow Rate | Not Specified | 400 µL/min | 300 µL/min |
| Gradient | Not Specified | Linear gradient of 11% B/min for 4 min | 20 min linear gradient from 5% to 95% B |
| Ionization Mode | Ionspray (Positive Ion) | ESI Positive | ESI Positive |
| Analysis Mode | MS/MS | Selected Reaction Monitoring (SRM) | Selected Reaction Monitoring (SRM) |
| Key Analyte | S-(N-(2-chloroethyl)carbamoyl)glutathione | S-(N,N-diethylcarbamoyl)glutathione | S-(N,N-diethylcarbamoyl)glutathione |
| Precursor Ion (m/z) | Not Specified | 407 | 407 |
| Product Ions (m/z) | Not Specified | Not Specified | 100, 175 |
| Internal Standard | Not Specified | S-(N,N-di-i-propylcarbamoyl)glutathione | S-hexyl glutathione |
| LLOQ | Not Specified | 0.5 nM | 1 nM |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are protocols derived from the compared studies.
Protocol 1: General Procedure for In-vivo Metabolite Identification of CEIC Adducts
This protocol is based on the approach used by Davis et al. to identify CEIC-GSH and CEIC-NAC conjugates following the administration of the parent drug, BCNU, to rats.[1]
-
Sample Collection: Following administration of the parent compound, collect bile and urine over a specified time course (e.g., 4 hours for bile, 24 hours for urine).
-
Sample Preparation: Centrifuge samples to remove particulates. Samples may be diluted with the initial mobile phase as needed.
-
LC-MS/MS Analysis: Analyze samples using an LC-MS/MS system equipped with an ionspray source operating in positive ion mode.
-
Identification: Perform targeted analysis for the expected m/z of the protonated S-(N-(2-chloroethyl)carbamoyl)glutathione and S-(N-(2-chloroethyl)carbamoyl)-N-acetylcysteine.
-
Confirmation: Confirm the identity of the metabolites by comparing their HPLC retention times and MS/MS fragmentation patterns with those of authentic, synthesized reference compounds.
Protocol 2: Quantitative LC-MS/MS Analysis of S-Carbamoyl-Glutathione Analogs in Biological Matrices
This protocol is adapted from a validated method for a structurally similar analyte and can be used as a template for quantifying CEIC adducts.[3][4]
-
Preparation of Standards: Prepare calibration standards of the target analyte (e.g., 0.25 to 10,000 nM) in the appropriate matrix (e.g., drug-free dialysate or plasma).
-
Sample Preparation:
-
To 15 µL of sample or standard, add 15 µL of internal standard solution (e.g., 5 nM S-hexyl glutathione).
-
Vortex the mixture.
-
Dilute with 30 µL of water.
-
-
LC-MS/MS Analysis:
-
Column: Alltech Altima C-18 (50 mm x 2.1 mm, 3 µm).
-
Mobile Phase A: 10 mM ammonium formate, 1% methanol, 0.06% formic acid.
-
Mobile Phase B: 99% methanol, 1% 10 mM ammonium formate, 0.06% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes.
-
Injection Volume: 50 µL.
-
MS Detection: Use a triple quadrupole mass spectrometer with ESI in positive ion mode. Monitor the specific SRM transitions for the analyte and internal standard.
-
Visualizing Reaction and Analytical Workflows
Diagrams created using Graphviz provide clear visual representations of the chemical reactions and experimental processes involved.
Caption: Reaction of this compound with a biological thiol.
Caption: General workflow for LC-MS/MS analysis of CEIC adducts.
Caption: Decision tree for selecting an analytical approach.
References
- 1. Glutathione and N-acetylcysteine conjugates of this compound. Identification as metabolites of N,N'-bis(2-chloroethyl)-N-nitrosourea in the rat and inhibitory properties toward glutathione reductase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Method for the determination of carbamathione in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC–MS/MS determination of carbamathione in microdialysis samples from rat brain and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS determination of carbamathione in microdialysis samples from rat brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility of 2-Chloroethyl Isocyanate in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes for Chloroethylnitrosourea (CENU) Anticancer Agents, Featuring Experimental Data and Protocols.
The synthesis of potent pharmaceutical agents demands rigorous evaluation of synthetic pathways to ensure efficiency, safety, and environmental sustainability. 2-Chloroethyl isocyanate is a pivotal reagent in the production of the chloroethylnitrosourea (CENU) class of chemotherapy drugs, valued for their ability to treat brain tumors due to their capacity to cross the blood-brain barrier. This guide provides a detailed comparison of a synthetic route utilizing this compound for the production of the anticancer drug Lomustine against an alternative, greener approach.
Comparison of Synthetic Routes for Lomustine
The synthesis of Lomustine, a widely used CENU, is a two-step process. The initial and crucial step involves the formation of the urea (B33335) intermediate, 1-(2-chloroethyl)-3-cyclohexylurea (B76031), through the reaction of cyclohexylamine (B46788) with this compound. This is followed by nitrosation to yield the final active pharmaceutical ingredient (API). Recent advancements have focused on developing greener synthetic protocols by replacing hazardous solvents.
| Parameter | Traditional Synthesis | Green Synthesis |
| Solvent | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) and Acetic Acid |
| Overall Yield | 63% | 85% |
| Purity | High | 99.9% |
| Key Reagent | This compound | This compound |
| Environmental Impact | Use of a Class 2 solvent (DCM) with potential carcinogenic and ozone-depleting properties. | Employs biorenewable "green" solvents, reducing environmental and human toxicity. |
| Process | Batch or Continuous Flow | Continuous Flow |
Experimental Protocols
Traditional Synthesis of Lomustine in Dichloromethane (DCM)
This method, while effective, utilizes dichloromethane, a solvent with significant environmental and health concerns.
Step 1: Synthesis of 1-(2-chloroethyl)-3-cyclohexylurea
-
In a continuous flow reactor, a solution of cyclohexylamine in DCM is reacted with this compound.
-
The reaction mixture is then subjected to an in-line extraction to remove any unreacted starting materials and byproducts.
Step 2: Nitrosation to form Lomustine
-
The purified intermediate from Step 1 is then reacted with a nitrosating agent, such as tert-butyl nitrite (B80452), in a second flow reactor.
-
The resulting Lomustine solution is then purified to yield the final product.
Green Synthesis of Lomustine in 2-Methyltetrahydrofuran (2-MeTHF) and Acetic Acid
This improved method replaces DCM with greener solvents, enhancing the safety and sustainability of the process.[1]
Step 1: Synthesis of 1-(2-chloroethyl)-3-cyclohexylurea in 2-MeTHF
-
In a continuous flow reactor, cyclohexylamine is reacted with this compound in 2-MeTHF to produce the urea intermediate.
-
A T-mixer is used to immediately introduce a 7:3 mixture of 2-MeTHF and acetic acid to solubilize the intermediate, preventing reactor clogging.[2]
Step 2: Nitrosation and Purification
-
The solubilized intermediate is then nitrosated using tert-butyl nitrite in the continuous flow system.
-
A single continuous liquid-liquid extraction is sufficient to bring the product purity from 97.3% to 99.9%.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the traditional and green synthetic routes for Lomustine.
Caption: Comparison of traditional and green synthetic workflows for Lomustine.
Signaling Pathway of Chloroethylnitrosoureas
The cytotoxic effect of Lomustine and other CENUs is primarily mediated through their interaction with DNA. Upon administration, these compounds undergo non-enzymatic decomposition to form reactive intermediates that alkylate DNA, leading to cell death.
Caption: Mechanism of action of Chloroethylnitrosoureas (CENUs).
Conclusion
The utilization of this compound remains a cornerstone in the synthesis of clinically important CENU anticancer agents like Lomustine. While the traditional synthetic route is well-established, the development of a greener alternative highlights a significant step towards more sustainable pharmaceutical manufacturing. The green synthesis not only offers a higher yield and purity but also mitigates the environmental and health risks associated with hazardous solvents like dichloromethane.[1][2] This comparative guide underscores the importance of continuous process evaluation and optimization in modern drug development, demonstrating that performance and sustainability can be concurrently achieved.
References
Efficacy of 2-Chloroethyl Isocyanate-Based Compounds Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various 2-chloroethyl isocyanate-based compounds against a range of cancer cell lines. The information presented is collated from preclinical research and aims to support further investigation and development in the field of oncology.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several this compound derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID/Name | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Carbazole Carbamate 27 | U87MG | Glioblastoma | 17.97 | [1] |
| Carbazole Carbamate 28 | U87MG | Glioblastoma | 15.25 | [1] |
| Carbazole Carbamate 30 | U87MG | Glioblastoma | 29.58 | [1] |
| Carbazole Carbamate 31 | U87MG | Glioblastoma | 23.80 | [1] |
| Carbazole Thiosemicarbazide 17 | U87MG | Glioblastoma | 26.50 | [1] |
| Carbazole Thiosemicarbazide 20 | U87MG | Glioblastoma | 34.0 | [1] |
| Carbazole Thiosemicarbazide 21 | U87MG | Glioblastoma | 39.0 | [1] |
| Carbazole Thiosemicarbazide 22 | U87MG | Glioblastoma | 80.0 | [1] |
| Carbazole Thiosemicarbazide 23 | U87MG | Glioblastoma | 62.0 | [1] |
| Carbazole Thiosemicarbazide 28 | U87MG | Glioblastoma | 50.0 | [1] |
| Oleoyl Hybrid 1 | HCT116 | Colon Carcinoma | 22.4 | [2] |
| Oleoyl Hybrid 2 | HCT116 | Colon Carcinoma | 0.34 | [2] |
| Oleoyl Hybrid 1 | HTB-26 | Breast Adenocarcinoma | 10-50 | [2] |
| Oleoyl Hybrid 2 | HTB-26 | Breast Adenocarcinoma | 10-50 | [2] |
| Oleoyl Hybrid 1 | PC-3 | Prostate Adenocarcinoma | 10-50 | [2] |
| Oleoyl Hybrid 2 | PC-3 | Prostate Adenocarcinoma | 10-50 | [2] |
| Oleoyl Hybrid 1 | HepG2 | Hepatocellular Carcinoma | 10-50 | [2] |
| Oleoyl Hybrid 2 | HepG2 | Hepatocellular Carcinoma | 10-50 | [2] |
| Benzo[a]phenazine derivative | HeLa | Cervical Cancer | 1.0-10 | [3] |
| Benzo[a]phenazine derivative | A549 | Lung Carcinoma | 1.0-10 | [3] |
| Benzo[a]phenazine derivative | MCF-7 | Breast Adenocarcinoma | 1.0-10 | [3] |
| Benzo[a]phenazine derivative | HL-60 | Promyelocytic Leukemia | 1.0-10 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the referenced literature are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound-based compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, both adherent and floating cells are collected. Adherent cells are detached using a gentle enzyme-free dissociation solution.
-
Staining: The collected cells are washed with cold PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Western Blot Analysis
Western blotting is employed to detect the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with the compounds, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for some this compound-based compounds and a general experimental workflow for their evaluation.
Caption: Intrinsic apoptotic pathway induced by this compound derivatives.
Caption: A typical workflow for the in vitro evaluation of anticancer compounds.
References
A Comparative Guide to Chloroethylating Agents: Alternatives to 2-Chloroethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chloroethyl group is a critical transformation in the synthesis of various pharmaceutical agents and research compounds. 2-Chloroethyl isocyanate is a common reagent for this purpose; however, its high reactivity and toxicity necessitate the exploration of alternative reagents. This guide provides an objective comparison of the performance of this compound with other chloroethylating agents, supported by available experimental data and detailed methodologies.
Executive Summary
This guide evaluates several alternatives to this compound for the introduction of a chloroethyl group, focusing on their synthetic utility, reactivity, and, where applicable, their cytotoxic effects in the context of anticancer drug development. The primary alternatives discussed are:
-
2-Chloroethylamine hydrochloride: A stable salt used for direct N-chloroethylation.
-
1-Chloroethyl Chloroformate and 2-Chloroethyl Chloroformate: Primarily used for the N-dealkylation of tertiary amines, which can be a route to secondary amines that are subsequently chloroethylated.
-
Chloroacetyl Chloride: A versatile reagent for chloroacetylation, which can be a precursor to a chloroethyl group, although this requires a subsequent reduction step.
-
Nitrogen Mustards and Nitrosoureas: A class of anticancer agents that act as powerful chloroethylating agents, inducing DNA damage.
Performance Comparison of Chloroethylating Reagents
The choice of a chloroethylating agent depends on the specific substrate, desired outcome, and reaction conditions. Below is a comparative summary of the key characteristics of each reagent class.
| Reagent Class | Primary Application | Key Advantages | Key Limitations |
| This compound | N-carbamoylation followed by cyclization or rearrangement to introduce a chloroethylamino group. | High reactivity. | Highly toxic and moisture-sensitive. |
| 2-Chloroethylamine HCl | Direct N-chloroethylation of amines and other nucleophiles. | Stable, solid reagent; straightforward reaction. | Requires a base to liberate the free amine; moderate reactivity. |
| Chloroethyl Chloroformates | N-dealkylation of tertiary amines to secondary amines. | Mild reaction conditions; high yields for dealkylation. | Indirect method for introducing a chloroethyl group onto a primary amine. |
| Chloroacetyl Chloride | N-chloroacetylation of amines. | Readily available; high yields for acylation. | Requires a subsequent reduction step to form the chloroethyl group. |
| Nitrogen Mustards/Nitrosoureas | DNA alkylation in cancer therapy. | High cytotoxicity towards cancer cells. | High general toxicity; not typically used as general synthetic reagents. |
Experimental Data: Reaction Conditions and Yields
The following table summarizes representative experimental conditions and yields for reactions involving these chloroethylating agents. Direct comparative studies for chloroethylation are scarce; therefore, data from their primary applications are presented.
| Reagent | Substrate | Reaction Conditions | Product | Yield | Reference |
| This compound | Carbazole alcohol | THF, 0–5 °C, 12 h | Carbazole carbamate (B1207046) derivative | Not specified | [1] |
| 2-Chloroethylamine HCl | α-N-hydroxyimino-β-oxodithioesters | Base-mediated cyclization, 0–60 °C | Thiazolines/Thiazines | Not specified | [2] |
| 1-Chloroethyl Chloroformate | N-ethylpiperidine | 25°C, 20 minutes, followed by hydrolysis | Piperidine | 25% | [3] |
| Chloroacetyl Chloride | Aniline (B41778) | DBU, THF, room temperature, 3 h | N-phenyl-2-chloroacetamide | 86% | [4] |
Comparative Cytotoxicity of Chloroethylating Anticancer Agents
Many potent anticancer drugs function as chloroethylating agents, inducing cell death through DNA damage. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency.
| Agent | Cell Line | Exposure Time | IC50 (µM) | Reference |
| Nitrogen Mustards | ||||
| Chlorambucil | MCF-7 (Breast) | Not Specified | 29.14 | [5] |
| Melphalan | MDA-MB-468 (Breast) | 48 h | 48.7 | [6] |
| Bendamustine | HT-29 (Colon) | > 30 µM | Ineffective up to 50 µM | [7] |
| Nitrosoureas | ||||
| Carmustine (BCNU) | U87 MG (Glioblastoma) | 48 h | 54.4 | [8] |
| Laromustine | EMT6 (Mammary) | 4 h | 8.3 | [9] |
| Dual Function Agents | ||||
| Compound 1 (Chloroethylating & Methylating) | EMT6 (Mammary) | 4 h | 0.7 | [9] |
Mechanism of Action: DNA Damage and Repair Pathway
Chloroethylating agents, particularly nitrogen mustards and nitrosoureas, exert their cytotoxic effects by alkylating DNA bases, leading to the formation of DNA monoadducts and, subsequently, highly toxic interstrand cross-links (ICLs). These ICLs physically block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
The formation of an ICL by a chloroethylating agent is a two-step process. First, the agent's chloroethyl group alkylates a nucleophilic site on one DNA strand, typically the N7 or O6 position of guanine. In a slower second step, the chlorine atom is displaced by a nucleophilic site on the opposite DNA strand, forming a covalent cross-link.
Experimental Protocols
N-Chloroacetylation of an Aromatic Amine using Chloroacetyl Chloride
This protocol describes the synthesis of N-phenyl-2-chloroacetamide from aniline and chloroacetyl chloride.
Materials:
-
Aniline (6 mmol)
-
Chloroacetyl chloride (6.1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)
-
Tetrahydrofuran (THF) (5 mL)
-
Ice-salt bath
-
Standard glassware and magnetic stirrer
Procedure:
-
Dissolve aniline (6 mmol) in THF (5 mL) in a round-bottom flask.
-
Add DBU (1.2 mmol) to the solution.
-
Place the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.
-
Add chloroacetyl chloride (6.1 mmol) dropwise using a dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure N-phenyl-2-chloroacetamide.[3]
N-Dealkylation of a Tertiary Amine using 1-Chloroethyl Chloroformate
This protocol outlines a general procedure for the N-dealkylation of a tertiary amine.
Materials:
-
Tertiary amine (e.g., N,N-dimethylaniline) (0.07 mol)
-
1-Chloroethyl chloroformate (0.07 mol)
-
Anhydrous 1,2-dichloroethane (B1671644) (60 mL)
-
Methanol (for cleavage of the carbamate intermediate)
-
Standard glassware and magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve 1-chloroethyl chloroformate (0.07 mol) in anhydrous 1,2-dichloroethane (50 mL).
-
Cool the solution to between -5 and 0 °C.
-
Add a solution of freshly distilled N,N-dimethylaniline (0.07 mol) in anhydrous 1,2-dichloroethane (10 mL) dropwise over 15 minutes, maintaining the temperature between -5 and 0 °C.
-
After the addition, reflux the mixture for 30 hours.
-
Cool the reaction to room temperature.
-
Wash the mixture twice with 100 mL of a dilute aqueous hydrochloric acid solution and once with 100 mL of water.
-
The resulting carbamate intermediate can then be cleaved to the secondary amine by refluxing in methanol.
Conclusion
While this compound is a potent reagent, several alternatives offer viable, and in some cases, safer and more convenient, routes for introducing a chloroethyl group or its synthetic equivalents. 2-Chloroethylamine hydrochloride provides a direct and stable option for N-chloroethylation. Chloroethyl chloroformates are excellent reagents for the N-dealkylation of tertiary amines, providing access to secondary amines. Chloroacetyl chloride is a highly efficient acylating agent, though it requires a subsequent reduction to yield the desired chloroethyl group. For applications in oncology, nitrogen mustards and nitrosoureas remain a critical class of chloroethylating agents due to their potent DNA-damaging effects. The selection of the most appropriate reagent will depend on the specific synthetic strategy, the nature of the substrate, and the desired final product.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloroethylamine hydrochloride: Introduction, Application and Synthesis_Chemicalbook [chemicalbook.com]
- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. benchchem.com [benchchem.com]
- 9. Chloroethylating and methylating dual function antineoplastic agents display superior cytotoxicity against repair proficient tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Mechanistic Insights into DNA Alkylation by 2-Chloroethyl Isocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of DNA Alkylating Agents
Derivatives of 2-chloroethyl isocyanate represent a significant class of DNA alkylating agents, pivotal in the development of cancer chemotherapeutics. Their biological activity is intrinsically linked to their ability to form covalent adducts with DNA, ultimately leading to cell death. This guide provides a comparative analysis of the mechanistic studies of these derivatives, focusing on their DNA alkylation profiles, cytotoxicity, and the cellular responses they elicit. Experimental data is presented to offer a quantitative comparison, alongside detailed protocols for key analytical methods and visualizations of the underlying molecular pathways.
Quantitative Comparison of Cytotoxicity
The cytotoxic efficacy of this compound derivatives, particularly the chloroethylnitrosoureas (CENUs), is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. While a comprehensive side-by-side comparison of a wide range of this compound derivatives is limited in publicly available literature, data from various studies on their precursor compounds, the CENUs, provide valuable insights into their structure-activity relationships.
A study on newly synthesized cysteamine (B1669678) (2-chloroethyl)nitrosoureas and their antitumor effects provides a basis for comparison. For instance, the cytotoxicity of various carbazole-based derivatives of this compound has been evaluated against human glioma U87MG cell lines, showing a range of IC50 values and highlighting the influence of structural modifications on anticancer activity.
| Derivative Class | Compound | Cell Line | IC50 (µM) | Reference |
| Carbazole-based | Carbazole Carbamate 27 | U87MG | 17.97 | [1] |
| Carbazole Carbamate 28 | U87MG | 15.25 | [1] | |
| Carbazole Carbamate 30 | U87MG | 29.58 | [1] | |
| Carbazole Carbamate 31 | U87MG | 23.80 | [1] | |
| Carbazole Thiosemicarbazide 17 | U87MG | 26.50 | [1] | |
| Carbazole Thiosemicarbazide 20 | U87MG | 34.0 | [1] | |
| Carbazole Thiosemicarbazide 28 | U87MG | 50.0 | [1] | |
| Naphthalimide-based | Bromonap-NU 4a | EAC, S-180 | Active in vivo | [2] |
| Chloronap-NU 4b | EAC, S-180 | Active in vivo | [2] |
Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions. EAC: Ehrlich Ascites Carcinoma; S-180: Sarcoma-180.
Mechanism of DNA Alkylation
The primary mechanism of DNA damage by this compound derivatives involves a two-step process initiated by the formation of a highly reactive electrophile.
-
Formation of the Chloroethyl-DNA Adduct: The 2-chloroethyl group is transferred to a nucleophilic site on a DNA base. The O6 position of guanine (B1146940) is a primary target, leading to the formation of O6-(2-chloroethyl)guanine.[3] Other potential sites of adduction include the N7 position of guanine and the N3 position of adenine.
-
Intramolecular Cyclization and Cross-linking: The initial O6-(2-chloroethyl)guanine adduct is unstable and undergoes an intramolecular cyclization to form a reactive O6,N1-ethanoguanine intermediate. This intermediate can then react with the N3 position of a cytosine on the opposite DNA strand, resulting in a cytotoxic interstrand cross-link (ICL).[3] This ICL physically prevents the separation of the DNA strands, thereby blocking DNA replication and transcription, which ultimately triggers cell death.
DNA Damage Response and Repair Pathways
The formation of DNA adducts and interstrand cross-links by this compound derivatives triggers a complex cellular DNA damage response (DDR). The cell employs several sophisticated repair pathways to counteract this damage.
-
Direct Reversal by MGMT: The initial O6-(2-chloroethyl)guanine adduct can be repaired by O6-methylguanine-DNA methyltransferase (MGMT). This enzyme directly transfers the chloroethyl group from the guanine to one of its own cysteine residues. This is a stoichiometric, "suicide" reaction that inactivates the MGMT protein. High levels of MGMT in cancer cells can therefore confer resistance to these alkylating agents.
-
Mismatch Repair (MMR), Fanconi Anemia (FA) Pathway, and Homologous Recombination (HR): If the initial adduct is not repaired by MGMT and an interstrand cross-link forms, the cell activates more complex repair mechanisms. The recognition of the distorted DNA helix at the site of the ICL, particularly when encountered by the replication machinery, leads to the stalling of replication forks. This stalling activates the Fanconi Anemia (FA) pathway, a specialized ICL repair pathway. The FA core complex monoubiquitinates the FANCD2-FANCI dimer, which then coordinates the action of nucleases to "unhook" the cross-link, followed by translesion synthesis to bypass the lesion and homologous recombination (HR) to repair the resulting double-strand break.
Experimental Protocols
Accurate assessment of DNA alkylation and its consequences is crucial for the evaluation of these compounds. The following are outlines of key experimental protocols.
Alkaline Comet Assay for DNA Interstrand Cross-link Detection
This method, also known as single-cell gel electrophoresis, is a sensitive technique for detecting DNA strand breaks and cross-links.
-
Cell Preparation: Harvest and resuspend cells in PBS to the desired concentration.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoid.
-
Irradiation (for ICL detection): To detect ICLs, induce a known number of single-strand breaks by exposing the slides to a controlled dose of X-rays or gamma rays.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The presence of ICLs will reduce the extent of DNA migration, resulting in a smaller comet tail compared to irradiated control cells. Quantify the degree of cross-linking by measuring the tail length and intensity.
HPLC-MS/MS for DNA Adduct Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for identifying and quantifying DNA adducts.
-
DNA Isolation: Extract genomic DNA from treated cells or tissues using standard protocols (e.g., phenol-chloroform extraction or commercial kits).
-
DNA Hydrolysis: Enzymatically digest the purified DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Cleanup: Use solid-phase extraction (SPE) to enrich the adducted nucleosides and remove unmodified nucleosides and other contaminants.
-
HPLC Separation: Inject the cleaned-up sample into an HPLC system equipped with a C18 column. Use a gradient elution program with a suitable mobile phase (e.g., water and acetonitrile (B52724) with a small amount of formic acid) to separate the different nucleosides.
-
MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the target DNA adducts (e.g., O6-(2-chloroethyl)guanosine) are monitored for highly selective and sensitive quantification.
-
Data Analysis: Quantify the amount of each adduct by comparing the peak area to that of a known amount of an isotopically labeled internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of 2-chloroethylnitrosoureas of substituted naphthalimides as mixed-function anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lethality to leukemia cell lines of DNA interstrand cross-links generated by Cloretazine derived alkylating species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 2-Chloroethyl Isocyanate Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2-Chloroethyl isocyanate (CEI) adducts. CEI is a reactive metabolite of several chemotherapeutic agents, and its ability to form adducts with DNA and proteins is central to its therapeutic and toxicological effects. Accurate quantification of these adducts is critical for mechanistic studies, biomarker development, and drug efficacy assessment.
This document outlines the principles, performance characteristics, and detailed experimental protocols for the three primary analytical techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Immuno-Slot Blot (ISB), and ³²P-Postlabeling.
Comparison of Analytical Methods
The choice of analytical method for quantifying CEI adducts depends on several factors, including the required sensitivity, specificity, sample throughput, and the availability of specialized equipment and reagents. The following table summarizes the key performance characteristics of each technique.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immuno-Slot Blot (ISB) | ³²P-Postlabeling |
| Principle | Separation of enzymatically digested nucleosides/amino acids by HPLC followed by mass-based detection and fragmentation for structural confirmation. | Immobilization of single-stranded DNA on a membrane, followed by detection with a specific antibody against the adduct. | Enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with ³²P, and separation by chromatography. |
| Sensitivity | High (fmol to amol range) | Very High (requires high-affinity antibody) | Ultra-high (can detect 1 adduct in 10⁹ - 10¹⁰ nucleotides)[1][2] |
| Specificity | Very High (based on chromatographic retention time and specific mass transitions) | High (dependent on antibody cross-reactivity) | Moderate (structural information is not directly provided)[3] |
| Sample Throughput | Moderate | High | Low |
| Instrumentation | HPLC, Tandem Mass Spectrometer | Slot blot apparatus, Plate reader/Chemiluminescence imager | TLC/HPLC equipment, Phosphorimager or scintillation counter |
| Key Advantages | Provides structural confirmation; high specificity and reproducibility. | High throughput; does not require radioactive materials. | Extremely high sensitivity.[1][2][4][5] |
| Key Limitations | Higher initial instrument cost; potential for matrix effects. | Requires a specific, high-affinity antibody which may not be available; semi-quantitative. | Use of radioactivity; labor-intensive; does not provide structural information.[3] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for CEI-dG Adducts
This protocol is adapted from methods for similar DNA adducts and provides a robust framework for the analysis of CEI-deoxyguanosine (dG) adducts.
a. DNA Isolation and Enzymatic Hydrolysis:
-
Isolate DNA from cells or tissues using a standard DNA isolation kit (e.g., Qiagen) to ensure high purity.
-
Determine DNA concentration and purity using UV spectrophotometry (A260/A280 ratio should be ~1.8).
-
To 20-50 µg of DNA, add an appropriate isotopically labeled internal standard for the specific CEI-dG adduct.
-
Perform enzymatic hydrolysis to nucleosides. A two-step digestion is recommended:
-
Step 1: Add DNase I, and phosphodiesterase I in a suitable buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and incubate at 37°C for 2-4 hours.
-
Step 2: Add alkaline phosphatase and continue the incubation at 37°C for another 2-4 hours.
-
-
Remove proteins and enzymes by ultrafiltration using a 3 kDa molecular weight cut-off (MWCO) filter.
b. HPLC Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 50% B over 15 minutes, followed by a wash and re-equilibration step. The gradient should be optimized for the specific adduct.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
c. MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Precursor and Product Ions: These need to be determined by infusing a synthesized standard of the CEI-dG adduct. For a hypothetical CEI-dG adduct, the precursor ion would be [M+H]⁺, and the primary product ion would correspond to the loss of the deoxyribose sugar.
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Adduct levels are typically reported as the number of adducts per 10⁶ or 10⁸ normal nucleosides.[6]
Caption: Workflow for LC-MS/MS analysis of CEI-DNA adducts.
Immuno-Slot Blot (ISB)
This protocol provides a general framework for ISB analysis. The key requirement is the availability of a specific monoclonal or polyclonal antibody against the CEI adduct of interest.
a. DNA Preparation and Denaturation:
-
Isolate and purify DNA as described for the LC-MS/MS protocol.
-
Fragment the DNA to a size of 200-500 base pairs by sonication. This step needs to be carefully controlled.
-
Denature the fragmented DNA to single strands by heating at 100°C for 10 minutes, followed by rapid cooling on ice.
b. Slot Blotting:
-
Pre-wet a nitrocellulose membrane in a suitable buffer (e.g., 6x SSC).
-
Assemble the slot blot apparatus.
-
Load the denatured DNA samples into the wells under a gentle vacuum.
-
Wash each well with a buffer (e.g., 2x SSC).
-
Disassemble the apparatus and bake the membrane at 80°C for 2 hours to fix the DNA.
c. Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in PBS-T) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (specific for the CEI adduct) at an optimized dilution in the blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with PBS-T for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane again as in step 3.
d. Signal Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the chemiluminescent signal using a CCD camera-based imager.
-
Quantify the signal intensity of each spot using densitometry software. A standard curve prepared from DNA with known amounts of the CEI adduct is used for quantification.
Caption: General workflow for Immuno-Slot Blot (ISB) analysis.
³²P-Postlabeling Assay
This highly sensitive method is suitable for detecting very low levels of DNA adducts.
a. DNA Digestion and Adduct Enrichment:
-
Digest 5-10 µg of DNA to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.[5]
-
Enrich the adducted nucleotides. This is a critical step to increase sensitivity and is often achieved by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducted nucleotides.
b. Radiolabeling:
-
Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P. This is done by incubating with [γ-³²P]ATP and T4 polynucleotide kinase.[1][5]
c. Chromatographic Separation:
-
Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides.
-
This is typically done using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. Different solvent systems are used for each direction to achieve optimal separation.
-
Alternatively, HPLC can be used for separation, which may offer better resolution and quantification.[7]
d. Detection and Quantification:
-
Detect the radioactive spots on the TLC plate using a phosphorimager.
-
Quantify the radioactivity of each adduct spot and compare it to the total radioactivity of the nucleotides in the sample to calculate the adduct frequency.[5]
Caption: Key steps in the ³²P-postlabeling assay for DNA adducts.
Conclusion
The quantitative analysis of this compound adducts can be accomplished through several powerful techniques. LC-MS/MS stands out for its high specificity and ability to provide structural confirmation, making it a gold standard for adduct identification and quantification. The Immuno-Slot Blot assay offers a high-throughput alternative, provided a specific antibody is available, and is well-suited for screening large numbers of samples. For studies requiring the utmost sensitivity to detect rare adduction events, ³²P-postlabeling remains an invaluable tool, despite the challenges associated with the use of radioactivity and its labor-intensive nature. The selection of the most appropriate method will be dictated by the specific research question, the nature of the biological matrix, and the available resources.
References
- 1. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-DNA Adduct and Abasic Site Quantitation in vivo by Nano-Liquid Chromatography/High-Resolution Orbitrap Tandem Mass Spectrometry: Methodology for Biomonitoring Colorectal DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 32P-postlabeling assay for DNA adducts [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Chloroethyl Isocyanate Derivatives Against Known Alkylating Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-chloroethyl isocyanate (CEIC) derivatives against established alkylating agents, focusing on their performance and mechanisms of action. The information is intended to assist researchers and drug development professionals in evaluating the potential of these compounds as novel cancer therapeutics.
Introduction to Alkylating Agents and this compound Derivatives
Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to DNA. This modification disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] This class of drugs is broad and includes nitrogen mustards (e.g., Chlorambucil, Melphalan), nitrosoureas (e.g., BCNU, CCNU), and others.[3]
This compound (CEIC) is a reactive chemical entity that can be used to synthesize a variety of derivatives.[4] While CEIC itself is a precursor to nitrosourea-class alkylating agents and is known to inhibit DNA repair, its derivatives represent a potential source of novel anticancer compounds.[5][6] This guide benchmarks the performance of select CEIC derivatives against well-known alkylating agents, providing available quantitative data, detailed experimental protocols for evaluation, and visualizations of the key signaling pathways involved.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The following tables summarize available IC50 values for representative this compound derivatives and established alkylating agents against various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of this compound Derivatives
| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Carbazole | Compound 27 | U87MG (Glioblastoma) | 17.97 | [4] |
| Carbazole | Compound 28 | U87MG (Glioblastoma) | 15.25 | [4] |
| Carbazole | Compound 30 | U87MG (Glioblastoma) | 29.58 | [4] |
| Carbazole | Compound 31 | U87MG (Glioblastoma) | 23.80 | [4] |
| Ciminalum–thiazolidinone | Compound 2f | NCI-60 Panel (Average) | GI50: 2.80 | [7] |
| Ciminalum–thiazolidinone | Compound 2h | NCI-60 Panel (Average) | GI50: 1.57 | [7] |
Table 2: In Vitro Cytotoxicity (IC50) of Known Alkylating Agents (for comparison)
| Agent | Class | Cancer Cell Line | IC50 (µM) | Reference |
| Temozolomide | Triazene | U87MG (Glioblastoma) | 100 | [4] |
| Chlorambucil | Nitrogen Mustard | - | - | Data not available in a directly comparable format |
| BCNU (Carmustine) | Nitrosourea | - | - | Data not available in a directly comparable format |
Note: Directly comparable IC50 values for Chlorambucil and BCNU against the U87MG cell line from the same study as the CEIC derivatives were not available in the searched literature. Researchers should perform head-to-head comparisons under identical experimental conditions for accurate benchmarking.
Mechanism of Action and Signaling Pathways
Alkylating agents, including derivatives of this compound, induce cytotoxicity primarily through the induction of DNA damage. This damage, particularly interstrand cross-links, obstructs DNA replication and transcription.[8] This triggers a complex cellular response, primarily orchestrated by the p53 tumor suppressor protein.[9] Activation of p53 can lead to two main outcomes: cell cycle arrest, providing time for DNA repair, or apoptosis (programmed cell death) if the damage is irreparable.[10]
The apoptotic pathway initiated by DNA damage often involves the mitochondria.[11] p53 can transcriptionally upregulate pro-apoptotic proteins like Bax, which in turn leads to the release of cytochrome c from the mitochondria.[12] This event triggers a caspase cascade, culminating in the execution of apoptosis.[13][14]
Caption: DNA Damage Response Pathway initiated by alkylating agents.
Experimental Protocols
To enable researchers to conduct their own benchmarking studies, detailed protocols for key assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound derivatives and known alkylating agents)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Caption: General workflow for the MTT cell viability assay.
DNA Damage Assessment (Comet Assay)
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.
Materials:
-
Microscope slides
-
Normal and low melting point agarose (B213101)
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest cells after treatment with the test compounds.
-
Embedding in Agarose: Mix a suspension of single cells with low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Cell Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage. Quantify the damage using appropriate software.
Caption: Workflow for the Comet assay to detect DNA damage.
Analysis of Apoptotic Pathway Proteins (Western Blot)
Western blotting can be used to detect changes in the expression levels of key proteins involved in the DNA damage and apoptosis pathways, such as p53 and members of the Bcl-2 family.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p53).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like actin.
Conclusion
This guide provides a framework for the comparative analysis of this compound derivatives against established alkylating agents. The available data suggests that certain CEIC derivatives exhibit potent cytotoxic activity against cancer cell lines.[4][7] However, for a definitive assessment of their therapeutic potential, direct, head-to-head comparative studies using standardized protocols are essential. The experimental methodologies and pathway diagrams provided herein offer a starting point for researchers to conduct such rigorous evaluations and further explore the promise of this class of compounds in cancer therapy.
References
- 1. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]
- 2. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 3. nursingcenter.com [nursingcenter.com]
- 4. researchgate.net [researchgate.net]
- 5. Continuous Extraction of this compound for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA repair by the 1,3-bis(2-chloroethyl)-1-nitrosourea breakdown product, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 9. Role of DNA mismatch repair and p53 in signaling induction of apoptosis by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nursingcecentral.com [nursingcecentral.com]
- 11. Induction of DNA breaks and apoptosis in crosslink-hypersensitive V79 cells by the cytostatic drug β-D-glucosyl-ifosfamide mustard - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of DNA breaks and apoptosis in crosslink-hypersensitive V79 cells by the cytostatic drug beta-D-glucosyl-ifosfamide mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Safe Disposal of 2-Chloroethyl Isocyanate: A Procedural Guide
The proper disposal of 2-Chloroethyl isocyanate is critical due to its hazardous properties, including high toxicity, flammability, and reactivity with water.[1][2][3] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage and dispose of this chemical safely. Adherence to institutional safety protocols and local, state, and national regulations is mandatory.[1][4][5]
Immediate Safety and Handling Precautions
Before beginning any handling or disposal procedures, ensure all necessary personal protective equipment (PPE) is in use. Work should be conducted in a well-ventilated area, such as a chemical fume hood.[2][4][6] All sources of ignition must be removed from the area, and spark-proof tools should be used.[1][2][7]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety glasses or goggles as described by OSHA's eye and face protection regulations.[5][7]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[3][5]
-
Skin and Body Protection: Wear appropriate protective clothing, including a lab coat, to prevent skin contact.[3][5] In case of potential splashing, additional protection may be required.
-
Respiratory Protection: For work outside of a fume hood or in case of inadequate ventilation, wear a NIOSH-approved respirator.[3][6][7]
Chemical Properties and Hazards
Understanding the properties of this compound is fundamental to its safe handling and disposal. It is a colorless, flammable liquid that is sensitive to moisture.[1][2][8]
| Property | Value |
| Molecular Formula | C₃H₄ClNO[9][10] |
| Molecular Weight | 105.52 g/mol [9][10] |
| Boiling Point | 135 °C (275 °F) at 760 mmHg[1] |
| Flash Point | 56 °C (132.8 °F)[1][9] |
| Density | 1.237 g/mL at 25 °C[8] |
| Vapor Density | 3.64[7] |
Incompatibilities and Hazardous Reactions: this compound is incompatible with several substances. Contact with these materials should be strictly avoided to prevent hazardous reactions, such as violent polymerization or the release of toxic gases.[1][3] It is particularly sensitive to moisture and water, which can lead to the generation of carbon dioxide, causing pressure buildup and potential rupture of sealed containers.[3][7]
| Incompatible Materials |
| Water and Moist Air[1][2][7] |
| Strong Oxidizing Agents[1][2][7] |
| Acids[1][2][7] |
| Strong Bases[1][2][7] |
| Alcohols[1][2][7] |
| Amines[1][2][7] |
Hazardous decomposition products from fire or thermal breakdown include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen cyanide, and hydrogen chloride gas.[1][2][7]
Protocol for Disposal of this compound
Final disposal must be conducted through a licensed hazardous waste management facility.[1][5] The following protocol outlines the steps for preparing the chemical waste for collection. Under no circumstances should this chemical be disposed of down the drain. [1][4]
Step 1: Waste Identification and Segregation
-
Identify Waste: Clearly identify the waste as "Hazardous Waste: this compound".
-
Segregate: Keep this waste stream separate from other chemical wastes, especially aqueous and protic solvent waste, to prevent accidental contact with incompatible materials.[1][7]
Step 2: Preparing the Waste Container
-
Select Container: Use a dedicated, properly labeled, and sealable container that is compatible with the chemical. A glass container may be suitable for laboratory quantities.[3]
-
Labeling: Affix a hazardous waste label to the container. Fill out all required information, including the full chemical name, associated hazards (Toxic, Flammable, Reactive), and the accumulation start date.
-
Containment: Place the primary waste container in secondary containment to prevent spills.
Step 3: Managing Spills During Transfer
In the event of a spill during waste consolidation, follow these procedures immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Remove Ignition Sources: Immediately remove all sources of ignition from the spill area.[2][4]
-
Absorb Spill: Contain and absorb the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[2][7] Do not use combustible materials like sawdust. [2]
-
Collect Residue: Using spark-proof tools, carefully collect the absorbent material and any contaminated soil into a designated hazardous waste container.[2][4][7]
-
Decontaminate: Wash the spill site after the material has been collected.[5] Collect all cleaning materials and wash water for disposal as hazardous waste.[3][4]
Step 4: Disposal of Contaminated Materials and Empty Containers
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound must be disposed of as hazardous waste.
-
Empty Containers: Empty containers retain hazardous residue and vapors and must be treated as hazardous waste.[2][3][4] Do not cut, drill, grind, or weld on or near empty containers.[3][4] If the container cannot be properly cleaned for reuse, it should be punctured to prevent reuse and disposed of via the hazardous waste stream.[3][4]
Step 5: Final Disposal Arrangement
-
Store Securely: Store the sealed and labeled hazardous waste container in a cool, dry, well-ventilated, designated hazardous waste accumulation area away from incompatible materials.[1][2][9] The storage area should be accessible only to trained and authorized personnel.[4]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[5] Provide them with a complete and accurate description of the waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sdfine.com [sdfine.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. georganics.sk [georganics.sk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound(1943-83-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 8. This compound | 1943-83-5 [chemicalbook.com]
- 9. Pharmagen - this compound [pharmagen.de]
- 10. This compound | C3H4ClNO | CID 16035 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Chloroethyl isocyanate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of 2-Chloroethyl isocyanate (CAS No. 1943-83-5). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Exposure Data
This compound is a flammable, toxic, and corrosive chemical that poses significant health risks upon exposure.[1][2][3][4] It can cause severe skin burns, eye damage, and respiratory irritation.[3] Inhalation may lead to allergy or asthma-like symptoms.[1][3] This substance is harmful if swallowed, inhaled, or absorbed through the skin.[2]
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable liquids (Category 3) | 🔥 | Danger | H226: Flammable liquid and vapour.[1] |
| Acute toxicity, Oral (Category 3) | 💀 | H301: Toxic if swallowed.[1] | |
| Acute toxicity, Dermal (Category 3) | 💀 | H312: Harmful in contact with skin.[4][5] | |
| Acute toxicity, Inhalation (Category 3) | 💀 | H331: Toxic if inhaled. | |
| Skin Corrosion/Irritation (Category 1B/2) | corrosive | H315: Causes skin irritation.[4] / H314: Causes severe skin burns and eye damage. | |
| Serious Eye Damage/Eye Irritation (Category 1/2A) | corrosive | H319: Causes serious eye irritation.[1][4] / H318: Causes serious eye damage. | |
| Respiratory Sensitisation (Category 1) | Health hazard | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][3][4] | |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | Health hazard | H335: May cause respiratory irritation.[1][3][4] | |
| Carcinogenicity (Category 1B) | Health hazard | H350: May cause cancer.[4][5] |
Data compiled from multiple safety data sheets. Classifications may vary slightly between suppliers.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Respiratory | Full-face respirator with appropriate cartridges (e.g., Type A filter) | Use in a well-ventilated area, preferably within a chemical fume hood.[4] For high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[1][4] Liquid isocyanates can penetrate SCBA seals; an encapsulating suit may be required.[4] |
| Eyes/Face | Chemical safety goggles and a face shield | Must be worn at all times. Contact lenses should not be worn as they can absorb and concentrate irritants.[4] |
| Hands | Chemical-resistant gloves | Neoprene, nitrile, or butyl rubber gloves are recommended.[6] Inspect gloves for integrity before each use and dispose of them properly after handling.[7] |
| Body | Chemical-resistant apron, disposable suit, or lab coat | Wear appropriate protective clothing to prevent skin exposure.[3] For significant exposure risks, a PVC protective suit may be required.[5] |
| Feet | Closed-toe shoes | Safety footwear or gumboots are recommended.[5] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for handling this compound.
3.1. Preparation and Engineering Controls
-
Designate a Work Area: Conduct all work in a designated area, such as a chemical fume hood.
-
Ensure Ventilation: Use process enclosures or local exhaust ventilation to control airborne levels.[1]
-
Safety Equipment Check: Ensure an emergency eyewash station and safety shower are readily accessible and operational.[1][5]
-
Gather Materials: Assemble all necessary PPE, spill containment materials (absorbent, non-combustible material like sand or vermiculite), and waste containers before starting work.[2]
-
Eliminate Ignition Sources: Keep the work area free of open flames, sparks, and hot surfaces.[2] Use spark-proof tools and explosion-proof equipment.[2]
3.2. Handling and Experimental Protocol
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Grounding: Ground and bond containers when transferring material to prevent static discharge.[2]
-
Dispensing: Handle under an inert gas atmosphere as the material is moisture-sensitive.[1][7]
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[2] Avoid inhalation of vapors.[1][2]
-
Container Management: Keep the container tightly closed when not in use.[1][2]
3.3. Storage
-
Temperature: Store in a refrigerator at a recommended temperature of 2-8°C.[1][7]
-
Location: Keep in a dry, cool, and well-ventilated area away from incompatible substances.[1][2][3]
-
Incompatibilities: Avoid contact with water, acids, strong bases, alcohols, amines, and strong oxidizing agents.[2][3]
Emergency and Disposal Plan
4.1. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air immediately.[1][2][8] If not breathing, give artificial respiration.[1][3] Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2][8] Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][7][8] Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting.[1][2] If the person is conscious, rinse their mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[2] |
4.2. Spill Response
-
Evacuate: Clear the area of all personnel not involved in the cleanup.[4]
-
Ventilate: Increase ventilation in the area.
-
Contain: Cover the spill with a dry, non-combustible absorbent material such as sand, earth, or vermiculite.[2] Do not use combustible materials like sawdust.[2]
-
Collect: Use spark-proof tools to collect the absorbed material into a labeled container for disposal.[2][5]
-
Decontaminate: Wash the spill site after material pickup is complete.[1]
4.3. Disposal Plan
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2]
-
Containerization: Collect waste in suitable, labeled, and closed containers.
-
Disposal: Dispose of contaminated material as hazardous waste according to federal, state, and local regulations.[1] Do not allow the chemical to enter the environment.[1] To decontaminate empty containers, they can be rinsed with a solution of 10% isopropyl alcohol and 1% ammonia (B1221849) in water.[9]
Workflow and Safety Logic
The following diagram illustrates the logical flow of operations and safety checks for handling this compound.
Caption: Logical workflow for handling this compound.
References
- 1. georganics.sk [georganics.sk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. sdfine.com [sdfine.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. compositesone.com [compositesone.com]
- 7. This compound MSDS CasNo.1943-83-5 [lookchem.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. actsafe.ca [actsafe.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
